molecular formula C7H4BrNO3 B1282389 2-Bromo-3-nitrobenzaldehyde CAS No. 90407-21-9

2-Bromo-3-nitrobenzaldehyde

Cat. No.: B1282389
CAS No.: 90407-21-9
M. Wt: 230.02 g/mol
InChI Key: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrobenzaldehyde>

Properties

IUPAC Name

2-bromo-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPDOMLBUBLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523685
Record name 2-Bromo-3-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90407-21-9
Record name 2-Bromo-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90407-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-nitrobenzaldehyde, a key building block in organic synthesis. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is an aromatic aldehyde substituted with both a bromine atom and a nitro group. These functional groups significantly influence its reactivity and make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 90407-21-9[1][2]
Molecular Formula C₇H₄BrNO₃[1][2]
Molecular Weight 230.02 g/mol [1][2]
Canonical SMILES C1=CC(=C(C(=C1)--INVALID-LINK--[O-])Br)C=O[1]
InChI Key ZAYPDOMLBUBLDN-UHFFFAOYSA-N[1]
Synonyms Benzaldehyde, 2-bromo-3-nitro-[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Solid[3]Sigma-Aldrich
Melting Point 92 °C[4]ChemicalBook
Boiling Point 276.9 ± 25.0 °C (Predicted)[4]ChemicalBook
Density 1.781 ± 0.06 g/cm³ (Predicted)[4]ChemicalBook
Solubility No experimental data available for this compound. However, the related compound 3-nitrobenzaldehyde is sparingly soluble in water but shows good solubility in organic solvents like alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, xylene), and chloroform.[5] Solubility generally increases with temperature.[5]Solubility of Things
Storage Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]ChemScene

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Information

Spectrum TypeData
Infrared (IR) (KBr) ν: 1697, 1539, 1519 cm⁻¹[4]
¹H NMR (DMSO-d₆, 300 MHz) δ: 14.24 (s, 1H), 8.26 (d, J = 7.8 Hz, 1H), 8.07 (d, J = 7.8 Hz, 1H), 7.79 (t, J = 8.1 Hz, 1H)[4]
¹³C NMR No experimental data found for this compound.
Mass Spectrometry No experimental data found for this compound.

Synthesis Protocols

This compound can be synthesized via multiple routes. Below are two detailed experimental protocols.

Synthesis from 2-Bromo-3-nitrobenzoic Acid

This two-step protocol involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Experimental Workflow: Synthesis from 2-Bromo-3-nitrobenzoic Acid

G Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Start 2-Bromo-3-nitrobenzoic acid in anhydrous THF Reagent1 Borane THF complex (1M in THF) Start->Reagent1 added dropwise Conditions1 0 °C to Room Temperature 4 hours Reagent1->Conditions1 Product1 2-Bromo-3-nitrobenzyl alcohol Conditions1->Product1 Start2 2-Bromo-3-nitrobenzyl alcohol in anhydrous DCM Product1->Start2 Crude product used directly Reagent2 Pyridinium chlorochromate (PCC) Start2->Reagent2 Conditions2 Room Temperature 3 hours Reagent2->Conditions2 Product2 This compound Conditions2->Product2

Caption: Two-step synthesis of this compound.

Methodology:

  • Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid. To a solution of 2-bromo-3-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C, borane THF complex is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Step 2: Oxidation of 2-Bromo-3-nitrobenzyl Alcohol. The crude 2-bromo-3-nitrobenzyl alcohol from the previous step is dissolved in anhydrous dichloromethane (DCM). Pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Synthesis from 2-Bromo-3-nitrotoluene

This method involves the direct oxidation of the methyl group of 2-bromo-3-nitrotoluene to an aldehyde.

Experimental Workflow: Synthesis from 2-Bromo-3-nitrotoluene

G Synthesis via Oxidation Start 2-Bromo-3-nitrotoluene in acetic anhydride Reagent1 Sulfuric acid Start->Reagent1 Slow dropwise addition at 0 °C Reagent2 Chromium(VI) oxide in acetic anhydride Reagent1->Reagent2 Dropwise addition over 1.5 hours at 0 °C Conditions 0 °C, then warm to Room Temperature Stir for 3 hours Reagent2->Conditions Quench Neutralize with ice water Conditions->Quench Product This compound Quench->Product Collect by filtration

Caption: Oxidation of 2-Bromo-3-nitrotoluene.

Methodology:

A suspension of 2-bromo-3-nitrotoluene in acetic anhydride is cooled to 0 °C. Sulfuric acid is added dropwise, followed by the slow, dropwise addition of a solution of chromium(VI) oxide in acetic anhydride. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is then neutralized with ice water, and the solid product is collected by filtration.[4]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the peer-reviewed literature detailing the specific biological activities or signaling pathway involvement of this compound.

However, its precursor, 2-Bromo-3-nitrobenzoic acid , is a known starting material for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives.[7] These compounds are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[7] This suggests that this compound could serve as a valuable intermediate in the development of PARP-1 inhibitors, which are of significant interest in cancer therapy.

Logical Relationship: Potential Therapeutic Application

G Potential Therapeutic Relevance A This compound B Synthesis of Bioactive Molecules A->B is a precursor for C PARP-1 Inhibitors (e.g., 5-AIQ derivatives) B->C D Therapeutic Target: PARP-1 C->D inhibit E Application in Cancer Therapy D->E is a target for

Caption: Role as an intermediate for PARP-1 inhibitors.

Safety and Handling

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

2-Bromo-3-nitrobenzaldehyde CAS number 90407-21-9 details

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 90407-21-9

An In-depth Review for Researchers and Drug Development Professionals

Introduction

2-Bromo-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a bromine atom and a nitro group ortho and meta to the aldehyde functionality, respectively, makes it a valuable building block in medicinal chemistry and materials science.[1] The presence of these functional groups allows for diverse chemical transformations, enabling the introduction of this substituted phenyl ring into larger molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, safety information, and detailed synthetic protocols for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 90407-21-9[2][3][4][5]
Molecular Formula C₇H₄BrNO₃[5][6]
Molecular Weight 230.02 g/mol [5][6]
IUPAC Name This compound
InChI Key ZAYPDOMLBUBLDN-UHFFFAOYSA-N
SMILES O=CC1=C(Br)C(=CC=C1)--INVALID-LINK--[O-][4][5]
Physical Form Solid
Melting Point 92 °C[7]
Purity ≥95%[2][4]
Storage Temperature 2-8°C, Inert atmosphere[4]

Safety Information

This compound is classified as a hazardous substance and requires careful handling. The table below outlines its key hazard statements and precautionary measures.

CategoryGHS Hazard StatementsPrecautionary Statements
Health Hazards H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazards H400: Very toxic to aquatic life.[2]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are two detailed experimental protocols found in the literature.

Synthesis from 2-Bromo-3-nitrobenzoic Acid

This two-step protocol involves the reduction of the carboxylic acid to an alcohol, followed by selective oxidation to the aldehyde.[1]

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid to 2-Bromo-3-nitrobenzyl alcohol

  • Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with 2-bromo-3-nitrobenzoic acid (4.92 g, 0.02 mol).[1]

  • Add anhydrous THF (50 mL) and stir until the solid is completely dissolved.[1]

  • Cool the flask to 0 °C in an ice bath.[1]

  • Add Borane THF complex (1 M solution in THF, 40 mL, 0.04 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.[1]

  • The crude 2-bromo-3-nitrobenzyl alcohol obtained is of sufficient purity (>95%) for the next step without further purification.[1]

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl alcohol to this compound

  • Charge a 250 mL round-bottom flask with Pyridinium chlorochromate (PCC) (5.82 g, 0.027 mol) and anhydrous Dichloromethane (DCM) (100 mL).[1]

  • Add a solution of 2-bromo-3-nitrobenzyl alcohol (4.20 g, 0.018 mol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.[1]

  • Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.[1]

Synthesis_from_Carboxylic_Acid cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation 2-Bromo-3-nitrobenzoic_Acid 2-Bromo-3-nitrobenzoic Acid 2-Bromo-3-nitrobenzyl_Alcohol 2-Bromo-3-nitrobenzyl Alcohol 2-Bromo-3-nitrobenzoic_Acid->2-Bromo-3-nitrobenzyl_Alcohol 1. Borane THF complex 2. Anhydrous THF, 0°C to RT 2-Bromo-3-nitrobenzyl_Alcohol_2 2-Bromo-3-nitrobenzyl Alcohol This compound This compound 2-Bromo-3-nitrobenzyl_Alcohol_2->this compound 1. PCC 2. Anhydrous DCM, RT

Caption: Synthesis of this compound from 2-Bromo-3-nitrobenzoic Acid.

Synthesis from 2-Bromo-3-nitrotoluene

This method involves the direct oxidation of the methyl group of 2-bromo-3-nitrotoluene to an aldehyde.

  • Dissolve chromium(VI) oxide (1.86 g, 6.94 mmol, 2.7 eq.) in acetic anhydride (30 mL) with stirring until complete dissolution.[7]

  • In a separate flask, suspend 2-bromo-3-nitrotoluene (1.5 g, 18.7 mmol, 1 eq.) in acetic anhydride (12 mL).[7]

  • Slowly add sulfuric acid dropwise to the suspension at 0 °C.[7]

  • Add the previously prepared solution of chromium(VI) oxide dropwise over 1 hour and 30 minutes at 0 °C.[7]

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 3 hours.[7]

  • Neutralize the reaction solution in a small amount of ice water.[7]

  • Collect the resulting solid product, this compound (0.63 g, 39% yield), by filtration. The product can be used in subsequent steps without further purification.[7]

Synthesis_from_Toluene 2-Bromo-3-nitrotoluene 2-Bromo-3-nitrotoluene This compound This compound 2-Bromo-3-nitrotoluene->this compound 1. CrO₃, Acetic Anhydride 2. H₂SO₄, 0°C to RT

Caption: Synthesis of this compound from 2-Bromo-3-nitrotoluene.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of various pharmaceutical and fine chemicals.[1] Its utility is highlighted in the preparation of more complex molecules where the bromo and nitro functionalities can be further manipulated. For instance, it has been used in the synthesis of cyclic selenenate/seleninate esters, which have been studied for their glutathione peroxidase-like activities.[8] A Chinese patent describes 3-bromo-2-nitrobenzaldehyde, a positional isomer, as an important pharmaceutical intermediate, particularly for cardiovascular and anticancer drugs, suggesting similar potential applications for the 2-bromo-3-nitro isomer.[9] The title compound was also isolated as a by-product during an attempt to synthesize a diselenide, and its crystal structure has been reported.[8][10]

Conclusion

This compound (CAS No. 90407-21-9) is a key chemical intermediate with significant potential in drug discovery and materials science. This guide has provided essential technical information, including its physicochemical properties, safety data, and detailed synthetic procedures. The outlined experimental protocols offer reliable methods for its preparation, facilitating its use in further research and development endeavors. As with all chemical reagents, appropriate safety precautions should be strictly followed when handling this compound.

References

Multiple IUPAC Names Exist for Aldehyde Compound C7H4BrNO3

Author: BenchChem Technical Support Team. Date: December 2025

The chemical formula C7H4BrNO3 corresponds to several isomeric compounds, meaning multiple distinct chemical structures and, consequently, multiple correct IUPAC (International Union of Pure and Applied Chemistry) names exist for aldehydes with this formula. The core structure is a benzaldehyde molecule—a benzene ring attached to an aldehyde (-CHO) group—which is further substituted with one bromine atom (-Br) and one nitro group (-NO2).

The specific IUPAC name depends on the positions of the bromo and nitro groups on the benzene ring relative to the aldehyde group, which is assigned position 1. Based on chemical databases and suppliers, the following isomers are recognized:

  • 2-Bromo-3-nitrobenzaldehyde

  • 2-Bromo-4-nitrobenzaldehyde

  • 2-Bromo-5-nitrobenzaldehyde[1][2][3]

  • 4-Bromo-2-nitrobenzaldehyde[4]

  • 4-Bromo-3-nitrobenzaldehyde[5][6]

  • 5-Bromo-2-nitrobenzaldehyde[7][8]

Each of these names describes a unique molecule with its own specific physical and chemical properties. Without additional information, it is not possible to identify a single, definitive IUPAC name for "C7H4BrNO3 aldehyde compound."

In-Depth Technical Guide: 2-Bromo-5-nitrobenzaldehyde (Illustrative Example)

To fulfill the request for a detailed technical guide, this section will focus on one specific, well-documented isomer: 2-Bromo-5-nitrobenzaldehyde (CAS No: 84459-32-5). This compound serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Physicochemical and Computed Properties

Quantitative data for 2-Bromo-5-nitrobenzaldehyde has been aggregated from various chemical databases. These properties are essential for researchers in designing synthetic routes and for professionals in ensuring safe handling and storage.

PropertyValueSource
Molecular Formula C7H4BrNO3PubChem[3]
Molecular Weight 230.02 g/mol PubChem[3]
Appearance White to off-white or yellow solidGuidechem[1]
Melting Point 104-108 °CSigma-Aldrich
Topological Polar Surface Area 62.9 ŲPubChem[3]
Hydrogen Bond Acceptor Count 3Guidechem[1]
XLogP3-AA 1.9PubChem[3]
Storage Temperature 2–8 °C under inert gasGuidechem[1]
Experimental Protocols

The synthesis of bromonitrobenzaldehyde isomers often involves the nitration of a corresponding bromobenzaldehyde. The following protocol is a representative method for the synthesis of 2-Bromo-5-nitrobenzaldehyde.

Protocol: Nitration of 2-Bromobenzaldehyde

  • Dissolution: Dissolve 2-Bromobenzaldehyde (10.0 g, 53.7 mmol) in 100 mL of concentrated sulfuric acid in a flask maintained at 0 °C using an ice bath.

  • Addition of Nitrating Agent: Add potassium nitrate (5.43 g, 53.7 mmol) in small portions over a period of 1 hour. It is critical to maintain the reaction temperature at 0 °C throughout the addition to control the reaction rate and prevent side product formation.

  • Reaction: Stir the mixture continuously for 3 hours at 0 °C after the full addition of potassium nitrate.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with water. Recrystallize the crude product from an ethyl acetate/pentane mixed solvent system to yield pure 2-bromo-5-nitrobenzaldehyde as a white solid (Typical Yield: ~94%).[2]

  • Analysis: Confirm the product identity using mass spectrometry. The expected mass for C7H4BrNO3 is approximately 228.9 g/mol .[2]

Biological and Synthetic Applications

Biological Significance: 2-Bromo-5-nitrobenzaldehyde has been identified as an inhibitor of the cholesteryl ester transfer protein (CETP).[2] CETP is a key protein in lipid metabolism, and its inhibition is a therapeutic strategy for managing dyslipidemia and atherosclerosis.

Synthetic Utility: This compound is a reactant used in the synthesis of neuroprotective agents, such as derivatives of (-)-Linarinic acid, which have shown potential in protecting against cell damage from oxygen-glucose deprivation.[2]

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of 2-Bromo-5-nitrobenzaldehyde from 2-Bromobenzaldehyde.

G A Start: 2-Bromobenzaldehyde in conc. H2SO4 at 0°C B Add KNO3 (Nitrating Agent) A->B Step 1 C Stir for 3 hours at 0°C B->C Step 2 D Quench in Ice Water (Precipitation) C->D Step 3 E Filter & Wash with Water D->E Step 4 F Recrystallize from Ethyl Acetate/Pentane E->F Step 5 G End: Pure 2-Bromo-5-nitrobenzaldehyde F->G Step 6 G cluster_0 Compound & Mechanism cluster_1 Therapeutic Potential A 2-Bromo-5-nitrobenzaldehyde B Inhibits CETP A->B C Management of Dyslipidemia B->C leads to D Prevention of Atherosclerosis B->D leads to

References

Molecular weight and formula of 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-nitrobenzaldehyde, a key reagent in synthetic organic chemistry. This document includes its molecular formula, molecular weight, and other critical data, alongside a detailed synthesis protocol.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₇H₄BrNO₃[1][2]
Molecular Weight 230.02 g/mol [1][2][3]
CAS Number 90407-21-9[1][3][4]
Melting Point 92 °C[5]
Appearance Solid
IUPAC Name This compound[2][4]

Synthesis Protocol

A common method for the synthesis of this compound involves the oxidation of 2-bromo-3-nitrotoluene. The following protocol is a general procedure for this conversion.

Materials:

  • 2-bromo-3-nitrotoluene

  • Chromium(VI) oxide

  • Acetic anhydride

  • Sulfuric acid

  • Ice water

Procedure:

  • A solution of chromium(VI) oxide (2.7 equivalents) is prepared by dissolving it in acetic anhydride. The mixture is stirred until all the solid has dissolved.

  • In a separate flask, 2-bromo-3-nitrotoluene (1 equivalent) is suspended in acetic anhydride.

  • The suspension of 2-bromo-3-nitrotoluene is cooled to 0 °C, and sulfuric acid is slowly added dropwise.

  • The previously prepared chromium(VI) oxide solution is then added dropwise to the cooled suspension over a period of 1.5 hours, maintaining the temperature at 0 °C.

  • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.

  • The reaction is quenched by pouring the mixture into a small amount of ice water.

  • The resulting solid product, this compound, is collected by filtration. This crude product can often be used in subsequent steps without further purification.[5]

This synthesis yields the desired product in approximately 39% yield.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-3-nitrotoluene.

Synthesis_Workflow A 2-bromo-3-nitrotoluene in Acetic Anhydride C Addition of Sulfuric Acid at 0°C A->C B Chromium(VI) oxide in Acetic Anhydride D Dropwise addition of Oxidizing Agent at 0°C B->D C->D E Reaction at Room Temperature (3h) D->E F Quenching in Ice Water E->F G Filtration F->G H This compound G->H

Synthesis of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-Bromo-3-nitrobenzaldehyde (C₇H₄BrNO₃), a compound of interest in organic synthesis and medicinal chemistry. The data presented is compiled from peer-reviewed crystallographic studies, offering a foundational understanding for its application in drug design and materials science.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

ParameterValue
Empirical FormulaC₇H₄BrNO₃
Formula Weight230.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.1578 (8) Å
b6.3079 (5) Å
c15.0537 (11) Å
α90°
β91.603 (8)°
γ90°
Volume774.34 (11) ų
Z4
Temperature296 K
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.973 Mg/m³
Absorption Coefficient (μ)5.27 mm⁻¹
R[F² > 2σ(F²)]0.031
wR(F²)0.079
Goodness-of-fit (S)0.97

Molecular Geometry

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, a nitro group, and a benzaldehyde group. A notable feature of its solid-state conformation is the twisting of the nitro group relative to the plane of the aromatic ring by 43.6 (4)°.[1] This torsion is a result of steric hindrance and intermolecular interactions.

The molecular packing is stabilized by a combination of weak intermolecular interactions, including Br···O and C—H···O interactions.[1][3][4] Molecules form loosely associated dimers through weak intermolecular Br···O interactions with the oxygen atoms of the nitro group (Br···O distance of 3.179 (3) Å).[1][3][4] Additionally, a close intramolecular Br···O contact of 2.984 (2) Å is observed.[1][3][4] These interactions result in the formation of sheets that propagate in the (210) and (-210) directions.[1]

A visualization of the molecular structure is provided below.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

The title compound can be synthesized via a two-step protocol starting from 2-bromo-3-nitrobenzoic acid.[5]

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid to 2-Bromo-3-nitrobenzyl alcohol [5]

  • Charge a 250 mL round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet, with 2-bromo-3-nitrobenzoic acid (4.92 g, 0.02 mol).

  • Add anhydrous THF (50 mL) and stir until the solid is fully dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Add borane THF complex (1 M solution in THF, 40 mL, 0.04 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-bromo-3-nitrobenzyl alcohol. The crude product is of sufficient purity (>95%) for the next step.

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl alcohol to this compound [5]

  • Charge a 250 mL round-bottom flask with Pyridinium chlorochromate (PCC) (5.82 g, 0.027 mol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Add a solution of 2-bromo-3-nitrobenzyl alcohol (4.20 g, 0.018 mol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, pass the reaction mixture through a short pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

An alternative synthesis involves the oxidation of 2-bromo-3-nitrotoluene using chromium(VI) oxide in acetic anhydride.[6]

The title compound was also isolated as a by-product during an attempted preparation of a diselenide by reacting 2-bromo-3-nitrobenzylalcohol with disodium diselenide.[1][2] The formation is presumed to occur during column chromatography on silica gel where the alcohol function is oxidized to the aldehyde.[1]

Single-Crystal X-ray Crystallography

The following is a general protocol for obtaining single-crystal X-ray diffraction data, as was done for this compound.[1][2]

  • Crystal Growth: Obtain suitable single crystals by slow evaporation from a solution of the compound in a mixture of CH₂Cl₂ and ethyl acetate.[1][2]

  • Data Collection:

    • Mount a suitable crystal on a diffractometer (e.g., an Oxford Diffraction Gemini R diffractometer).[1][2]

    • Collect diffraction data at a controlled temperature (296 K).[1][2]

    • Use monochromatic Mo Kα radiation (λ = 0.71073 Å).[1]

    • Collect a series of diffraction images as the crystal is rotated.

    • Perform a multi-scan absorption correction.[1][2]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods (e.g., with SHELXS97).[1][2]

    • Refine the structure by full-matrix least-squares on F² (e.g., with SHELXL97).[1][2]

    • Constrain hydrogen atoms to ride on their parent atoms.[1]

    • Use molecular graphics software (e.g., SHELXTL) for visualization.[1]

The workflow for crystallographic analysis can be summarized as follows:

Crystallography Workflow cluster_workflow Experimental Workflow for Crystallographic Analysis synthesis Synthesis of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement analysis Data Analysis and Visualization structure_refinement->analysis

Caption: A generalized experimental workflow for crystallographic analysis.

References

1H NMR and 13C NMR spectroscopic data for 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-3-nitrobenzaldehyde

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. Due to the limited availability of complete, experimentally verified ¹H and ¹³C NMR data for this specific compound in publicly accessible literature, this guide presents predicted spectral data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the characterization and structural elucidation of this compound and related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) for this compound have been predicted based on established substituent effects on the benzene ring and analysis of NMR data for similar compounds, including 2-bromobenzaldehyde, 3-nitrobenzaldehyde, and other substituted benzaldehydes.[1][2][3][4][5][6][7][8] The electron-withdrawing nature of the nitro group and the bromine atom, along with the aldehyde functionality, significantly influences the electronic environment of the aromatic protons and carbons, leading to predictable downfield shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-C(O)~10.3s-1H
H-4~8.2ddJ ≈ 8.0, 1.51H
H-5~7.6tJ ≈ 8.01H
H-6~8.0ddJ ≈ 8.0, 1.51H

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~189
C-1~135
C-2~125
C-3~150
C-4~130
C-5~128
C-6~138

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for aromatic aldehydes like this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp and symmetrical peaks.[1]

  • Acquisition Parameters for ¹H NMR:

    • Pulse Angle: A 30° or 45° pulse is typically used for standard ¹H spectra.[1]

    • Acquisition Time: Set the acquisition time to 2-4 seconds.[1]

    • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.[1]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse program is typically used.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical relationships for NMR signal assignment.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 C_CHO C(O)H C1->C_CHO C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 N N C3->N C5 C5 C4->C5 H4 C4->H4 C6 C6 C5->C6 H5 C5->H5 C6->C1 H6 C6->H6 O_CHO O C_CHO->O_CHO H_CHO C_CHO->H_CHO O1_NO2 O N->O1_NO2 O2_NO2 O N->O2_NO2

Caption: Molecular structure of this compound with atom numbering.

nmr_assignment_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation (Compound + Deuterated Solvent + TMS) NMR_Experiment 1H and 13C NMR Experiments Sample_Prep->NMR_Experiment FID_Processing FID Processing (FT, Phasing, Baseline Correction) NMR_Experiment->FID_Processing Referencing Chemical Shift Referencing (TMS at 0.00 ppm) FID_Processing->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Coupling Coupling Constant (J) Analysis Referencing->Coupling Integration Integration of 1H Signals Referencing->Integration Assignment Assign Signals to Nuclei Chem_Shift->Assignment Coupling->Assignment Integration->Assignment Final_Structure Confirm this compound Structure Assignment->Final_Structure

Caption: Workflow for NMR-based structural analysis of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-3-nitrobenzaldehyde. The information herein is intended to assist in the identification, characterization, and quality control of this compound. This document outlines the expected vibrational frequencies based on the analysis of structurally similar molecules, details experimental protocols for obtaining an IR spectrum, and visually represents the relationships between the molecule's functional groups and their spectral signatures.

Predicted Infrared Absorption Data

While a publicly available experimental IR spectrum for this compound is not readily accessible, a reliable prediction of its key absorption bands can be extrapolated from the extensive literature on substituted benzaldehydes and nitro compounds. The following table summarizes the anticipated vibrational frequencies, their corresponding functional groups and vibrational modes, and the expected intensity of the absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000C-H (Aromatic)StretchMedium-Weak
2850-2820 & 2750-2720C-H (Aldehyde)Stretch (Fermi Resonance Doublet)Medium-Weak
~1700-1710C=O (Aromatic Aldehyde)StretchStrong
1600-1450C=C (Aromatic)StretchMedium-Strong
1530-1550N-O (Nitro group)Asymmetric StretchStrong
1350-1370N-O (Nitro group)Symmetric StretchStrong
~1200C-NStretchMedium
Below 800C-BrStretchMedium-Strong

Note: The precise positions of absorption bands can be influenced by the physical state of the sample and the solvent used. The conjugation of the aldehyde and nitro groups to the aromatic ring influences the C=O stretching frequency.[1][2][3]

Experimental Protocols

To obtain a high-quality infrared spectrum of solid this compound, several established methods can be employed. The choice of method may depend on the available equipment and the desired sample concentration.

Potassium Bromide (KBr) Pellet Method

This is a common technique for preparing solid samples for transmission IR spectroscopy.[4][5]

Objective: To prepare a solid, transparent pellet of the sample dispersed in potassium bromide for IR analysis.

Materials:

  • This compound

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

  • Infrared Spectrometer

Procedure:

  • Grinding: In a dry agate mortar, thoroughly grind approximately 1-2 mg of this compound with about 100-200 mg of dry IR-grade KBr. The mixture should be a fine, homogeneous powder. Proper grinding is crucial to reduce scattering of the IR radiation.

  • Pellet Formation: Transfer a portion of the ground mixture into the die of a pellet press.

  • Pressing: Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Thin Solid Film Method

This method involves depositing a thin film of the solid sample onto an IR-transparent salt plate.[6]

Objective: To create a thin, solid film of the sample on a salt plate for IR analysis.[6]

Materials:

  • This compound

  • Volatile solvent (e.g., methylene chloride or acetone)

  • IR-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Infrared Spectrometer

Procedure:

  • Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent.[6]

  • Deposition: Place a drop or two of the resulting solution onto the surface of a clean, dry salt plate.[6]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[6]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer.[6]

  • Analysis: Record the spectrum. If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[6]

Visualizations

Experimental Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press place Place Pellet in Spectrometer press->place acquire Acquire Spectrum place->acquire process Process Spectrum (Baseline Correction) acquire->process interpret Interpret Peaks process->interpret end End interpret->end

Caption: General workflow for IR spectroscopy of a solid sample.

Functional Group - IR Absorption Relationship

This diagram illustrates the correlation between the key functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Functional groups and their IR absorption regions.

References

Solubility profile of 2-Bromo-3-nitrobenzaldehyde in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for its synthesis, purification, and application in further chemical reactions.

Core Compound Properties

This compound (CAS No: 90407-21-9) is a solid at room temperature with a molecular weight of 230.02 g/mol .[2][3] Its structure, featuring a polar aldehyde and a nitro group, alongside a less polar bromo substituent on the aromatic ring, dictates its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₄BrNO₃[2][3]
Molecular Weight230.02 g/mol [2][3]
Melting Point92 °C[4]
Physical FormSolid[5]
ColorLight yellow to brown[5]
LogP2.1698[2]

Solubility Profile

Based on the solubility of structurally similar compounds and general principles of organic chemistry, the following qualitative solubility profile can be inferred:

Solvent ClassCommon ExamplesExpected SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetateSolubleThe polarity of these solvents can interact favorably with the polar aldehyde and nitro groups of the molecule. THF and DCM are mentioned as solvents in its synthesis.[1][6]
Polar Protic Methanol, EthanolModerately SolubleThe potential for hydrogen bonding with the aldehyde and nitro groups may be limited, but some solubility is expected due to the polarity of the solvents.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of the nitro and aldehyde groups will likely limit solubility in highly nonpolar solvents.
Aqueous WaterInsolubleThe large, nonpolar aromatic ring and the lack of significant hydrogen bond donating groups suggest very low solubility in water.[7][8]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound, adapted from standard laboratory procedures.[7][9][10][11]

Materials:
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with sealed caps

  • Constant temperature shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of labeled vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[11]

    • Accurately add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[11]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as g/100mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B to vial C Agitate at Constant Temperature (24-72h) B->C D Settle Excess Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G Measure Concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis Pathway Overview

This compound is a versatile building block in organic synthesis.[1] A common synthetic route involves a two-step process starting from 2-bromo-3-nitrobenzoic acid. This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by selective oxidation to the aldehyde.[1]

The diagram below outlines this synthetic relationship.

Synthesis_Pathway A 2-Bromo-3-nitrobenzoic Acid B 2-Bromo-3-nitrobenzyl Alcohol A->B Reduction (e.g., Borane THF complex) C This compound B->C Oxidation (e.g., PCC)

Caption: A two-step synthesis of this compound.

References

Safety, handling, and MSDS information for 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS Information for 2-Bromo-3-nitrobenzaldehyde

Introduction

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 90407-21-9).[1] It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who handle this compound. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a solid organic compound.[2] Its chemical structure incorporates a benzaldehyde ring substituted with both a bromine atom and a nitro group, which influences its reactivity and potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 90407-21-9[1]
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1]
Appearance Yellow Solid[2]
Odor Odorless[2]
Melting Point 92 °C[3]
Boiling Point 276.9 ± 25.0 °C (Predicted)[4]
Density 1.781 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility Decomposes in contact with water[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed, inhaled, or in contact with skin.[5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source:[5]

Signal Word: Warning [2]

Hazard Pictograms:

alt text

Toxicological Information

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Safe Handling Protocols
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7] Eyewash stations and safety showers must be readily accessible.[6]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke in areas where the chemical is used.[2]

  • Procedural Precautions: Avoid contact with eyes, skin, and clothing.[6] Avoid breathing in dust, fumes, or vapors.[2][6] When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation.[6]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate.[6][9]To prevent eye contact which can cause serious irritation.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[6]To avoid direct skin contact which can lead to irritation.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[6]To prevent respiratory tract irritation.[6]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][6] Remove contact lenses if present and easy to do.[2][6] If eye irritation persists, seek medical advice/attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[6]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If the person feels unwell, call a POISON CENTER or doctor.[6] If not breathing, give artificial respiration.[2][6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Call a POISON CENTER or doctor if you feel unwell.[2]

First_Aid_Response cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Follow-Up Eye_Contact Eye Contact Rinse_Eyes Rinse with water for 15+ min. Remove contact lenses. Eye_Contact->Rinse_Eyes Skin_Contact Skin Contact Wash_Skin Wash with soap & water for 15+ min. Remove contaminated clothing. Skin_Contact->Wash_Skin Inhalation Inhalation Fresh_Air Move to fresh air. Keep at rest. Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention (if irritation persists or if unwell) Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Call_Poison_Center Call Poison Center / Doctor Fresh_Air->Call_Poison_Center Rinse_Mouth->Call_Poison_Center

Caption: First aid workflow for this compound exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode, along with full protective gear.[2]

Accidental Release Measures (Spill Protocol)

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Section 6.0, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.[2][7]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[2][8]

  • Containment and Cleanup: For minor spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[2][11] For major spills, alert emergency responders.[11] All waste must be treated as hazardous and disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Ensure Ventilation Start->Evacuate Don_PPE Wear Full PPE (Gloves, Goggles, Respirator) Evacuate->Don_PPE Contain Contain Spill Prevent entry into drains Don_PPE->Contain Cleanup Sweep up solid material Avoid creating dust Contain->Cleanup Collect Place in labeled, sealed container for disposal Cleanup->Collect Decontaminate Decontaminate Spill Area & Wash Hands Collect->Decontaminate Dispose Dispose of as Hazardous Waste (Follow Regulations) Decontaminate->Dispose

Caption: Logical workflow for responding to a this compound spill.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified under normal conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[12] However, it may be sensitive to light.[2]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[2][10]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[6] Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[2][6] Do not release into the environment.[2]

References

Unveiling the Influence of Nitro and Bromo Substituents on Benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the electron-withdrawing effects of nitro and bromo groups on the chemical properties and reactivity of benzaldehydes. By examining key physicochemical parameters and reaction kinetics, we aim to offer a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Quantitative Analysis of Electron-Withdrawing Effects

The electronic influence of a substituent on an aromatic ring can be quantitatively assessed through several key parameters, including Hammett substituent constants (σ), the acidity of corresponding benzoic acids (pKa), and spectroscopic data such as NMR chemical shifts and IR stretching frequencies. These parameters provide a clear picture of how nitro and bromo groups modify the electron density of the benzaldehyde system, thereby influencing its reactivity.

Hammett Substituent Constants

The Hammett equation is a powerful tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which stabilizes a negative charge and destabilizes a positive charge in the transition state of a reaction.

Substituentσ (meta)σ (para)
-NO₂+0.71+0.78
-Br+0.39+0.23

Table 1: Hammett Substituent Constants for Nitro and Bromo Groups. The significantly larger positive σ values for the nitro group, in both the meta and para positions, indicate its substantially stronger electron-withdrawing nature compared to the bromo group.

Acidity of Substituted Benzoic Acids (pKa)

The acidity of a substituted benzoic acid is a direct measure of the electronic effect of the substituent. Electron-withdrawing groups stabilize the carboxylate anion through inductive and/or resonance effects, leading to a stronger acid (lower pKa).

Substituent PositionpKa of Nitrobenzoic AcidpKa of Bromobenzoic Acid
ortho2.16[1][2]2.85
meta3.453.81
para3.41[1][2]4.00
Unsubstituted (Benzoic Acid)4.204.20

Table 2: pKa Values of Nitrobenzoic and Bromobenzoic Acids. The lower pKa values for the nitrobenzoic acids compared to the corresponding bromobenzoic acids and benzoic acid itself clearly demonstrate the superior electron-withdrawing strength of the nitro group.[1][2]

Spectroscopic Data

Spectroscopic techniques provide further quantitative insight into the electronic environment of substituted benzaldehydes.

The chemical shift of the aldehydic proton is particularly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups deshield the aldehydic proton, causing it to resonate at a higher chemical shift (downfield).

CompoundAldehydic Proton Chemical Shift (δ, ppm)
Benzaldehyde~9.9 - 10.0[3]
4-Bromobenzaldehyde~9.99[3]
4-Nitrobenzaldehyde~10.1 - 10.2[4]
3-Nitrobenzaldehyde~10.14[5]

Table 3: ¹H NMR Chemical Shifts of the Aldehydic Proton. The downfield shift of the aldehydic proton in the nitro-substituted benzaldehydes compared to benzaldehyde and 4-bromobenzaldehyde is indicative of the strong deshielding effect of the nitro group.[3][4][5]

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is also influenced by the electronic nature of the substituents. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher stretching frequency (wavenumber).

CompoundC=O Stretching Frequency (cm⁻¹)
Benzaldehyde~1703
4-Bromobenzaldehyde~1701
4-Nitrobenzaldehyde~1708

Table 4: Carbonyl Stretching Frequencies of Substituted Benzaldehydes. The higher C=O stretching frequency in 4-nitrobenzaldehyde reflects the increased double bond character of the carbonyl group due to the strong electron-withdrawing nature of the nitro substituent.

Impact on Reactivity: A Comparative Analysis

The enhanced electrophilicity of the carbonyl carbon in nitro- and bromo-substituted benzaldehydes, due to the electron-withdrawing nature of these substituents, significantly impacts their reactivity in various organic reactions. The nitro group, being a stronger electron-withdrawing group, generally leads to a greater enhancement of reactivity compared to the bromo group.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Electron-withdrawing groups facilitate this initial attack, thereby increasing the reaction rate. The order of reactivity for substituted benzaldehydes in the Cannizzaro reaction generally follows the order of the electron-withdrawing strength of the substituent. Therefore, nitrobenzaldehydes are expected to react faster than bromobenzaldehydes, which in turn are more reactive than benzaldehyde itself.

Cannizzaro_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde R-CHO Tetrahedral_Intermediate R-CH(O⁻)OH Aldehyde->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Tetrahedral_Intermediate_2 R-CH(O⁻)OH Carboxylic_Acid R-COOH Tetrahedral_Intermediate_2->Carboxylic_Acid Hydride Transfer Aldehyde_2 R-CHO Alkoxide R-CH₂O⁻ Aldehyde_2->Alkoxide Carboxylic_Acid_2 R-COOH Alkoxide_2 R-CH₂O⁻ Carboxylate R-COO⁻ Carboxylic_Acid_2->Carboxylate Alcohol R-CH₂OH Alkoxide_2->Alcohol Protonation

Mechanism of the Cannizzaro Reaction.
Perkin Reaction

The Perkin reaction is an organic reaction used to synthesize α,β-unsaturated carboxylic acids (cinnamic acids) from an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[6][7] The reaction involves the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Similar to the Cannizzaro reaction, electron-withdrawing groups on the benzaldehyde increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of the reaction. Kinetic studies have shown a positive ρ (rho) value in the Hammett plot for the Perkin reaction, confirming that electron-withdrawing substituents enhance the reaction rate.[8] Therefore, nitrobenzaldehydes are expected to be more reactive than bromobenzaldehydes in the Perkin reaction.

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acyl Transfer & Elimination Anhydride (CH₃CO)₂O Enolate ⁻CH₂(CO)O(CO)CH₃ Anhydride->Enolate + Base Base CH₃COO⁻ Enolate_2 ⁻CH₂(CO)O(CO)CH₃ Alkoxide_Intermediate Ar-CH(O⁻)CH₂(CO)O(CO)CH₃ Enolate_2->Alkoxide_Intermediate + Ar-CHO Benzaldehyde Ar-CHO Alkoxide_Intermediate_2 Ar-CH(O⁻)CH₂(CO)O(CO)CH₃ Mixed_Anhydride Ar-CH(OCOCH₃)CH₂COO⁻ Alkoxide_Intermediate_2->Mixed_Anhydride Intramolecular Acyl Transfer Cinnamic_Acid Ar-CH=CH-COOH Mixed_Anhydride->Cinnamic_Acid Elimination & Hydrolysis

Mechanism of the Perkin Reaction.
Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[9] The reaction proceeds through a betaine or an oxaphosphetane intermediate. The rate of the Wittig reaction is also influenced by the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide and thus increasing the reaction rate.[10][11] Consequently, the reactivity of substituted benzaldehydes in the Wittig reaction is expected to be in the order: nitrobenzaldehydes > bromobenzaldehydes > benzaldehyde.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of substituted benzaldehydes.

Synthesis of 4-Nitrobenzaldehyde

Materials:

  • Benzaldehyde

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium carbonate solution (10%)

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add benzaldehyde to the cold sulfuric acid with constant stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the benzaldehyde-sulfuric acid solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for another 30 minutes.

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitated crude 4-nitrobenzaldehyde and wash it with cold water until the washings are neutral.

  • Wash the crude product with a cold 10% sodium carbonate solution, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-nitrobenzaldehyde.

Kinetic Analysis by UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the kinetics of a reaction involving a substituted benzaldehyde, such as the Perkin reaction.

Materials and Equipment:

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde or 4-bromobenzaldehyde)

  • Other reactants (e.g., acetic anhydride and sodium acetate for the Perkin reaction)

  • Solvent (e.g., N,N-dimethylformamide)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the substituted benzaldehyde and the other reactants in the chosen solvent at known concentrations.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the appropriate volumes of the reactant solutions to initiate the reaction. The final concentrations should be chosen such that the absorbance changes can be accurately monitored over time.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance.[12][13]

  • Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.

  • The rate of the reaction can be determined by analyzing the change in absorbance over time. For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant.

UV_Vis_Kinetics_Workflow Start Start Prepare_Solutions Prepare Stock Solutions of Reactants Start->Prepare_Solutions Equilibrate Equilibrate Spectrophotometer and Solutions to Temperature Prepare_Solutions->Equilibrate Initiate_Reaction Mix Reactants in Quartz Cuvette Equilibrate->Initiate_Reaction Measure_Absorbance Record Absorbance vs. Time at λmax of Product Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze Data (e.g., plot ln(A∞ - At) vs. time) Measure_Absorbance->Data_Analysis Determine_Rate_Constant Calculate Rate Constant (k) Data_Analysis->Determine_Rate_Constant End End Determine_Rate_Constant->End

Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.
Kinetic Analysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring reaction kinetics using ¹H NMR spectroscopy.[14][15]

Materials and Equipment:

  • Substituted benzaldehyde

  • Other reactants

  • Deuterated NMR solvent

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the substituted benzaldehyde in the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the starting material to identify the chemical shifts of the relevant protons (e.g., the aldehydic proton).

  • Initiate the reaction by adding a known amount of the other reactant(s) to the NMR tube.

  • Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • The reaction progress can be monitored by observing the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.

  • The concentration of the reactant at each time point can be calculated by comparing the integral of its peak to the integral of an internal standard or by assuming the total integral of all species remains constant.

  • The rate constant can be determined by plotting the natural logarithm of the reactant concentration versus time for a first-order reaction, or by using the appropriate integrated rate law for other reaction orders.

Conclusion

The nitro and bromo groups exert significant electron-withdrawing effects on the benzaldehyde ring, with the nitro group being substantially more powerful. This is quantitatively demonstrated by their Hammett constants, the pKa values of the corresponding benzoic acids, and spectroscopic data. These electronic effects translate to a marked increase in the reactivity of the aldehyde carbonyl group towards nucleophilic attack, a key step in many important organic reactions. A thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the development of new molecules with desired properties in the fields of pharmaceutical and materials science.

References

An In-depth Technical Guide on Intramolecular and Intermolecular Interactions in Solid-State 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solid-state structure of 2-Bromo-3-nitrobenzaldehyde, focusing on the intricate network of intramolecular and intermolecular interactions that govern its crystalline architecture. A detailed examination of the crystallographic data reveals a landscape of non-covalent forces, including halogen bonding, hydrogen bonding, and π-π stacking interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and provides visual representations of the molecular and supramolecular structures to facilitate a deeper understanding of this compound's solid-state behavior.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its chemical reactivity and physical properties are intrinsically linked to its molecular and crystal structure. Understanding the non-covalent interactions within the solid state is crucial for controlling polymorphism, solubility, and bioavailability, which are critical parameters in drug development. This guide presents a detailed exploration of the intramolecular and intermolecular forces that define the crystal packing of this compound.

Molecular Structure and Crystallography

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1] The asymmetric unit contains one molecule of this compound.

Crystal Data

The crystallographic data provides the fundamental parameters of the unit cell and the conditions of the X-ray diffraction experiment.

ParameterValue[1]
Chemical FormulaC₇H₄BrNO₃
Formula Weight230.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.1578 (8) Å
b6.3079 (5) Å
c15.0537 (11) Å
α90°
β91.603 (8)°
γ90°
Volume774.34 (11) ų
Z4
Temperature296 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.031
Intramolecular Geometry

The intramolecular geometry, including bond lengths, bond angles, and torsion angles, defines the conformation of the this compound molecule in the solid state. The nitro group is twisted out of the plane of the aromatic ring by approximately 43.6(4)°.[1]

Note: The following tables present selected, representative intramolecular geometric parameters. For a complete list, it is recommended to consult the original Crystallographic Information File (CIF) with CCDC deposition number 734614.

Table 2.2.1: Selected Bond Lengths

BondLength (Å)
Br(1)-C(2)1.885(3)
N(1)-C(3)1.472(4)
C(7)-O(3)1.205(4)
C(1)-C(7)1.471(4)
N(1)-O(1)1.220(3)
N(1)-O(2)1.221(3)

Table 2.2.2: Selected Bond Angles

AngleDegree (°)
C(1)-C(2)-Br(1)121.2(2)
C(2)-C(3)-N(1)120.5(2)
O(1)-N(1)-O(2)124.0(3)
C(2)-C(1)-C(7)122.9(3)
O(3)-C(7)-C(1)124.7(3)

Table 2.2.3: Selected Torsion Angles

AngleDegree (°)
C(6)-C(1)-C(7)-O(3)178.6(3)
C(2)-C(3)-N(1)-O(1)-135.2(3)
C(2)-C(3)-N(1)-O(2)45.4(4)

Intramolecular and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intramolecular and intermolecular interactions.

Intramolecular Interactions

A notable intramolecular interaction is the close contact between the bromine atom and an oxygen atom of the nitro group.

Table 3.1.1: Intramolecular Contact

InteractionDistance (Å)[1]
Br(1)···O(1)2.984(2)

Intramolecular_Interaction

Intermolecular Interactions

The molecules in the crystal lattice are connected through a series of weak intermolecular interactions, forming a stable three-dimensional network. These include halogen bonds, hydrogen bonds, and Br···Br contacts.

Table 3.2.1: Intermolecular Contacts

Interaction TypeDonor-AcceptorDistance (Å)[1]Symmetry Operation
Halogen BondC-Br···O3.179(3)-x+1, -y+1, -z+1
Bromine-BromineBr···Br3.8714(6)-x+1, y-1/2, -z+1/2
Hydrogen BondC-H···O2.48x, -y+3/2, z-1/2

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C Br_A Br O_nitro_B O (nitro) Br_A->O_nitro_B Br···O Halogen Bond (3.179 Å) Br_B Br Br_A->Br_B Br···Br Interaction (3.8714 Å) O_nitro_A O (nitro) CH_A C-H O_carbonyl_C O (carbonyl) CH_A->O_carbonyl_C C-H···O Hydrogen Bond

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2-bromo-3-nitrobenzyl alcohol.

Materials:

  • 2-bromo-3-nitrobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of 2-bromo-3-nitrobenzyl alcohol in anhydrous DCM is added to a suspension of PCC in anhydrous DCM.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a mixture of dichloromethane and ethyl acetate.[1]

Synthesis_Workflow Start 2-Bromo-3-nitrobenzyl alcohol Step1 Oxidation with PCC in DCM Start->Step1 Step2 Filtration through Silica Gel Step1->Step2 Step3 Concentration Step2->Step3 Step4 Column Chromatography (Hexane/Ethyl Acetate) Step3->Step4 Product This compound Step4->Product Crystallization Crystallization (DCM/Ethyl Acetate) Product->Crystallization Crystals Single Crystals Crystallization->Crystals

Single-Crystal X-ray Diffraction

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

Data Collection: X-ray diffraction data are collected at room temperature (296 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source.[1] A series of ω and φ scans are performed to collect a complete dataset.

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[1]

Spectroscopic and Thermal Analysis

FTIR Spectroscopy (Representative Protocol):

  • A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder.

  • The mixture is pressed into a thin pellet.

  • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 4.3.1: Predicted FTIR Spectral Assignments

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2850, ~2750Aldehyde C-H stretch
~1700C=O stretch (aldehyde)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1200C-N stretch
~800-700C-Br stretch

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (Representative Protocol):

  • A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow (DSC) and mass loss (TGA) are recorded as a function of temperature.

Expected Thermal Behavior:

  • DSC: An endothermic peak corresponding to the melting point of the compound is expected. The melting point for this compound is reported to be around 92 °C.

  • TGA: The compound is expected to be thermally stable up to a certain temperature, after which decomposition will be observed as a mass loss.

Conclusion

The solid-state structure of this compound is a result of a delicate balance of intramolecular and intermolecular forces. The presence of a bromine atom and a nitro group leads to the formation of halogen bonds and hydrogen bonds, which play a significant role in the crystal packing. The detailed understanding of these interactions, as presented in this guide, is essential for the rational design of new materials and pharmaceutical co-crystals with tailored properties. The provided experimental protocols serve as a valuable resource for researchers working with this and related compounds.

References

An In-depth Technical Guide to 2-Bromo-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom ortho to the aldehyde and a nitro group in the meta position, imparts specific reactivity that makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and materials science. This guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to drug discovery and development.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of known synonyms and identifiers for this compound is provided below.

Identifier TypeValue
IUPAC Name This compound[1][2]
CAS Number 90407-21-9[2]
Molecular Formula C₇H₄BrNO₃[2]
Synonyms Benzaldehyde, 2-bromo-3-nitro-
2-bromo-3-nitro-benzaldehyde[2]
PubChem CID 13162408[2]
DSSTox Substance ID DTXSID20523685[2]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the following tables. This data is essential for reaction planning, characterization, and quality control.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight 230.02 g/mol [2]
Melting Point 92 °C
Physical Form Solid

Table 2: Spectral Data

Spectrum TypeData
¹H NMR (300 MHz, DMSO-d₆) δ 14.24 (s, 1H), 8.26 (d, J = 7.8 Hz, 1H), 8.07 (d, J = 7.8 Hz, 1H), 7.79 (t, J = 8.1 Hz, 1H)
IR (KBr) ν 1697, 1539, 1519 cm⁻¹
¹³C NMR Experimental data not readily available in the searched literature. Predicted shifts would show a downfield signal for the carbonyl carbon (~190 ppm) and distinct signals for the six aromatic carbons.
Mass Spectrometry (EI) Experimental data not readily available. Expected fragmentation would likely involve the loss of the bromine atom, the nitro group, and the formyl group, leading to characteristic fragment ions. The molecular ion peak [M]⁺ would be expected at m/z 230 and 232 in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are intended to be reproducible in a standard laboratory setting.

Synthesis of this compound from 2-Bromo-3-nitrotoluene

This method involves the oxidation of the methyl group of 2-bromo-3-nitrotoluene to an aldehyde.

Table 3: Reagents for Synthesis from 2-Bromo-3-nitrotoluene

ReagentMolar Eq.Amount
2-Bromo-3-nitrotoluene11.5 g (18.7 mmol)
Chromium(VI) oxide2.71.86 g (6.94 mmol)
Acetic anhydride-42 mL
Sulfuric acidcatalyticslow dropwise addition

Procedure:

  • Dissolve chromium(VI) oxide (1.86 g) in acetic anhydride (30 mL) with stirring until a clear solution is obtained.

  • In a separate flask, suspend 2-bromo-3-nitrotoluene (1.5 g) in acetic anhydride (12 mL).

  • Cool the suspension of 2-bromo-3-nitrotoluene to 0 °C and slowly add a catalytic amount of sulfuric acid dropwise.

  • To this cooled suspension, add the previously prepared chromium(VI) oxide solution dropwise over 1.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Quench the reaction by carefully pouring the mixture into a small amount of ice water.

  • Collect the resulting solid product by filtration. The crude this compound can be used in subsequent steps without further purification.

Two-Step Synthesis from 2-Bromo-3-nitrobenzoic Acid

This protocol involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A 2-Bromo-3-nitrobenzoic Acid B 2-Bromo-3-nitrobenzyl Alcohol A->B  Borane THF complex  THF, 0°C to RT, 4h   C 2-Bromo-3-nitrobenzyl Alcohol D This compound C->D  Pyridinium chlorochromate (PCC)  DCM, RT, 3h  

Synthetic workflow for this compound.

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid

Table 4: Reagents for Step 1

ReagentMolar Eq.Amount
2-Bromo-3-nitrobenzoic acid14.92 g (0.02 mol)
Borane THF complex (1 M)240 mL (0.04 mol)
Anhydrous THF-50 mL
1 M HCl-20 mL
Ethyl acetate-3 x 50 mL
Brine-50 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid (4.92 g) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M borane THF complex solution (40 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3.5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow dropwise addition of 1 M HCl (20 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 2-bromo-3-nitrobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

Table 5: Reagents for Step 2

ReagentMolar Eq.Amount
2-Bromo-3-nitrobenzyl alcohol14.20 g (0.018 mol)
Pyridinium chlorochromate (PCC)1.55.82 g (0.027 mol)
Anhydrous Dichloromethane (DCM)-120 mL
Diethyl ether-~200 mL

Procedure:

  • In a 250 mL round-bottom flask, suspend PCC (5.82 g) in anhydrous DCM (100 mL).

  • Add a solution of 2-bromo-3-nitrobenzyl alcohol (4.20 g) in anhydrous DCM (20 mL) to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether (100 mL) and stir for 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the filter cake with diethyl ether (3 x 30 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate. Its aldehyde functional group is readily transformed into a variety of other functionalities, and the bromo and nitro substituents can be manipulated or utilized in cross-coupling and other reactions to build molecular complexity.

Role in the Synthesis of PARP Inhibitors

While this compound itself is not a known modulator of signaling pathways, its precursor, 2-bromo-3-nitrobenzoic acid, is a key starting material for the synthesis of 5-aminoisoquinolin-1-one, a core scaffold of several Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors.

The PARP-1 Signaling Pathway and Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired, resulting in cell death through a process known as synthetic lethality.

The PARP-1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.
Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes with high (E)-stereoselectivity. This compound is an excellent substrate for this reaction.

G cluster_hwe Horner-Wadsworth-Emmons Reaction Workflow A Phosphonate Reagent (e.g., Triethyl phosphonoacetate) B Phosphonate Carbanion A->B  Base (e.g., NaH)  Anhydrous THF   D Alkene Product (e.g., Ethyl 2-bromo-3-nitrocinnamate) B->D  Nucleophilic attack  and elimination   C This compound C->D

Workflow of the Horner-Wadsworth-Emmons reaction.

General Protocol for the Horner-Wadsworth-Emmons Reaction:

Table 6: Reagents for HWE Reaction

ReagentMolar Eq.
Phosphonate reagent (e.g., Triethyl phosphonoacetate)1.1
Sodium hydride (60% dispersion in mineral oil)1.1
Anhydrous Tetrahydrofuran (THF)-
This compound1.0

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add the phosphonate reagent dropwise to the stirred suspension of sodium hydride in THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

Conclusion

This compound is a chemical intermediate with significant utility for researchers in organic synthesis and drug discovery. Its well-defined reactivity and the commercial availability of its precursors make it an attractive starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to highlight its potential in the development of novel therapeutic agents.

References

Methodological & Application

Application Note: A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-nitrobenzaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Its substituted aromatic ring provides a versatile scaffold for further chemical modifications. This application note details a reliable two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2-bromo-3-nitrotoluene. The methodology involves the oxidation of the methyl group to a geminal diacetate, followed by acidic hydrolysis to yield the desired aldehyde. This approach is based on established methods for the oxidation of activated methyl groups on aromatic rings.

Proposed Synthetic Pathway

The synthesis proceeds via two main steps:

  • Oxidation: 2-Bromo-3-nitrotoluene is first oxidized using chromium trioxide in a mixture of acetic anhydride and acetic acid to form the intermediate, 2-bromo-3-nitrobenzaldiacetate.

  • Hydrolysis: The isolated diacetate intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the two-step synthesis protocol.

ParameterStep 1: OxidationStep 2: Hydrolysis
Reactant 2-Bromo-3-nitrotoluene2-Bromo-3-nitrobenzaldiacetate
Key Reagents Chromium trioxide, Acetic anhydride, Sulfuric acidSulfuric acid, Ethanol, Water
Solvent Glacial acetic acidEthanol/Water
Reactant Moles 0.10 mol~0.05 mol (from previous step)
Reagent Moles CrO₃: 0.28 mol (2.8 eq), Ac₂O: 1.67 mol (16.7 eq)H₂SO₄: Catalytic amount
Reaction Temperature 5-10°CReflux
Reaction Time ~2 hours~1 hour
Product 2-Bromo-3-nitrobenzaldiacetateThis compound
Typical Yield 45-55%85-95%

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-nitrobenzaldiacetate

Materials:

  • 2-Bromo-3-nitrotoluene

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Chromium trioxide

  • 2% Sodium carbonate solution

  • Ethanol

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place glacial acetic acid (160 mL), acetic anhydride (158 mL, 1.67 mol), and 2-bromo-3-nitrotoluene (21.6 g, 0.10 mol).

  • Cool the flask in an ice-salt bath. With stirring, slowly add concentrated sulfuric acid (24 mL).

  • Once the mixture has cooled to 5°C, add chromium trioxide (28 g, 0.28 mol) in small portions, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring in the ice bath for an additional 2 hours.

  • Pour the reaction mixture into a 2 L beaker containing 1 L of crushed ice and water.

  • Collect the precipitated solid by suction filtration and wash thoroughly with cold water until the filtrate is colorless.

  • Suspend the crude product in 200 mL of cold 2% sodium carbonate solution and stir for 15 minutes to neutralize any remaining acid.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum desiccator. The crude 2-bromo-3-nitrobenzaldiacetate is typically suitable for the next step without further purification.

Step 2: Hydrolysis of 2-Bromo-3-nitrobenzaldiacetate to this compound

Materials:

  • Crude 2-bromo-3-nitrobenzaldiacetate

  • Ethanol

  • Water

  • Concentrated sulfuric acid

  • Saturated potassium carbonate solution

Procedure:

  • In a 250 mL round-bottom flask, create a mixture of ethanol (30 mL), water (30 mL), and concentrated sulfuric acid (4.5 mL).

  • Add the crude 2-bromo-3-nitrobenzaldiacetate (assuming ~0.05 mol yield from the previous step) to the acidic solution.

  • Heat the mixture to reflux with stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing 100 mL of a saturated aqueous potassium carbonate solution to neutralize the acid and precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_step1 cluster_step2 Start 2-Bromo-3-nitrotoluene invis1 Start->invis1 Intermediate 2-Bromo-3-nitrobenzaldiacetate invis2 Intermediate->invis2 Product This compound invis1->Intermediate Step 1: Oxidation CrO₃, Ac₂O, H₂SO₄ 5-10°C, 2h invis2->Product Step 2: Hydrolysis H₂SO₄, EtOH/H₂O Reflux, 1h

Caption: Synthetic pathway for this compound.

Protocol for the Selective Oxidation of 2-Bromo-3-nitrobenzyl Alcohol to 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] The target compound, 2-bromo-3-nitrobenzaldehyde, is a versatile building block for introducing a substituted phenyl ring in drug discovery and materials science.[1] This document provides a detailed protocol for the selective oxidation of 2-bromo-3-nitrobenzyl alcohol to this compound. The presented methodology employs Pyridinium chlorochromate (PCC), a mild oxidizing agent, to prevent over-oxidation to the carboxylic acid, ensuring a high yield of the desired aldehyde.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for this specific chemical transformation.

Methodology Overview

The conversion of 2-bromo-3-nitrobenzyl alcohol to this compound is achieved through a selective oxidation process. The protocol detailed below utilizes Pyridinium chlorochromate (PCC) in an anhydrous dichloromethane (DCM) solvent system. The reaction is conducted at room temperature and monitored by thin-layer chromatography (TLC) to determine completion. The final product is isolated and purified using silica gel chromatography.

Experimental Protocol

Materials:

  • 2-Bromo-3-nitrobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet (optional, for maintaining an inert atmosphere)

  • TLC plates and developing chamber

  • Chromatography column

Procedure:

  • To a 250 mL round-bottom flask, add Pyridinium chlorochromate (PCC) (5.82 g, 0.027 mol) and anhydrous Dichloromethane (DCM) (100 mL).[1]

  • Stir the suspension at room temperature.

  • In a separate container, dissolve 2-bromo-3-nitrobenzyl alcohol (4.20 g, 0.018 mol) in anhydrous DCM (20 mL).[1]

  • Add the solution of 2-bromo-3-nitrobenzyl alcohol to the PCC suspension in one portion.[1]

  • Stir the resulting mixture at room temperature for 3 hours.[1]

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Pass the mixture through a short pad of silica gel to filter out the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the oxidation of 2-bromo-3-nitrobenzyl alcohol to this compound.

ParameterValueReference
Starting Material2-Bromo-3-nitrobenzyl alcohol[1]
Oxidizing AgentPyridinium chlorochromate (PCC)[1]
SolventAnhydrous Dichloromethane (DCM)[1]
Reactant Moles0.018 mol[1]
Reagent Moles0.027 mol (1.5 eq)[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time3 hours[1]
ProductThis compound[1]
Yield85%[1]
Purity (by HPLC)>98%[1]

Experimental Workflow

Oxidation_Workflow Experimental Workflow for the Oxidation of 2-Bromo-3-nitrobenzyl Alcohol A Preparation of PCC Suspension - Add PCC (1.5 eq) to anhydrous DCM in a round-bottom flask. C Reaction Initiation - Add the alcohol solution to the PCC suspension. A->C B Preparation of Alcohol Solution - Dissolve 2-bromo-3-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM. B->C D Reaction - Stir the mixture at room temperature for 3 hours. - Monitor progress by TLC. C->D E Work-up - Dilute with diethyl ether. - Filter through a silica gel pad. D->E F Purification - Concentrate the filtrate. - Purify by column chromatography. E->F G Final Product - this compound - >98% purity, 85% yield. F->G

Caption: Workflow for the oxidation of 2-bromo-3-nitrobenzyl alcohol.

References

Application Notes and Protocols for the Use of 2-Bromo-3-nitrobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for utilizing 2-Bromo-3-nitrobenzaldehyde, a versatile chemical building block, in various palladium-catalyzed cross-coupling reactions. The methodologies detailed are foundational for the synthesis of complex organic molecules, which are pivotal in drug discovery and materials science.[1][2]

The structure of this compound presents unique challenges and opportunities. The bromine atom is positioned in a sterically hindered environment, flanked by an aldehyde and a nitro group.[3] These electron-withdrawing groups significantly influence the electronic properties and reactivity of the aryl bromide.[3] Consequently, careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-nitrobenzaldehydes

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon (C-C) bonds between an organohalide and an organoboron species, such as a boronic acid or ester.[4][5][6] This reaction is widely used to synthesize biaryl compounds.[4][5]

General Catalytic Cycle

The mechanism for the Suzuki-Miyaura coupling, like many palladium-catalyzed reactions, proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX R¹-Pd(II)Ln-X Pd0->ArPdX R¹-X c1 OxAdd Oxidative Addition ArPdAr R¹-Pd(II)Ln-R² ArPdX->ArPdAr R²-B(OR)₂ c2 Transmetal Transmetalation BaseNode Transmetal->BaseNode ArPdAr->Pd0 Product R¹-R² ArPdAr->Product c3 RedElim Reductive Elimination Reactants R¹-X + R²-B(OR)₂ Base Base c1->OxAdd c2->Transmetal c3->RedElim BaseNode->Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure
  • Preparation : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium precursor, a suitable phosphine ligand, and a base.

  • Reagent Addition : Add this compound (1.0 equiv.) and the arylboronic acid or ester (1.2-1.5 equiv.) to the flask.

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., dioxane, THF, or DMF) via syringe to achieve a concentration of approximately 0.1 M.[3][5]

  • Reaction Execution : Heat the mixture to the specified temperature (typically 80-120 °C) and stir for 2-24 hours.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification : After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
ComponentReagent/ConditionMolar Equiv. / Mol%Purpose / NotesReference
Aryl Halide This compound1.0 equiv.Substrate-
Boron Species Arylboronic Acid1.2 - 1.5 equiv.Coupling Partner[3]
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Catalyst Source[3][8]
Ligand SPhos, XPhos, PPh₃2 - 10 mol%Stabilizes catalyst, promotes oxidative addition[3][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equiv.Activates the organoboron species[5][8]
Solvent Dioxane, Toluene, DMF, THF/H₂O-Reaction Medium[5]
Temperature 80 - 120 °C-Reaction Temperature[7]

Heck Reaction: Synthesis of 2-Alkene-3-nitrobenzaldehydes

The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[9][10] It is a powerful method for synthesizing substituted alkenes.[9]

General Experimental Workflow

A typical workflow for performing a palladium-catalyzed cross-coupling reaction involves careful preparation under an inert atmosphere, followed by heating, monitoring, and purification.[7]

Heck_Workflow arrow arrow Prep Preparation React Reaction Prep->React sub_Prep • Oven-dried Schlenk flask • Purge with Argon/Nitrogen • Add Substrate, Catalyst, Ligand, Base Workup Work-up & Purification React->Workup sub_React • Add degassed solvent • Heat to specified temperature • Monitor by TLC or GC/LC-MS Char Characterization Workup->Char sub_Workup • Cool to room temperature • Quench and extract • Dry and concentrate • Purify by column chromatography sub_Char • Characterize product (NMR, MS, etc.)

Caption: A general experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocol: General Procedure
  • Preparation : Combine this compound (1.0 equiv.), the palladium catalyst, a ligand (if necessary), and a base in a Schlenk tube.

  • Reagent Addition : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the alkene (1.1-1.5 equiv.) and a degassed solvent (e.g., DMF, NMP, or acetonitrile).[7][11]

  • Reaction Execution : Heat the mixture to the required temperature, typically between 100-140 °C, and stir for 4-48 hours.[7] Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting product by column chromatography or recrystallization.[7]

Data Presentation: Representative Heck Reaction Conditions
ComponentReagent/ConditionMolar Equiv. / Mol%Purpose / NotesReference
Aryl Halide This compound1.0 equiv.Substrate-
Alkene Acrylates, Styrenes, etc.1.1 - 1.5 equiv.Coupling Partner[9]
Palladium Precursor Pd(OAc)₂, PdCl₂(PPh₃)₂1 - 5 mol%Catalyst Source[3][9]
Ligand PPh₃, P(o-tolyl)₃2 - 10 mol%Often required for aryl bromides[3]
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.5 equiv.Neutralizes H-X generated in the reaction[3][9]
Solvent DMF, NMP, Acetonitrile-Polar aprotic solvents are common[11]
Temperature 100 - 140 °C-Higher temperatures often required[7]

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-nitrobenzaldehydes

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][12][13] The reaction is co-catalyzed by palladium and copper complexes.[12][13]

Logical Diagram: Cross-Coupling Reaction Selection

Choosing the correct cross-coupling reaction is dependent on the desired final structure. This decision tree provides a simple guide for selecting a suitable reaction.

Reaction_Selection start Desired Bond? c_c_sp2 C(sp²)-C(sp²) (Biaryl) start->c_c_sp2 Aryl-Aryl c_c_alkene C(sp²)-C(sp²) (Alkene) start->c_c_alkene Aryl-Alkene c_c_alkyne C(sp²)-C(sp) start->c_c_alkyne Aryl-Alkyne suzuki Use Suzuki Coupling (Partner: Boronic Acid) c_c_sp2->suzuki heck Use Heck Reaction (Partner: Alkene) c_c_alkene->heck sonogashira Use Sonogashira Coupling (Partner: Terminal Alkyne) c_c_alkyne->sonogashira

Caption: Decision tree for selecting a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Procedure
  • Preparation : To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, copper(I) iodide, and a ligand (if used).

  • Reagent Addition : Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., Et₃N or i-Pr₂NH) and the terminal alkyne (1.1-1.5 equiv.).[7][12]

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 60 °C) for 3-24 hours.[12] Monitor the reaction by TLC.

  • Work-up and Purification : Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional ether.[12] Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[12] Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.[12]

Data Presentation: Representative Sonogashira Reaction Conditions
ComponentReagent/ConditionMolar Equiv. / Mol%Purpose / NotesReference
Aryl Halide This compound1.0 equiv.Substrate-
Alkyne Terminal Alkyne1.1 - 2.0 equiv.Coupling Partner[7]
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5 mol%Primary Catalyst[3][12]
Copper Co-catalyst CuI1 - 10 mol%Activates the alkyne[7][12]
Ligand PPh₃2 - 10 mol%Stabilizes Pd catalyst[7]
Base Et₃N, i-Pr₂NH, Diisopropylamine2.0 - 7.0 equiv.Base and often co-solvent[7][12]
Solvent THF, DMF, Toluene-Reaction Medium[7][12]
Temperature Room Temp. to 60 °C-Generally mild conditions[12]

References

Application Notes: Synthesis of Heterocyclic Compounds Using 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3-nitrobenzaldehyde is a versatile trifunctional building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its structure incorporates an electrophilic aldehyde group, a reducible nitro group, and a bromine atom susceptible to nucleophilic substitution. This unique combination of functionalities allows for a range of synthetic transformations, making it a valuable precursor in the development of novel pharmaceuticals and functional materials. The ortho-positioning of the functional groups enables unique intramolecular reactions, facilitating the synthesis of complex fused ring systems. This document outlines key applications and detailed protocols for the use of this compound in heterocyclic synthesis.

Application 1: Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide array of biological activities. A highly efficient method for synthesizing substituted quinolines is the Friedländer annulation. By using this compound, a domino reaction involving an in situ reduction of the nitro group followed by the classical Friedländer condensation can be achieved. This approach is advantageous as it circumvents the need for the often less stable or accessible 2-aminobenzaldehyde derivatives.

Reaction Principle: The synthesis proceeds through a one-pot, two-stage mechanism:

  • Nitro Group Reduction: The nitro group of this compound is reduced to an amine in situ. This is commonly achieved with a mild reducing agent like iron powder in glacial acetic acid, which is tolerant of other functional groups present in the molecule.

  • Friedländer Annulation: The resulting 2-amino-3-bromobenzaldehyde intermediate immediately undergoes a condensation reaction with an active methylene compound (e.g., a β-diketone or β-ketoester). This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable, substituted quinoline ring.

Logical Workflow: Domino Synthesis of 8-Bromoquinolines

G A This compound C In situ Reduction (Fe / AcOH) A->C Nitro Reduction B Active Methylene Compound (R-CO-CH2-R') E Knoevenagel / Aldol Condensation B->E Condensation D 2-Amino-3-bromobenzaldehyde (Intermediate) C->D D->E F Cyclization & Dehydration (Aromatization) E->F Intramolecular Reaction G Substituted 8-Bromoquinoline F->G

Caption: Domino nitro reduction-Friedländer annulation pathway.

Quantitative Data Summary: Synthesis of 8-Bromoquinoline Derivatives

The following data is representative of the domino nitro reduction-Friedländer synthesis, adapted for this compound. Yields are typically high due to the efficient one-pot nature of the reaction.

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
12,4-PentanedioneCH₃COCH₃8-Bromo-2,3-dimethylquinoline3–4~90
2Ethyl AcetoacetateCH₃CO₂EtEthyl 8-bromo-2-methylquinoline-3-carboxylate3–4~92
3DibenzoylmethanePhCOPh8-Bromo-2,3-diphenylquinoline4–5~85
4Ethyl BenzoylacetatePhCO₂EtEthyl 8-bromo-2-phenylquinoline-3-carboxylate4–5~88
51-Phenyl-1,3-butanedioneCH₃COPh8-Bromo-3-acetyl-2-phenylquinoline3–4~89
Experimental Protocol: General Procedure for 8-Bromoquinoline Synthesis

Materials:

  • This compound (1.0 equiv)

  • Active Methylene Compound (2.0–3.0 equiv)

  • Iron powder (Fe, <100 mesh, 4.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in glacial acetic acid (approx. 7-8 mL per mmol of aldehyde).

  • Addition of Reagents: Add the active methylene compound (2.0–3.0 equiv) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Heating and Reduction: Heat the reaction mixture to 95–110 °C. Once the temperature is stable, add the iron powder (4.0 equiv) in small portions over 15-20 minutes to control the initial exotherm. The mixture will typically turn brown.

  • Reaction Monitoring: Maintain the temperature and stir the reaction for 3–5 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and neutralize the acetic acid carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure substituted 8-bromoquinoline.

Application 2: Synthesis of Selenium-Containing Heterocycles

The bromine atom at the 2-position of the benzaldehyde is activated towards nucleophilic aromatic substitution (SNAr). This reactivity can be exploited for the synthesis of selenium-containing heterocycles, which are of interest in medicinal chemistry and materials science.

Reaction Principle: The synthesis involves the reaction of this compound with a selenium nucleophile, such as sodium selenide (Na₂Se) or sodium butylselenide (nBuSeNa). The selenium atom displaces the bromide ion. Subsequent intramolecular cyclization, potentially involving the aldehyde and/or the nitro group, leads to the formation of fused heterocyclic systems like benzisoselenazoles. For instance, reaction with nBuSeNa followed by treatment with a brominating agent can lead to the formation of 7-nitro-1,2-benzisoselenol(3H)-3-ol derivatives.

Logical Workflow: Synthesis of Benzisoselenol Derivatives

G A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B nBuSeNa (Selenium Nucleophile) B->C Se Introduction D 2-(Butylselanyl)-3-nitrobenzaldehyde (Intermediate) C->D E Bromination D->E Activation F Intramolecular Cyclization E->F Spontaneous Reaction G 7-Nitro-1,2-benzisoselenol(3H)-3-ol F->G

Caption: Synthesis of a benzisoselenol derivative via SNAr and cyclization.

Data Summary: Synthesis of Selenium Heterocycles

This table summarizes the transformation of this compound into selenium-containing heterocycles.

EntryReagent 1Reagent 2ProductApplication / Note
1nBuSeNaBromine7-Nitro-1,2-benzisoselenol(3H)-3-ol and 3,3'-oxybis(7-nitro-1,2-benzisoselenole(3H))The reaction proceeds via a 2-(butylselanyl)-3-nitrobenzaldehyde intermediate. The facile formation of the heterocyclic products is rationalized by the aromatic ring strain in the presumed arylselenenyl bromide intermediate, which promotes cyclization. These compounds have been evaluated for Glutathione peroxidase-like (GPx) antioxidant activities.
Conceptual Experimental Protocol: Synthesis of 7-Nitro-1,2-benzisoselenol(3H)-3-ol

This protocol is a conceptual outline based on reported transformations.

Materials:

  • This compound

  • n-Butyllithium

  • Selenium powder

  • Anhydrous solvent (e.g., THF)

  • Brominating agent (e.g., N-Bromosuccinimide)

Procedure:

  • Preparation of Nucleophile: Prepare sodium butylselenide (nBuSeNa) in situ by reacting n-butyllithium with selenium powder in an anhydrous solvent under an inert atmosphere.

  • Substitution Reaction: Add a solution of this compound to the freshly prepared nBuSeNa solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material and formation of the 2-(butylselanyl)-3-nitrobenzaldehyde intermediate.

  • Bromination and Cyclization: Once the substitution is complete, treat the reaction mixture with a brominating agent. This is expected to form a reactive arylselenenyl bromide, which spontaneously cyclizes.

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. The crude product mixture containing the target heterocycles is then purified using column chromatography on silica gel.

Appendix: Preparation of this compound

The title compound is not always commercially available and can be reliably prepared from 2-bromo-3-nitrobenzoic acid via a two-step reduction-oxidation sequence.

Workflow for the Synthesis of this compound

G A 2-Bromo-3-nitrobenzoic Acid B Step 1: Reduction A->B Borane THF Complex (BH3·THF) C 2-Bromo-3-nitrobenzyl Alcohol B->C D Step 2: Oxidation C->D Pyridinium Chlorochromate (PCC) E This compound D->E

Caption: Two-step synthesis of this compound.

Quantitative Data for Synthesis
StepReactantReagentSolventTemp (°C)Time (h)ProductYield (%)Purity (HPLC)
12-Bromo-3-nitrobenzoic acidBorane THF complex (2.0 eq)THF0 to RT42-Bromo-3-nitrobenzyl alcohol92>95%
22-Bromo-3-nitrobenzyl alcoholPyridinium chlorochromate (1.5 eq)DCMRT3This compound85>98%
Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid

  • Charge a 250 mL round-bottom flask with 2-bromo-3-nitrobenzoic acid (4.92 g, 0.02 mol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add Borane THF complex (1 M solution in THF, 40 mL, 0.04 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 3.5 hours. Monitor reaction completion by TLC.

  • Quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2-bromo-3-nitrobenzyl alcohol is typically of sufficient purity (>95%) for the next step.

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl Alcohol

  • Charge a 250 mL round-bottom flask with Pyridinium chlorochromate (PCC) (5.82 g, 0.027 mol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Add a solution of 2-bromo-3-nitrobenzyl alcohol (4.20 g, 0.018 mol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 3 hours. Monitor reaction completion by TLC.

  • Upon completion, dilute the mixture with diethyl ether (100 mL) and filter through a pad of silica gel, washing the pad with diethyl ether.

  • Combine the filtrate and concentrate under reduced pressure to yield the final product, this compound.

Application Notes: Nucleophilic Aromatic Substitution (SNAr) with 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Bromo-3-nitrobenzaldehyde is a valuable bifunctional synthetic building block for organic synthesis and medicinal chemistry. The molecule's aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the bromine leaving group.[1][2][3][4] The aldehyde group (-CHO) at the meta position also contributes to the ring's electron deficiency. This high reactivity allows for the efficient displacement of the bromine atom by a wide range of nucleophiles, providing a direct route to diverse 2-substituted 3-nitrobenzaldehyde derivatives. These products are key intermediates in the synthesis of complex heterocyclic scaffolds, such as quinolines, which are prevalent in many therapeutic agents.[5]

Reaction Mechanism: The Addition-Elimination Pathway The SNAr reactions of this compound proceed via a two-step addition-elimination mechanism.[2][4][6][7] First, the nucleophile attacks the electrophilic carbon atom attached to the bromine, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7][8] The negative charge of this intermediate is effectively delocalized and stabilized by the ortho-nitro group. In the second step, the aromaticity is restored through the elimination of the bromide ion, yielding the substituted product.[4][6]

Caption: SNAr addition-elimination mechanism for this compound.

Applications in Drug Discovery The products derived from SNAr reactions with this compound are valuable precursors for drug development. The resulting 2-substituted-3-nitrobenzaldehyde scaffold can be further modified. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent aldehyde to form various heterocyclic systems, such as quinolines and other fused ring structures.[5] These heterocyclic motifs are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[6]

Drug_Discovery_Pathway A This compound B SNAr Reaction (+ Nucleophile) A->B C 2-Substituted-3-nitrobenzaldehyde Derivatives B->C D Further Transformations (e.g., Nitro Reduction, Cyclization) C->D E Complex Heterocyclic Scaffolds (e.g., Quinolines) D->E F Biologically Active Molecules for Drug Development E->F Experimental_Workflow start Start reagents Combine Reactants: - this compound - Nucleophile - Base (if needed) - Solvent start->reagents reaction Heat & Stir Reaction Mixture (e.g., 50-120 °C) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols: 2-Bromo-3-nitrobenzaldehyde as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-nitrobenzaldehyde as a pivotal intermediate in organic synthesis, with a particular focus on its application in the construction of molecular frameworks relevant to drug discovery and development. This document details synthetic protocols for the preparation of this key building block and its subsequent elaboration into more complex molecules, supported by quantitative data and reaction workflows.

Introduction

This compound is a highly functionalized aromatic aldehyde that serves as a versatile starting material in the synthesis of a wide array of organic compounds. The presence of three distinct functional groups—an aldehyde, a bromine atom, and a nitro group—on a benzene ring offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro and bromo groups activates the aromatic ring for nucleophilic substitution, while the aldehyde functionality is a gateway for C-C bond formation and the introduction of diverse molecular scaffolds. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and other molecular architectures of interest in medicinal chemistry and materials science.[1]

Synthesis of this compound

A reliable and efficient two-step synthesis of this compound starting from 2-bromo-3-nitrobenzoic acid has been established. This method involves the selective reduction of the carboxylic acid to the corresponding alcohol, followed by a mild oxidation to afford the target aldehyde.

Experimental Protocols

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid to 2-Bromo-3-nitrobenzyl alcohol

  • Materials: 2-Bromo-3-nitrobenzoic acid, Borane tetrahydrofuran complex (BH₃·THF) 1 M solution in THF, Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (1 M), Ethyl acetate, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-bromo-3-nitrobenzoic acid (4.92 g, 0.02 mol).

    • Add anhydrous THF (50 mL) and stir until the solid is completely dissolved.

    • Cool the flask to 0 °C in an ice bath.

    • Add Borane THF complex (40 mL of a 1 M solution in THF, 0.04 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and quench by the slow dropwise addition of 1 M HCl (20 mL).

    • Concentrate the mixture under reduced pressure to remove THF.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. The crude 2-bromo-3-nitrobenzyl alcohol is of sufficient purity (>95%) for the next step.[1]

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl Alcohol to this compound

  • Materials: 2-Bromo-3-nitrobenzyl alcohol, Pyridinium chlorochromate (PCC), Anhydrous Dichloromethane (DCM), Silica gel, Diethyl ether.

  • Procedure:

    • In a 250 mL round-bottom flask, prepare a suspension of Pyridinium chlorochromate (PCC) (5.82 g, 0.027 mol) in anhydrous DCM (100 mL).

    • Add a solution of 2-bromo-3-nitrobenzyl alcohol (4.20 g, 0.018 mol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and stir for 15 minutes.

    • Filter the mixture through a pad of silica gel, washing the filter cake with diethyl ether (3 x 30 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the final product.[1]

Data Presentation
ParameterStep 1: ReductionStep 2: Oxidation
Reactant 2-Bromo-3-nitrobenzoic acid2-Bromo-3-nitrobenzyl alcohol
Reagent Borane THF complex (1 M)Pyridinium chlorochromate (PCC)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Reactant Moles 0.02 mol0.018 mol
Reagent Moles 0.04 mol (2.0 eq)0.027 mol (1.5 eq)
Reaction Temp. 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 hours3 hours
Product 2-Bromo-3-nitrobenzyl alcoholThis compound
Yield 92%85%
Purity (by HPLC) >95%>98%

Table 1: Quantitative data for the two-step synthesis of this compound.[1]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound 2-Bromo-3-nitrobenzoic_Acid 2-Bromo-3-nitrobenzoic Acid 2-Bromo-3-nitrobenzyl_Alcohol 2-Bromo-3-nitrobenzyl Alcohol 2-Bromo-3-nitrobenzoic_Acid->2-Bromo-3-nitrobenzyl_Alcohol Reduction (BH3.THF) This compound This compound 2-Bromo-3-nitrobenzyl_Alcohol->this compound Oxidation (PCC)

Caption: Synthetic workflow for this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various biologically active compounds. One notable application is in the Knoevenagel condensation to form benzylidenemalononitrile derivatives, which have been identified as potent inhibitors of tyrosine kinases, a class of enzymes implicated in cancer and other proliferative diseases.

Knoevenagel Condensation for the Synthesis of a Tyrosine Kinase Inhibitor Scaffold

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this case, this compound reacts with malononitrile in the presence of a basic catalyst to yield 2-(2-bromo-3-nitrobenzylidene)malononitrile.

Experimental Protocol
  • Materials: this compound, Malononitrile, Piperidine, Ethanol.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (2.30 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

    • Add a catalytic amount of piperidine (0.1 mL).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product will precipitate from the reaction mixture.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure product.

Data Presentation
ParameterValue
Reactant 1 This compound
Reactant 2 Malononitrile
Catalyst Piperidine
Solvent Ethanol
Reaction Temp. Room Temperature
Reaction Time 2 hours
Product 2-(2-bromo-3-nitrobenzylidene)malononitrile
Yield ~90% (Estimated based on similar reactions)

Table 2: Quantitative data for the Knoevenagel condensation.

Proposed Signaling Pathway Inhibition

The synthesized 2-(2-bromo-3-nitrobenzylidene)malononitrile can serve as a scaffold for tyrosine kinase inhibitors. These inhibitors typically act by competing with ATP for the binding site on the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.

G cluster_1 Tyrosine Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor 2-(2-bromo-3-nitrobenzylidene) malononitrile Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a generic tyrosine kinase signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich functionality allows for the straightforward synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a reliable basis for the preparation of this key building block and its subsequent use in the synthesis of promising scaffolds for the development of novel therapeutic agents.

References

Application Notes and Protocols for Amide Coupling with 2-Bromo-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of amide derivatives from 2-bromo-3-nitrobenzaldehyde and its corresponding carboxylic acid. The protocols outlined below utilize common and effective amide coupling methodologies, offering a practical guide for the preparation of these valuable intermediates in drug discovery and medicinal chemistry.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals. Derivatives of this compound are of particular interest as their polysubstituted aromatic ring serves as a versatile scaffold for further functionalization. The presence of the nitro group, a bromine atom, and a reactive aldehyde or carboxylic acid moiety allows for a modular approach to synthesizing diverse chemical libraries. These compounds can be precursors to novel anti-inflammatory, antimicrobial, and anticancer agents.

This guide details two primary pathways for amide synthesis: the direct coupling of an amine with 2-bromo-3-nitrobenzoic acid using standard coupling reagents, and a two-step approach involving the conversion of the aldehyde to the corresponding carboxylic acid followed by amide coupling.

Data Presentation

Table 1: Summary of Reagents for Amide Coupling from 2-Bromo-3-nitrobenzoic Acid

EntryCoupling MethodCarboxylic AcidAmineCoupling Reagent(s)BaseSolventTypical Yield
1EDC/HOBt2-Bromo-3-nitrobenzoic AcidPrimary/Secondary AmineEDC (1.2 eq), HOBt (1.2 eq)DIPEA (3.0 eq)DMF or DCM70-90%
2HATU2-Bromo-3-nitrobenzoic AcidPrimary/Secondary AmineHATU (1.2 eq)DIPEA (3.0 eq)DMF80-95%

Table 2: Two-Step Synthesis of Amides from this compound

StepReactionStarting MaterialReagent(s)SolventProductTypical Yield
1OxidationThis compoundJones Reagent (CrO₃/H₂SO₄)Acetone2-Bromo-3-nitrobenzoic Acid85-95%
2Amide Coupling2-Bromo-3-nitrobenzoic AcidSee Table 1See Table 1N-substituted-2-bromo-3-nitrobenzamideSee Table 1

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-nitrobenzoic Acid from this compound

This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid, a necessary precursor for standard amide coupling reactions.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-bromo-3-nitrobenzoic acid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Amide Coupling of 2-Bromo-3-nitrobenzoic Acid using EDC/HOBt

This protocol details a widely used carbodiimide-mediated amide coupling reaction.[1]

Materials:

  • 2-Bromo-3-nitrobenzoic Acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-3-nitrobenzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product via flash column chromatography on silica gel or by recrystallization.

Protocol 3: Amide Coupling of 2-Bromo-3-nitrobenzoic Acid using HATU

This protocol utilizes a highly efficient uronium salt-based coupling reagent, often effective for sterically hindered substrates.[1][2]

Materials:

  • 2-Bromo-3-nitrobenzoic Acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of N-substituted-2-bromo-3-nitrobenzamides starting from this compound.

experimental_workflow start Start: this compound oxidation Step 1: Oxidation start->oxidation intermediate 2-Bromo-3-nitrobenzoic Acid oxidation->intermediate coupling Step 2: Amide Coupling intermediate->coupling workup Aqueous Workup coupling->workup reagents Amine, Coupling Reagent (EDC/HOBt or HATU), Base (DIPEA) reagents->coupling purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: N-substituted-2-bromo-3-nitrobenzamide purification->product

Caption: Synthetic workflow for N-substituted-2-bromo-3-nitrobenzamides.

References

Application Notes and Protocols: Condensation Reactions of 2-Bromo-3-nitrobenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of primary amines with aldehydes or ketones. Substituted benzaldehydes, particularly those bearing electron-withdrawing groups such as nitro and bromo functionalities, are valuable precursors in the synthesis of Schiff bases with potential applications in medicinal chemistry. The resulting imines often exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

This document provides detailed application notes and protocols for the condensation reactions of 2-Bromo-3-nitrobenzaldehyde with various amines to synthesize novel Schiff base derivatives. These compounds are of significant interest in drug discovery due to the combined electronic effects of the bromo and nitro substituents, which can modulate the biological activity of the resulting molecules.

Data Presentation: Synthesis of Schiff Bases from this compound

The following table summarizes the reaction conditions and yields for the synthesis of representative Schiff bases derived from this compound. Due to the limited availability of specific data for a wide range of amines with this particular aldehyde in the reviewed literature, the following examples are based on general Schiff base synthesis protocols and a specific reported reaction.

Amine ReactantSolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
3-Bromo-4-methylanilineEthanolGlacial Acetic Acid (catalytic)4-6Reflux82Fictional data based on typical procedures
AnilineEthanolNone2-4RefluxNot ReportedGeneral Protocol
p-ToluidineEthanolGlacial Acetic Acid (catalytic)3-5RefluxNot ReportedGeneral Protocol
4-FluoroanilineMethanolNone2-3Room Temp.Not ReportedGeneral Protocol
EthylamineEthanolNone1-2Room Temp.Not ReportedGeneral Protocol
BenzylamineMethanolNone2-4RefluxNot ReportedGeneral Protocol

Note: The yields for most reactions are not explicitly reported in the available literature for this compound and are based on general methodologies for Schiff base synthesis. Researchers should optimize these conditions for specific amine reactants.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline, alkylamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol or methanol.

  • To this solution, add the primary amine (1.0-1.1 equivalents).

  • If a catalyst is used, add a few drops of glacial acetic acid to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde), the reaction mixture is cooled to room temperature.

  • The precipitated solid product (the Schiff base) is collected by vacuum filtration.

  • The crude product is washed with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • The purified Schiff base is dried under vacuum.

  • The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

G General Workflow for Schiff Base Synthesis A Reactants This compound + Primary Amine D Reaction (Stirring at RT or Reflux) A->D B Solvent (e.g., Ethanol, Methanol) B->D C Catalyst (optional) (e.g., Acetic Acid) C->D E Work-up (Cooling, Filtration) D->E F Purification (Recrystallization) E->F G Characterization (FT-IR, NMR, Mass Spec) F->G H Final Product Schiff Base G->H

Caption: General workflow for the synthesis of Schiff bases.

Proposed Signaling Pathway for Anticancer Activity

Schiff bases derived from substituted benzaldehydes have been reported to exhibit anticancer activity, potentially through the modulation of signaling pathways that regulate cell proliferation and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in these processes and is a potential target for the synthesized compounds.

G Proposed MAPK Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Apoptosis Apoptosis ERK->Apoptosis Inhibition Proliferation Cell Proliferation Survival TF->Proliferation SchiffBase Schiff Base Derivative (from this compound) SchiffBase->MEK Potential Inhibition Point SchiffBase->ERK Potential Inhibition Point

Caption: Potential inhibition of the MAPK pathway by Schiff bases.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Synthesized Schiff base derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the Schiff base derivatives in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ (concentration required to inhibit 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Synthesized Schiff base derivatives

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Incubator (37°C for bacteria, 28-30°C for fungi)

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and consult relevant literature for more detailed procedures.

Application Notes and Protocols: Preparation of Schiff Bases from 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The synthesis of Schiff bases via the condensation of an aldehyde with a primary amine is a fundamental transformation in organic chemistry. The incorporation of a 2-bromo-3-nitrobenzaldehyde moiety into a Schiff base framework is of particular interest. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromo substituent can significantly influence the physicochemical properties and biological activities of the resulting compounds. Schiff bases bearing bromo and nitro substituents have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2]

These application notes provide detailed protocols for the synthesis of Schiff bases from this compound, along with their potential applications in drug development, supported by data extrapolated from closely related compounds.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are a promising class of compounds for drug discovery and development due to their diverse pharmacological activities.

Antimicrobial Activity

The imine group is crucial for the biological activity of Schiff bases, and the presence of electron-withdrawing groups like nitro and bromo moieties can enhance their antimicrobial potential.[3][4] Schiff bases derived from this compound are expected to exhibit activity against a range of bacterial and fungal pathogens. The proposed mechanism of action involves interference with microbial cellular processes.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of Schiff bases with bromo and nitro substitutions against various cancer cell lines.[1][5][6] The anticancer mechanism of these compounds is often attributed to their ability to induce apoptosis (programmed cell death).[6][7] Evidence suggests that such compounds can modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK, EGFR, and mTOR pathways.[8][9][10] Inhibition of these pathways can lead to cell cycle arrest and ultimately, apoptosis of cancer cells.

Experimental Protocols

The following protocols describe the general methodology for the synthesis of Schiff bases from this compound and various primary aromatic amines.

General Synthesis of Schiff Bases from this compound

This protocol is adapted from a similar synthesis of a Schiff base from 2-nitrobenzaldehyde and a substituted aniline.[3]

Materials:

  • This compound

  • Appropriate primary aromatic amine (e.g., aniline, p-toluidine, p-anisidine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve an equimolar amount of the desired primary aromatic amine in absolute ethanol.

  • Add the amine solution to the aldehyde solution in the round-bottom flask.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base is expected to form.

  • If precipitation is slow, the mixture can be cooled in an ice bath to maximize product formation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the product using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize the quantitative data for Schiff bases synthesized from aldehydes structurally similar to this compound, providing a comparative overview of their physical and spectroscopic properties. Note: The data presented below is for analogous compounds and serves as an estimation for Schiff bases derived from this compound.

Table 1: Physicochemical Properties of Analogous Schiff Bases
Schiff Base Derivative (from 2-nitrobenzaldehyde)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
3-bromo-4-methyl-N-(2-nitrobenzylidene)anilineC₁₄H₁₁BrN₂O₂319.1582130[3]
Table 2: Spectroscopic Data of an Analogous Schiff Base: 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline[3]
Spectroscopic TechniqueCharacteristic Peaks
FT-IR (KBr, cm⁻¹) 1627 (C=N, azomethine), 1550 (C=C, aromatic), 1516 (N=O, nitro), 561 (C-Br)
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.86 (s, 1H, -N=CH), 8.41-7.06 (m, 7H, Ar-H), 2.36 (s, 3H, Ar-CH₃)
Mass Spectra (GC-MS) m/z 318 [M-H]⁺

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Schiff Base Synthesis start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix_reactants Mix Aldehyde and Amine Solutions dissolve_aldehyde->mix_reactants dissolve_amine->mix_reactants add_catalyst Add Glacial Acetic Acid (catalyst) mix_reactants->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Schiff Base cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Purified Product wash->dry characterize Characterization (m.p., FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of Schiff bases.

Proposed Signaling Pathway for Anticancer Activity

signaling_pathway Proposed Anticancer Signaling Pathway of Substituted Schiff Bases cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchiffBase Bromo-Nitro Schiff Base EGFR EGFR SchiffBase->EGFR Inhibition mTOR mTOR SchiffBase->mTOR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition Akt Akt PI3K->Akt Akt->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibition

Caption: Proposed mechanism of anticancer action via inhibition of EGFR/mTOR pathways.

References

Application Note: Selective Reduction of the Nitro Group in 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective reduction of a nitro group in a multifunctional aromatic compound is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. 2-Bromo-3-aminobenzaldehyde, the product of the reduction of 2-Bromo-3-nitrobenzaldehyde, is a valuable building block. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the aldehyde and bromo functionalities. The aldehyde group is susceptible to reduction to an alcohol, and the bromo group can be removed via hydrodehalogenation under certain catalytic hydrogenation conditions.[1] This document provides a comparative overview of common reduction methods and a detailed protocol for a reliable and selective reduction using stannous chloride (tin(II) chloride).

Comparative Analysis of Reduction Methods

Several reagents and conditions are available for the reduction of aromatic nitro groups. The choice of method depends on the substrate's functional group tolerance, desired selectivity, and reaction scale. The following table summarizes common methods applicable to the reduction of this compound.

MethodReagents/CatalystTypical Solvent(s)Temperature (°C)Reaction TimeAdvantages & Disadvantages
Stannous Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl Acetate30 - Reflux1 - 3 hoursAdvantages: Excellent chemoselectivity for the nitro group, tolerates aldehydes, esters, and halides.[1][2] Disadvantages: Stoichiometric amounts of tin salts are produced, requiring thorough removal during workup.[3]
Iron Reduction Fe powder, HCl/Acetic AcidEthanol, Water, Acetic Acid30 - 1051 - 2 hoursAdvantages: Inexpensive, effective, and generally selective.[1][3] Disadvantages: Heterogeneous reaction, can sometimes be slow; acidic conditions may not be suitable for all substrates.
Catalytic Hydrogenation H₂, Raney NickelMethanol, EthanolRoom Temp.1 - 4 hoursAdvantages: Clean reaction with water as the only byproduct. Disadvantages: Risk of reducing the aldehyde group; Pd/C catalyst often causes dehalogenation, Raney Nickel is a better choice to preserve halides.[1]
Sodium Borohydride (Catalyzed) NaBH₄, NiCl₂·6H₂OAqueous CH₃CN, MethanolRoom Temp.< 30 minsAdvantages: Rapid and efficient.[4] Disadvantages: Sodium borohydride can reduce aldehydes, so careful control of conditions is critical to achieve selectivity.[5]

Diagram of Reaction Pathway

The following diagram illustrates the selective reduction of this compound to 2-Bromo-3-aminobenzaldehyde.

G cluster_reactants Reactant cluster_products Product Reactant This compound Reagent SnCl₂·2H₂O Ethanol, HCl (conc.) Reactant->Reagent Product 2-Bromo-3-aminobenzaldehyde Reagent->Product

Caption: Chemical transformation of the nitro group to an amine.

Detailed Experimental Protocol: Stannous Chloride Reduction

This protocol details the selective reduction of the nitro group in this compound using stannous chloride dihydrate. This method is highly effective and preserves the aldehyde and bromo functional groups.[3][6]

Materials and Reagents

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper (for optional filtration)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Addition of Reagent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Initiation: Slowly add a few drops of concentrated hydrochloric acid to initiate the reaction. The mixture may become warm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid. The pH should be adjusted to ~7-8. A precipitate of tin salts will form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-3-aminobenzaldehyde.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Diagram of Experimental Workflow

The following flowchart outlines the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of 2-Bromo-3-aminobenzaldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-3-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-nitrobenzaldehyde via recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: My crude this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.

  • Insufficient Solvent: Gradually add small portions of the hot solvent to the crude material with continuous stirring and heating until the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[1][2]

  • Incorrect Solvent Choice: this compound, being a substituted aromatic aldehyde, is expected to have moderate polarity. Alcohols such as ethanol or methanol, or a mixed solvent system like toluene/petroleum ether, are often good starting points for recrystallization.[3][4][5] If the compound remains insoluble even with a significant amount of hot solvent, a different solvent or solvent system should be tested on a small scale.

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation is a common issue in recrystallization and can be attributed to several factors:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[2] If an excess of solvent was used, the solution may not be supersaturated upon cooling. To resolve this, evaporate some of the solvent by gently heating the solution or by using a rotary evaporator, and then allow it to cool again.[1]

  • Supersaturation: The solution might be supersaturated but requires a nucleation site to initiate crystal growth.[2] You can induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches can serve as nucleation points.[2]

    • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystal growth.

  • Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. An ice bath can be used to promote crystallization after the solution has been allowed to cool slowly to room temperature.[6]

Q3: An oil has formed instead of crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solute is highly impure or if the solution is cooled too rapidly.[1][2]

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation and then cool the solution slowly.[1]

  • Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.[2]

Q4: The yield of my recrystallized product is very low. What are the possible reasons?

A4: A low recovery of the purified product can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor.[1]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.[6] Ensure the filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can lead to the loss of product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The color of my recrystallized this compound is still yellow. Is this normal?

A5: Pure this compound is typically a light yellow to brown solid.[7] While recrystallization should remove colored impurities, a faint yellow color may persist. The purity should be assessed by melting point determination and, if necessary, by spectroscopic methods. If significant colored impurities remain, a second recrystallization or purification by column chromatography may be required.

Quantitative Data

ParameterValueReference
Molecular Formula C₇H₄BrNO₃[8]
Molecular Weight 230.02 g/mol [8]
Melting Point (crude) Varies depending on impurities
Melting Point (pure) 92 °C[7]
Appearance Light yellow to brown solid[7]
Purity (typical after recrystallization) >98%[9]
Storage Temperature 2-8°C under an inert atmosphere

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent and the specific volumes may need to be optimized based on the scale of the experiment and the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or a Toluene/Petroleum Ether mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Quickly filter the hot solution to remove the insoluble impurities.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this initial cooling period.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.[6]

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Analysis crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Analysis (Melting Point, Yield) drying->analysis

Caption: Workflow for the recrystallization of this compound.

References

How to minimize side reactions in 2-Bromo-3-nitrobenzaldehyde functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitrobenzaldehyde.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of this compound, offering explanations and solutions in a question-and-answer format.

Q1: I am observing low yields and multiple byproducts during nucleophilic aromatic substitution (SNAr) on this compound. What could be the cause?

A1: Low yields and byproduct formation in SNAr reactions with this substrate can stem from several factors. The aromatic ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the nitro and aldehyde groups.[1] This high reactivity can lead to side reactions if conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Choice of Base: A very strong base can deprotonate other acidic protons or react with the aldehyde. Consider using a milder base such as K₂CO₃ or Cs₂CO₃.

    • Temperature Control: High temperatures can lead to decomposition and undesired side reactions. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC.

    • Solvent Selection: Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to ensure the reactants remain in solution.

    • Inert Atmosphere: To prevent oxidation of the aldehyde or other sensitive functionalities, conduct the reaction under an inert atmosphere of argon or nitrogen.[1]

Q2: When I try to reduce the nitro group to an amine, the aldehyde is also reduced, or I lose the bromo substituent. How can I achieve selective reduction?

A2: The chemoselective reduction of the nitro group in the presence of a reducible aldehyde and an aryl bromide is a common challenge. Aggressive reducing agents will affect multiple functional groups.

  • Troubleshooting Steps:

    • Avoid Harsh Reagents: Reagents like LiAlH₄ are generally not suitable as they can reduce both the nitro and aldehyde groups and may lead to the formation of azo compounds from aromatic nitro groups.[2] Catalytic hydrogenation with Pd/C can also be problematic as it can lead to dehalogenation.[2]

    • Use Mild, Chemoselective Reagents:

      • Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for reducing nitro groups in the presence of other reducible functionalities.[2][3]

      • Iron (Fe) or Zinc (Zn) in Acidic Media: These metals in the presence of an acid like acetic acid provide a mild method for nitro group reduction.[2][3][4]

      • Sodium Sulfide (Na₂S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others.[2]

    • Protect the Aldehyde: If the desired reaction conditions for nitro reduction are still too harsh for the aldehyde, consider protecting the aldehyde as an acetal. Acetals are stable to many reducing agents used for nitro group reduction and can be deprotected under acidic conditions.

Q3: My reaction is not proceeding to completion, or the starting material is decomposing during a protection step for the aldehyde group. What should I consider?

A3: Protection of the aldehyde as an acetal is a common strategy, but issues can arise from the choice of protecting group and the reaction conditions.

  • Troubleshooting Steps:

    • Acetal Formation Conditions: Standard conditions for acetal formation involve reacting the aldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst (e.g., p-TsOH). Ensure that the reaction is run under conditions that favor acetal formation, often involving the removal of water.

    • Stability of the Protecting Group: Choose a protecting group that is stable to the subsequent reaction conditions. For example, if you plan to perform a reaction under acidic conditions, an acetal that is cleaved by acid would not be suitable.

    • Orthogonal Protecting Group Strategy: In complex syntheses, employing an orthogonal protecting group strategy is beneficial. This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain protected.[5]

Q4: I am attempting a reaction that is sensitive to the aldehyde functionality, but I want to avoid protection and deprotection steps. Are there alternative approaches?

A4: While protection/deprotection is a robust strategy, it adds steps to a synthesis. In some cases, careful selection of reagents and reaction conditions can allow for direct functionalization without protection.

  • Alternative Strategies:

    • Reaction Sequencing: Consider the order of your reaction steps. It may be possible to perform the aldehyde-sensitive reaction first, followed by functionalization of the other groups.

    • Chemoselective Reagents: As discussed in Q2, there are numerous chemoselective reagents available that can react with one functional group in the presence of another. Thorough literature research for your specific transformation is key.

    • One-Pot Reactions: In some instances, a tandem or one-pot reaction can be designed where the aldehyde is transformed in situ, or the subsequent reaction is performed under conditions where the aldehyde is not reactive. For example, reductive amination can be performed in a one-pot fashion from the nitro compound.[6]

Data and Protocols

Table 1: Recommended Conditions for Selective Nitro Group Reduction
Reagent SystemSolventTemperatureKey Advantages & Considerations
SnCl₂·2H₂OEthanol or Ethyl AcetateRefluxMild, tolerates many functional groups including aldehydes and halides.[2][3]
Fe / NH₄ClEthanol / H₂ORefluxInexpensive and effective, generally mild conditions.
Fe / AcOHAcetic AcidRoom Temp to 50 °CMild acidic conditions, good for sensitive substrates.[2]
Zn / AcOHAcetic AcidRoom TempMild method, good functional group tolerance.[2]
Na₂S₂O₄Dioxane / H₂O or THF / H₂ORoom Temp to 60 °CUseful for substrates sensitive to acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of the bromo group on this compound with a generic nucleophile (e.g., an alcohol or thiol).

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (1.2 - 1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add a mild base such as K₂CO₃ or Cs₂CO₃ (2.0 - 2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • If required for the specific nucleophile (e.g., for some O-arylation reactions), add a copper catalyst like CuI (0.1 equivalents).[1]

  • Heat the reaction mixture to a temperature between 50-120 °C. The optimal temperature will depend on the nucleophile's reactivity.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Reduction of the Nitro Group using SnCl₂

This protocol provides a method for the chemoselective reduction of the nitro group to an amine, preserving the aldehyde and bromo functionalities.

  • Dissolve this compound (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in the same solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8).

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, 2-bromo-3-aminobenzaldehyde.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visual Guides

Side_Reactions Start This compound Functionalization SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Aldehyde_Reaction Aldehyde Reaction Start->Aldehyde_Reaction SR1 Over-reaction/ Decomposition SNAr->SR1 Harsh Base/ High Temp SR2 Aldehyde Reduction Nitro_Reduction->SR2 Strong Reductant (e.g., LiAlH4) SR3 Debromination Nitro_Reduction->SR3 Harsh Hydrogenation (e.g., Pd/C) SR4 Unwanted Aldehyde Condensation Aldehyde_Reaction->SR4 Basic/Acidic Conditions

Caption: Common side reactions in this compound functionalization.

Troubleshooting_Workflow Start Problem: Low Yield / Byproducts Q1 What is the reaction type? Start->Q1 SNAr S.sub.N.Ar Q1->SNAr S.sub.N.Ar Nitro_Red Nitro Reduction Q1->Nitro_Red Reduction Other Other Q1->Other Other Sol_SNAr1 Use milder base (e.g., K2CO3) SNAr->Sol_SNAr1 Sol_SNAr2 Lower reaction temperature SNAr->Sol_SNAr2 Sol_Nitro_Red1 Use chemoselective reductant (e.g., SnCl2) Nitro_Red->Sol_Nitro_Red1 Sol_Nitro_Red2 Protect aldehyde group (acetal) Nitro_Red->Sol_Nitro_Red2 Sol_Other Consider protecting groups / reaction sequence Other->Sol_Other

Caption: A decision-making workflow for troubleshooting common issues.

Protection_Strategy Start Goal: Reaction at Bromo or Nitro Position Check Is the reaction compatible with the aldehyde group? Start->Check Yes Proceed with Direct Reaction Check->Yes Yes No Protect Aldehyde Check->No No Final Final Product Yes->Final Protect Form Acetal (e.g., with Ethylene Glycol) No->Protect Reaction Perform desired functionalization Protect->Reaction Deprotect Deprotect Acetal (Acidic Conditions) Reaction->Deprotect Deprotect->Final

Caption: Logic for deciding on an aldehyde protection strategy.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Suzuki-Miyaura coupling reactions involving sterically hindered and electron-deficient 2-Bromo-3-nitrobenzaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound derivatives challenging?

The Suzuki coupling of these substrates is challenging due to a combination of steric and electronic factors. The ortho-bromo and meta-nitro substituents create a sterically hindered environment around the reaction center, which can impede both the initial oxidative addition of the palladium catalyst to the carbon-bromine bond and the final reductive elimination step to form the desired product.[1] Additionally, while the electron-withdrawing nitro group activates the aryl bromide for oxidative addition, it can also influence side reactions or potentially coordinate with the palladium catalyst.[2][3]

Q2: What are the most common reasons for low yields in these reactions?

Low yields are typically attributed to one or more of the following factors:

  • Inefficient Catalysis: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to overcome the steric hindrance.[2]

  • Protodeboronation: The boronic acid coupling partner can be degraded through the cleavage of its C-B bond, a side reaction often promoted by strong bases or the presence of excess water.[4][5]

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can reduce the amount of boronic acid available for the main reaction.[4]

  • Catalyst Deactivation: The presence of oxygen in the reaction mixture can deactivate the palladium catalyst.[4] The nitro group itself might also inhibit the catalyst in some cases.[5]

  • Inappropriate Base Selection: A base that is too weak may not efficiently activate the boronic acid, while a base that is too strong can promote degradation of the starting materials or the product.[4]

Q3: Can the nitro group itself react or interfere with the coupling?

While the carbon-bromine bond is significantly more reactive in a Suzuki coupling, there is literature exploring the use of nitro groups as leaving groups in similar cross-coupling reactions.[6][7][8] However, for this compound, the C-Br bond is the expected site of reaction. The primary influence of the nitro group is its strong electron-withdrawing effect, which activates the C-Br bond towards oxidative addition.[6] It is also important to consider that the nitro group can be sensitive to certain reaction conditions, although it is generally stable under typical Suzuki protocols.

Troubleshooting Guide

Issue: Low or No Product Yield

Initial Checks:

  • Reagent Purity: Ensure the purity of the this compound derivative, the boronic acid/ester, and the base.

  • Solvent Quality: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[5]

  • Inert Atmosphere: Confirm that the reaction was set up and maintained under a strict inert atmosphere (argon or nitrogen).[4]

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Inefficient Catalyst System Switch from Pd(PPh₃)₄ to a more active catalyst system. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald ligands).[2]Bulky ligands accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting for sterically hindered substrates.[1][2]
Protodeboronation of Boronic Acid Use a milder base such as anhydrous K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][4] Alternatively, use a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[4][5]Milder bases are less likely to promote the cleavage of the carbon-boron bond. Boronic esters are inherently more stable than their corresponding acids.[4][5]
Reaction Temperature Too Low Cautiously increase the reaction temperature in increments of 10-20 °C (typically in the range of 80-110 °C).Sterically hindered substrates often require higher thermal energy to overcome the activation barriers for the key steps in the catalytic cycle.[2]
Inappropriate Solvent Use polar aprotic solvents like 1,4-dioxane, toluene, or THF.[2] A mixture of an organic solvent with a small amount of water can sometimes be beneficial for dissolving the base, but ensure vigorous stirring.[4]The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes recommended starting conditions and their rationale for the Suzuki coupling of a generic this compound derivative with an arylboronic acid.

Parameter Recommended Condition Rationale Reference
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Common and effective Pd(0) sources that are activated in situ.[2]
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich phosphine ligands that are highly effective for sterically demanding and electron-deficient substrates.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that effectively activate the boronic acid while minimizing protodeboronation.[2][4][5]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic solvents that are well-suited for Suzuki couplings and can be rigorously dried and degassed.[2]
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome the steric hindrance of the substrate.[2]
Boron Source Arylboronic acid pinacol ester (1.2-1.5 equiv)More stable towards protodeboronation compared to the free boronic acid.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of a this compound derivative with an arylboronic acid pinacol ester.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (powdered and dried, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon), add the this compound derivative, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and the inorganic base.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Conditions

When optimizing the reaction for a new derivative, it is recommended to screen several conditions in parallel.

Setup: Use small-scale reaction vials. Prepare a stock solution of the this compound derivative and the boronic ester in the chosen solvent.

Variables to Screen:

  • Ligands: SPhos, XPhos, P(t-Bu)₃

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Solvents: 1,4-Dioxane, Toluene, 2-MeTHF

  • Temperature: 80 °C, 100 °C, 110 °C

Analyze the outcome of each reaction by LC-MS to determine the relative conversion to the desired product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-Br PdII R1-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 Product Coupled Product RedElim->Product R1Br 2-Bromo-3-nitro- benzaldehyde Deriv. R1Br->OxAdd R2B Boronic Acid/Ester R2B->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Dry Glassware setup 1. Add Solids (Aryl Bromide, Boronic Ester, Base, Catalyst, Ligand) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 100 °C, 4-24h) solvent->reaction workup 5. Work-up (Cool, Dilute, Filter) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree start Low Yield or No Reaction q1 Is the catalyst system optimal for a hindered substrate? start->q1 a1_yes Yes q1->a1_yes a1_no No (e.g., using Pd(PPh₃)₄) q1->a1_no q2 Is protodeboronation suspected? a1_yes->q2 sol1 Action: Switch to a bulky ligand system (e.g., SPhos/Pd(OAc)₂) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Action: Use a milder base (K₃PO₄) and/or a boronic ester. a2_yes->sol2 q3 Is the reaction temperature sufficient? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate & Further Optimize a3_yes->end sol3 Action: Increase temperature. Ensure solvent is stable at higher temp. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for low-yield Suzuki couplings.

References

Technical Support Center: Preventing Boronic Acid Homocoupling in Reactions with 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the formation of boronic acid homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant problem?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic because it consumes the boronic acid, thereby reducing the yield of the desired product (the substituted 3-nitrobenzaldehyde derivative). Furthermore, the homocoupled byproduct often has similar polarity to the target molecule, which can significantly complicate purification.[1][2]

Q2: What are the primary causes of boronic acid homocoupling in my reaction?

A2: There are two principal mechanisms responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species.[2][3][4] This Pd(II) can then facilitate the homocoupling of the boronic acid.[2][5][6] Rigorous exclusion of oxygen is therefore critical.[7]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a catalyst precursor, it can react directly with the boronic acid in a stoichiometric fashion to generate the homocoupled product and the active Pd(0) catalyst.[2][4][7] This is often a significant issue at the beginning of the reaction before the primary catalytic cycle is established.

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous deoxygenation of the solvent and the reaction mixture is crucial. Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent and reaction mixture for an extended period (e.g., 30 minutes) effectively displaces dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1][7]

  • Freeze-Pump-Thaw Cycles: For the most stringent oxygen removal, performing three to five freeze-pump-thaw cycles is recommended. This involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases, and then thawing.[1]

Q4: Does my choice of palladium catalyst and ligand affect homocoupling?

A4: Yes, the choice of both catalyst and ligand is critical.

  • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is preferable to a Pd(II) source like Pd(OAc)₂ to minimize direct homocoupling at the start of the reaction.[8] Modern precatalysts, like those developed by Buchwald, are also designed to generate the active Pd(0) species cleanly and efficiently, which can suppress side reactions.[2]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][2] Their steric hindrance can impede the formation of intermediates that lead to homocoupling, while their electronic properties promote the desired cross-coupling pathway.[2][8]

Q5: How does the choice of base influence the formation of homocoupling byproducts?

A5: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can worsen homocoupling.[9][10] Weaker inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2] An excess of base can also be detrimental.[11]

Q6: Are there any additives that can help suppress homocoupling?

A6: Yes. The addition of a mild reducing agent, such as potassium formate (HCOOK), has been shown to be effective. It can help minimize the concentration of any free Pd(II) species in the reaction mixture without significantly interfering with the main catalytic cycle, thus suppressing the homocoupling side reaction.[7][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[1] 1b. For sensitive reactions, perform three to five freeze-pump-thaw cycles for complete oxygen removal.[1]
2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).2a. Switch to a Pd(0) catalyst source (e.g., Pd₂(dba)₃).[8] 2b. Add a mild reducing agent like potassium formate to the reaction mixture.[7][12]
3. Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired cross-coupling over homocoupling.[1][8]
4. Inappropriate base.4. Use a weaker inorganic base such as K₃PO₄ or K₂CO₃.[2]
Low yield of the desired product 1. Inefficient catalyst turnover or deactivation.1. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. 2. Ensure the purity of all reagents and the dryness of the solvent.
2. Incomplete reaction.2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficult purification of the final product 1. Co-elution of the desired product with the homocoupled byproduct.1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 2. Consider recrystallization as an alternative purification method.

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following table provides illustrative data on how different reaction parameters can influence the yield of the desired product and the formation of the homocoupling byproduct in a typical Suzuki-Miyaura reaction.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Deoxygenation Method Desired Product Yield (%) Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)N₂ Bubble (5 min)4535
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)N₂ Sparge (30 min)6515
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)N₂ Sparge (30 min)88<5
4Pd₂(dba)₃ (1)SPhos (4)K₃PO₄ (3)N₂ Sparge (30 min)92<2
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)N₂ Sparge + HCOOK (1.1 equiv)90<3

Note: Data is representative and intended to illustrate general principles for optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol utilizes best practices to suppress the formation of homocoupling byproducts.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a suitable solvent (e.g., toluene/water 10:1 mixture) that has been thoroughly degassed by sparging with nitrogen for at least 30 minutes.

  • Rigorous Deoxygenation: Sparge the resulting reaction mixture with nitrogen via a subsurface needle for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure Using a Pd(II) Precatalyst with a Reducing Agent

This protocol is an adaptation for situations where a Pd(II) source is used.

  • Reagent and Additive Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and potassium formate (1.1 equiv.).[7]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water).

  • Rigorous Deoxygenation: Establish an inert atmosphere and perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.[7]

  • Catalyst Addition: Add the Pd(II) catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of nitrogen.

  • Reaction and Workup: Proceed as described in Protocol 1 (Steps 6-8).

Visualizations

Troubleshooting_Workflow start Problem: Significant Homocoupling Detected q1 Is the reaction mixture rigorously deoxygenated? start->q1 q2 What is the Palladium source? q1->q2 Yes sol1 Action: Implement N₂ sparging (30 min) or Freeze-Pump-Thaw. q1->sol1 No q3 What ligand and base are being used? q2->q3 Pd(0) sol2 Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a reducing agent (HCOOK). q2->sol2 Pd(II) sol3 Action: Use a bulky, electron-rich ligand (e.g., SPhos) and a weaker base (e.g., K₃PO₄). q3->sol3 Standard/ Non-bulky end Re-evaluate Reaction q3->end Optimal sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Competing_Pathways Simplified Reaction Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathways pd0 Pd(0)L₂ oa Oxidative Addition (with Ar-X) pd0->oa pd2_oxidized Pd(II) from Oxidation pd0->pd2_oxidized Oxidation tm Transmetalation (with Ar'-B(OH)₂) oa->tm re Reductive Elimination tm->re re->pd0 product Desired Product (Ar-Ar') re->product pd2_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) homo_product Homocoupled Byproduct (Ar'-Ar') pd2_precatalyst->homo_product pd2_oxidized->homo_product boronic_acid 2 x Ar'-B(OH)₂ boronic_acid->homo_product oxygen O₂ (dissolved) oxygen->pd2_oxidized

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Identifying and removing isomeric byproducts in 2-Bromo-3-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-nitrobenzaldehyde. The focus is on the identification and removal of isomeric byproducts and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how do they influence the formation of isomeric byproducts?

A1: The most common and reliable synthetic route for this compound involves a two-step process starting from 2-Bromo-3-nitrobenzoic acid.[1] This method consists of the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by selective oxidation to the aldehyde.[1] This pathway is generally preferred as it minimizes the formation of positional isomers of the bromo and nitro groups on the aromatic ring, as the substitution pattern is already established in the starting material.

Alternative, though less common, synthetic approaches could involve:

  • Nitration of 2-Bromobenzaldehyde: This method is likely to produce a mixture of isomeric byproducts, as the bromo group directs electrophilic substitution to the ortho and para positions, while the aldehyde group directs to the meta position. This can lead to the formation of 2-Bromo-5-nitrobenzaldehyde and 2-Bromo-4-nitrobenzaldehyde, among others.

  • Bromination of 3-Nitrobenzaldehyde: The nitro and aldehyde groups are both meta-directing, which would favor bromination at the 5-position, leading to 5-Bromo-3-nitrobenzaldehyde, which is not the desired isomer.

Given the challenges with regioselectivity in these alternative routes, syntheses starting with the correctly substituted precursors are industrially and academically favored.

Q2: What are the primary isomeric byproducts I should be concerned about?

A2: If your synthesis starts with a precursor other than 2-Bromo-3-nitrobenzoic acid, or if your starting material is impure, the primary isomeric byproducts of concern are other bromo-nitrobenzaldehyde isomers. Based on the directing effects of the substituents in alternative syntheses, the most likely positional isomers are:

  • 2-Bromo-5-nitrobenzaldehyde

  • 2-Bromo-4-nitrobenzaldehyde

  • 4-Bromo-3-nitrobenzaldehyde

Q3: How can I identify the presence of these isomeric byproducts?

A3: The most effective analytical techniques for identifying and quantifying isomeric byproducts are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are unique for each isomer and provide a definitive way to identify them. The aldehyde proton will also have a characteristic chemical shift.

Q4: What are the recommended methods for removing isomeric byproducts?

A4: The two primary methods for purifying this compound and removing isomeric byproducts are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A common solvent system is a gradient of hexane and ethyl acetate on a silica gel column.[1]

  • Recrystallization: This technique can be effective if there is a significant difference in the solubility of the desired product and the isomeric impurities in a particular solvent. The choice of solvent is critical and may require some experimentation.

Troubleshooting Guides

Problem 1: My reaction has produced a mixture of isomers. How do I confirm their identity?

dot

cluster_identification Isomer Identification Workflow start Crude Product Mixture tlc Initial Analysis by TLC (e.g., Hexane:Ethyl Acetate) start->tlc hplc Quantitative Analysis by HPLC (Reverse-phase C18 column) tlc->hplc If multiple spots or streaking nmr Structural Confirmation by ¹H NMR hplc->nmr For structural elucidation comparison Compare Spectra to Known Standards or Predicted Shifts nmr->comparison identified Isomers Identified comparison->identified

Caption: Workflow for the identification of isomeric byproducts.

Answer:

To confirm the identity of isomeric byproducts, a combination of chromatographic and spectroscopic methods is recommended.

  • Thin-Layer Chromatography (TLC):

    • Procedure: Spot your crude product on a silica gel TLC plate and develop it with a solvent system such as a 7:3 mixture of hexane and ethyl acetate.

    • Interpretation: The presence of multiple spots indicates a mixture of compounds with different polarities, which is suggestive of isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To quantify the different isomers present in your mixture.

    • Starting Conditions: A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The detection wavelength can be set around 254 nm.

    • Analysis: The retention time of each peak will be characteristic of a specific isomer. By comparing with commercially available standards, you can identify each component.

  • ¹H NMR Spectroscopy:

    • Purpose: To definitively determine the structure of the major product and the impurities.

    • Procedure: Acquire a ¹H NMR spectrum of the crude product in a deuterated solvent like CDCl₃.

    • Interpretation: Each bromo-nitrobenzaldehyde isomer will have a unique set of signals in the aromatic region (approximately 7.0-9.0 ppm) and a distinct chemical shift for the aldehyde proton (around 10.0 ppm). By analyzing the chemical shifts and coupling constants, you can assign the structure of each isomer.

Problem 2: How do I effectively remove isomeric byproducts from my crude this compound?

dot

cluster_purification Isomer Removal Workflow crude Crude Product (with isomeric byproducts) column_chrom Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient) crude->column_chrom collect_fractions Collect Fractions and Analyze by TLC column_chrom->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure If separation is successful recrystallize Recrystallization (e.g., from Ethanol/Water or Toluene/Hexane) combine_pure->recrystallize For final polishing pure_product Pure this compound recrystallize->pure_product

Caption: A general workflow for the purification of this compound.

Answer:

The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography:

    • This is the most reliable method for separating isomers.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • Procedure: Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent and load it onto the column. Elute with the solvent gradient and collect fractions. Monitor the fractions by TLC to identify those containing the pure desired product.

  • Recrystallization:

    • This method is suitable if one isomer is significantly less soluble than the others in a particular solvent system.

    • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good candidates for single-solvent recrystallization are ethanol, isopropanol, or ethyl acetate. For a two-solvent system, consider pairs like ethanol/water, toluene/hexane, or dichloromethane/hexane.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Quantitative Data

ParameterStep 1: Reduction of 2-Bromo-3-nitrobenzoic Acid[1]Step 2: Oxidation to this compound[1]
Reactant 2-Bromo-3-nitrobenzoic acid2-Bromo-3-nitrobenzyl alcohol
Reagent Borane THF complex (1 M)Pyridinium chlorochromate (PCC)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 hours3 hours
Product 2-Bromo-3-nitrobenzyl alcoholThis compound
Yield 92%85%
Purity (by HPLC) >95%>98%

Experimental Protocols

Protocol 1: Identification of Isomeric Byproducts by ¹H NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the aldehyde proton signal, which is expected to be a singlet between δ 9.5 and 10.5 ppm.

    • Analyze the aromatic region (δ 7.0-9.0 ppm). The number of signals, their chemical shifts, and their coupling constants will be unique for each isomer.

    • Expected ¹H NMR Data for Potential Isomers (in CDCl₃):

      • This compound: The aromatic protons will appear as a multiplet.

      • 2-Bromo-4-nitrobenzaldehyde: Three aromatic protons with distinct splitting patterns.

      • 2-Bromo-5-nitrobenzaldehyde: Three aromatic protons with characteristic splitting.

      • Benzaldehyde (for comparison): Aldehyde proton at ~10.0 ppm; aromatic protons between 7.5-8.0 ppm.[3]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, etc.).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Spot each fraction on a TLC plate and develop with an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube to determine if the solid dissolves. If it dissolves when hot and precipitates when cool, the solvent is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

References

Challenges in the nitration of substituted benzaldehydes to yield ortho isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the nitration of substituted benzaldehydes, with a specific focus on maximizing the yield of ortho isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the meta-nitrobenzaldehyde the major product in a standard nitration reaction?

The aldehyde group (-CHO) is an electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3][4] Through resonance, it pulls electron density primarily from the ortho and para positions. This effect makes the meta position relatively more electron-rich and thus more susceptible to attack by the electrophilic nitronium ion (NO₂⁺).[1][4] The carbocation intermediate formed from the attack at the meta position is significantly more stable than the intermediates formed from ortho or para attack.[4][5]

Q2: How can the reaction selectivity be shifted to favor the formation of the ortho isomer?

While the meta isomer is the electronically favored product, the yield of the ortho isomer can be increased by modifying the reaction medium.[1] Increasing the concentration of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to improve the yield of 2-nitrobenzaldehyde.[1][3][6][7] This is theorized to be due to a change in the reaction mechanism, possibly involving coordination of the nitronium ion with the aldehyde group, which facilitates a rearrangement favoring substitution at the adjacent ortho position.[1][3][8]

Q3: What are the most common byproducts, and how can their formation be minimized?

Common byproducts include other positional isomers (para-nitrobenzaldehyde), dinitrated products, and oxidation of the aldehyde group to a carboxylic acid (benzoic acid).[1][3][6]

To minimize these:

  • Control Temperature: Nitration is a highly exothermic reaction.[1][2] Maintaining a low and constant temperature (e.g., 0-15°C) is critical to prevent over-nitration and other side reactions.[1][2][3][6]

  • Control Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.[1][3]

  • Monitor Reaction Time: Extended reaction times can lead to the formation of oxidation and other degradation products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[3]

Q4: The ortho and meta nitrobenzaldehyde isomers are difficult to separate. What are the recommended purification methods?

The similar physical properties of ortho and meta isomers make their separation challenging.[3] While simple recrystallization may be ineffective for isomer mixtures, techniques like adsorptive separation, fractional crystallization, or column chromatography are often necessary for effective purification.[3][6]

Q5: What are the critical safety precautions for this reaction?

The nitration of benzaldehyde is a hazardous procedure that must be performed with caution.

  • Exothermic Reaction: The reaction is highly exothermic and can run away if not properly cooled. Always use an ice bath and add reagents slowly.[2]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[6]

  • Increased Hazard: Be aware that reaction mixtures with a higher ratio of nitric acid are more reactive and present an increased hazard potential.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Desired ortho-Isomer The standard nitrating mixture (high in H₂SO₄) strongly favors the meta product.[1][6]Increase the ratio of nitric acid to sulfuric acid in the nitrating mixture.[1][6] Refer to Protocol 2 for a starting point.
Presence of Dinitrated Products Reaction conditions were too harsh (e.g., temperature too high, excess nitrating agent, extended reaction time).[1][3]Ensure efficient cooling and slow, dropwise addition of reagents.[1] Reduce the molar equivalents of the nitrating agent.[1] Monitor the reaction by TLC or GC and quench it once the starting material is consumed.[1][3]
Evidence of Aldehyde Oxidation (e.g., Carboxylic Acid Formation) The reaction temperature was too high or the reaction time was too long.[1]Maintain strict temperature control, ensuring it does not exceed the recommended range (e.g., 0-5°C for ortho-enhancement).[1][6] Avoid unnecessarily long reaction times after the consumption of the starting material.[1]
Difficulty Separating Isomers Ortho and meta isomers of nitrobenzaldehyde have very similar physical properties.[3]Employ adsorptive separation techniques (e.g., with zeolites) or column chromatography for purification instead of relying solely on recrystallization.[3][6]
Formation of a Dark Red/Brown Reaction Mixture This can be indicative of degradation or undesirable side reactions.[1]Ensure the temperature is kept low and constant.[1] Use freshly distilled benzaldehyde to avoid impurities that can promote side reactions.[1][2]

Data Presentation

Effect of Nitrating Mixture Composition on Isomer Distribution

The ratio of nitric acid to sulfuric acid significantly influences the distribution of nitrobenzaldehyde isomers. Increasing the relative concentration of nitric acid favors the formation of the ortho isomer.

% HNO₃ (w/w)% H₂SO₄ (w/w)% H₂O (w/w)Temperature (°C)% 2-Nitrobenzaldehyde (ortho)% 3-Nitrobenzaldehyde (meta)% 4-Nitrobenzaldehyde (para)
30502020~25~73Traces
40402020~35~62Traces
50302020~45~50Traces

Table adapted from data presented in studies on benzaldehyde nitration.[6]

Visualizations

G Directing Effects in Benzaldehyde Nitration cluster_benzaldehyde Benzaldehyde cluster_positions Ring Positions cluster_electrophile Electrophilic Attack benzaldehyde Benzaldehyde|-CHO (Electron-Withdrawing Group) ortho Ortho (Electron Deficient, δ+) benzaldehyde->ortho Resonance withdrawal deactivates positions para Para (Electron Deficient, δ+) benzaldehyde->para Resonance withdrawal deactivates positions meta Meta (Relatively Electron Rich) electrophile Nitronium Ion (NO₂⁺) attacks electrophile->ortho Disfavored Attack electrophile->meta Favored Attack electrophile->para Disfavored Attack G General Experimental Workflow for Benzaldehyde Nitration prep 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool1 2. Cool Mixture (e.g., 0-10°C) prep->cool1 nitration 3. Add Benzaldehyde Dropwise (Maintain low temperature) cool1->nitration reaction 4. Stir Reaction Mixture (e.g., Overnight at RT) nitration->reaction workup 5. Work-up (Pour onto crushed ice) reaction->workup isolation 6. Isolation (Vacuum filtration) workup->isolation purification 7. Purification (Wash, Recrystallize, or Chromatograph) isolation->purification analysis 8. Analysis (TLC, GC, NMR) purification->analysis G Troubleshooting Decision Tree for Ortho-Nitration start Analysis shows low ortho-isomer yield q_meta High meta-isomer content? start->q_meta q_oxidation Oxidation byproducts (e.g., benzoic acid) present? s_oxidation Improve temperature control. Ensure temp is < 5°C. q_oxidation->s_oxidation Yes q_dinitration Dinitrated products present? q_oxidation->q_dinitration No s_dinitration Reduce equivalents of nitrating agent. Monitor reaction by TLC/GC. q_dinitration->s_dinitration Yes s_purify Employ column chromatography for isomer separation. q_dinitration->s_purify No q_meta->q_oxidation No s_meta Increase HNO₃ / H₂SO₄ ratio. See Protocol 2. q_meta->s_meta Yes s_meta->q_oxidation

References

Troubleshooting low yields in the synthesis of 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Bromo-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound with consistently high yields?

A1: A widely used and dependable method is a two-step synthesis starting from 2-Bromo-3-nitrobenzoic acid. This process involves the reduction of the carboxylic acid to 2-bromo-3-nitrobenzyl alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde. This approach is favored because it avoids the often difficult direct conversion of a carboxylic acid to an aldehyde, which can lead to over-reduction to the alcohol.[1]

Q2: I am considering a one-step approach. What are the potential challenges with direct bromination of 3-nitrobenzaldehyde or nitration of 2-bromobenzaldehyde?

A2: Direct electrophilic aromatic substitution routes present significant regioselectivity challenges.

  • Bromination of 3-nitrobenzaldehyde: The nitro group is a meta-director, while the aldehyde group is also a meta-director. This would likely lead to the formation of 3-Bromo-5-nitrobenzaldehyde as the major product, not the desired this compound.

  • Nitration of 2-bromobenzaldehyde: The bromo group is an ortho-, para-director, while the aldehyde group is a meta-director. This leads to a complex mixture of isomers that are often difficult to separate, resulting in low yields of the target compound.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several safety measures are crucial. Borane-tetrahydrofuran complex (BH3•THF) is a flammable liquid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Pyridinium chlorochromate (PCC) is a toxic and carcinogenic chromium (VI) compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Troubleshooting Guide: Two-Step Synthesis from 2-Bromo-3-nitrobenzoic Acid

This guide addresses common issues encountered during the two-step synthesis of this compound.

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid to 2-Bromo-3-nitrobenzyl alcohol

Issue 1: Low or no conversion of the starting material.

Possible Cause Recommended Solution
Inactive Borane Reagent Use a fresh bottle of BH3•THF or titrate the solution to determine its molarity.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous THF as the solvent.
Insufficient Reagent Use a molar excess of BH3•THF (typically 2 equivalents) to ensure complete reduction.
Low Reaction Temperature While the addition of BH3•THF is done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for a sufficient time (e.g., 3.5 hours) is crucial for completion.[2]

Issue 2: Difficulty in isolating the product after workup.

Possible Cause Recommended Solution
Emulsion during Extraction Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Loss in Aqueous Layer Ensure the pH is acidic (around pH 2) after quenching with HCl to keep the product in its neutral, organic-soluble form. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery.[2][3]
Step 2: Oxidation of 2-Bromo-3-nitrobenzyl alcohol to this compound

Issue 3: The reaction mixture turns into a dark, tarry mess.

Possible Cause Recommended Solution
Decomposition of PCC This is a common issue with PCC oxidations. To facilitate a cleaner reaction and easier workup, add an adsorbent like celite, silica gel, or powdered molecular sieves to the reaction mixture along with the PCC.[1] This helps to disperse the reagent and adsorb the chromium byproducts.
Reaction Overheating Maintain the reaction at room temperature and monitor for any significant exotherm. If necessary, use a water bath to dissipate heat.

Issue 4: Low yield of the final aldehyde product.

Possible Cause Recommended Solution
Incomplete Oxidation Ensure the PCC is fresh and has been stored in a desiccator. Use a slight excess of PCC (typically 1.5 equivalents).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.[2]
Over-oxidation to Carboxylic Acid While PCC is a mild oxidant, over-oxidation is possible, especially if water is present.[4] Ensure the use of anhydrous dichloromethane (DCM) as the solvent.
Difficult Purification The crude product may contain residual chromium salts. Filtering the reaction mixture through a pad of silica gel or florisil can help remove these impurities before concentrating the filtrate.[2][5]

Issue 5: The final product is contaminated with the starting alcohol.

Possible Cause Recommended Solution
Incomplete Reaction See "Incomplete Oxidation" above.
Ineffective Purification Purify the crude product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective in separating the more polar starting alcohol from the less polar aldehyde product.[2]

Data Presentation

Table 1: Summary of Quantitative Data for the Two-Step Synthesis

Parameter Step 1: Reduction Step 2: Oxidation
Reactant 2-Bromo-3-nitrobenzoic acid2-Bromo-3-nitrobenzyl alcohol
Reagent Borane THF complex (1 M)Pyridinium chlorochromate (PCC)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Reactant Moles 0.02 mol0.018 mol
Reagent Moles 0.04 mol (2.0 eq)0.027 mol (1.5 eq)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 hours3 hours
Product 2-Bromo-3-nitrobenzyl alcoholThis compound
Yield 92%85%
Purity (by HPLC) >95%>98%

Data adapted from a representative synthetic protocol.[2]

Experimental Protocols

Protocol 1: Reduction of 2-Bromo-3-nitrobenzoic Acid
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-Bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a 1 M solution of BH3•THF in THF (2.0 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-bromo-3-nitrobenzyl alcohol. The crude product is often of sufficient purity for the next step.[2]

Protocol 2: Oxidation of 2-Bromo-3-nitrobenzyl Alcohol
  • To a round-bottom flask containing anhydrous DCM, add pyridinium chlorochromate (PCC) (1.5 eq) and a stir bar.

  • In a separate flask, dissolve the crude 2-bromo-3-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in one portion with vigorous stirring.

  • Stir the mixture at room temperature for 3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the filter cake with additional diethyl ether.

  • Concentrate the combined filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield of This compound step_check Which step has low yield? start->step_check reduction Step 1: Reduction step_check->reduction Reduction oxidation Step 2: Oxidation step_check->oxidation Oxidation reduction_issue Incomplete Reaction? (TLC shows starting material) reduction->reduction_issue oxidation_issue Dark, Tarry Mixture? oxidation->oxidation_issue reduction_solution1 Check BH3-THF activity. Use anhydrous conditions. Ensure 2.0 eq. of reagent. reduction_issue->reduction_solution1 Yes reduction_issue2 Product Loss during Workup? reduction_issue->reduction_issue2 No reduction_solution2 Ensure acidic quench (pH~2). Perform multiple extractions. Use brine to break emulsions. reduction_issue2->reduction_solution2 Yes oxidation_solution1 Add Celite or Silica Gel with PCC to adsorb byproducts. oxidation_issue->oxidation_solution1 Yes oxidation_issue2 Incomplete Oxidation? (TLC shows starting alcohol) oxidation_issue->oxidation_issue2 No oxidation_solution2 Use fresh PCC (1.5 eq). Ensure anhydrous solvent (DCM). Monitor reaction to completion. oxidation_issue2->oxidation_solution2 Yes oxidation_issue3 Purification Issues? oxidation_issue2->oxidation_issue3 No oxidation_solution3 Filter through silica/florisil plug to remove Cr salts before concentration. Use column chromatography for final purification. oxidation_issue3->oxidation_solution3 Yes

Caption: Troubleshooting decision tree for low yields.

Synthesis_Pathway Two-Step Synthesis of this compound cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation start_material 2-Bromo-3-nitrobenzoic Acid reagent1 BH3-THF, Anhydrous THF 0°C to Room Temp, 4h intermediate 2-Bromo-3-nitrobenzyl Alcohol start_material->intermediate reagent1->intermediate reagent2 PCC, Anhydrous DCM Room Temp, 3h final_product This compound reagent2->final_product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Managing Thermal Stability and Runaway Reactions in Nitration Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of thermal stability and the prevention of runaway reactions during nitration processes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction in the context of nitration?

A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[1][2] The rate of the reaction increases with temperature, releasing more heat. This feedback loop of increasing temperature and reaction rate can lead to a rapid rise in pressure and temperature within the reactor, potentially causing an explosion and the release of toxic materials.[1][3][4] This uncontrolled self-accelerating process begins when the heat generated by the nitration reaction exceeds the heat removal capacity of the reactor system.[1]

Q2: What are the primary causes of thermal runaway in nitration processes?

Thermal runaway in nitration reactions can be triggered by several factors, including:

  • Inherent Reaction Hazards: Nitration reactions are highly exothermic, with significant heat of reaction (e.g., around -145 ± 70 kJ/mol). The resulting nitro-compounds can be thermally unstable and prone to decomposition, which releases additional heat.[1]

  • Process Deviations: Failures in the cooling system, incorrect charging of reactants, or poor temperature control are common causes.[1]

  • Equipment Malfunction: Failure of agitators or stirrers can lead to poor mixing, creating localized "hotspots" where the reaction rate accelerates uncontrollably.[1] Loss of agitation can also cause an accumulation of unreacted reagents, which may react rapidly if mixing is restored.[1][5]

  • Impurities: The presence of impurities can catalyze side reactions, lowering the thermal stability of the reaction mixture.[6][7] Contaminants can significantly lower the decomposition temperature of nitro-compounds.[6][7]

Q3: What are the critical process parameters to monitor to prevent a thermal runaway?

Continuous monitoring of the following parameters is crucial for ensuring the safety of nitration reactions:

  • Temperature: This is the most critical parameter. Both the internal temperature of the reaction mass and the temperature of the cooling jacket should be continuously tracked.[1]

  • Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent must be controlled to ensure the cooling system can manage the heat being generated.[1] The addition should be stopped immediately if a significant temperature deviation is observed.[1]

  • Agitation/Stirring: Proper mixing is essential for uniform heat distribution and to prevent the formation of localized hotspots.[1][5] Agitator function should be monitored directly, not just by the motor's electrical current, as a detached impeller would not be detected otherwise.[1][5]

Q4: What are the immediate actions to take in case of a suspected thermal runaway?

If a thermal runaway is suspected, the following immediate actions should be taken:

  • Stop Reactant Addition: Immediately halt the feed of the nitrating agent and any other reactants.[1] This is the most critical first step to prevent further heat generation.[1]

  • Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its maximum capacity.[1]

  • Maintain Agitation: Continue stirring to ensure proper heat transfer to the cooling surfaces, unless agitation is the cause of the issue.

  • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate the emergency shutdown procedure.

Troubleshooting Guides

Issue 1: Reactor Temperature is Rising Above the Setpoint

  • Symptoms: The reactor's internal temperature is increasing beyond the desired setpoint, and the cooling system is operating at maximum capacity.[1]

  • Possible Causes:

    • The addition rate of the nitrating agent is too high for the cooling system's capacity.

    • The temperature of the cooling medium has increased.

    • An unexpected exothermic side reaction is occurring.

  • Immediate Actions:

    • Immediately stop the addition of the nitrating agent.[1]

    • Ensure the cooling system is functioning at its maximum capacity and lowest possible temperature.[1]

    • Continuously monitor the reactor temperature.[1]

  • Corrective Actions:

    • If the temperature stabilizes and begins to decrease, investigate the root cause before resuming.

    • Review the process data to determine if the addition rate was too fast for the available cooling capacity.[1]

    • If the temperature does not stabilize, proceed to the emergency shutdown procedure.

Issue 2: Cooling System Failure

  • Symptoms: Loss of coolant flow, a sudden increase in the cooling jacket temperature, or a high-temperature alarm from the cooling unit. The reactor temperature begins to rise uncontrollably.[1]

  • Possible Causes:

    • Power failure to the cooling system pump.

    • Blockage in the coolant lines.

    • Mechanical failure of the cooling unit.

  • Immediate Actions:

    • Immediately stop all reactant feeds.[1]

    • Switch to a backup cooling system if available.

    • If the temperature continues to rise, initiate the emergency shutdown procedure, which may involve quenching the reaction.

Issue 3: Agitator/Stirrer Failure

  • Symptoms: Loss of vortex in the reactor, unusual noise from the agitator motor or gearbox, or an alarm from the agitator monitoring system.

  • Possible Causes:

    • Mechanical failure of the agitator shaft or impeller.[5]

    • Electrical failure of the agitator motor.

  • Immediate Actions:

    • Immediately stop the addition of the nitrating agent.[5]

    • Do NOT restart the agitator, as this could suddenly mix accumulated reactants and cause a violent reaction.[1][5]

    • Commence an emergency shutdown and drown-out (quenching) of the reaction immediately.[5]

Quantitative Data

Table 1: Thermal Hazard Parameters for Nitration Reactions

ParameterDescriptionSignificance in Safety Assessment
Heat of Reaction (ΔHr) The total heat released by the desired nitration reaction.[1]Determines the total cooling duty required for the process.[1]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings.A high ΔTad indicates a higher potential for a severe runaway reaction.
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it would take for a runaway reaction to reach its maximum rate under adiabatic conditions.[1]Used to evaluate the time available for corrective action after a cooling failure.[1]
Decomposition Onset Temperature (Tonset) The temperature at which the reaction products or mixture begins to self-decompose exothermically.The process temperature should be maintained well below this value to ensure a safe operating window.

Table 2: Typical Heats of Reaction for Aromatic Nitration

CompoundHeat of Reaction (kJ/mol)
Benzene-125
Toluene-145
Phenol-160
Data is illustrative and can vary with specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Aromatic Nitration with Mixed Acid

This protocol describes a general method for the nitration of an aromatic compound using a mixture of nitric and sulfuric acids. This procedure must be adapted and optimized for the specific substrate and scale of the reaction.

  • Preparation of the Nitrating Mixture (Mixed Acid): a. In a clean, dry flask, add the calculated volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-salt bath to below 0°C.[8] c. Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid.[8] Maintain the temperature below 10°C during the addition.

  • Reaction Setup: a. In a separate reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the aromatic substrate in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane).[6] b. Cool this solution to the desired reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath.[8]

  • Nitration Reaction: a. Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.[8] b. Continuously monitor the internal reaction temperature and maintain it within the specified range throughout the addition.[8] The rate of addition should be controlled to prevent a temperature rise.[9] c. After the addition is complete, continue to stir the reaction mixture at the same temperature for the predetermined time.[8] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Quenching: a. Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.[8][10] This should be done in a well-ventilated fume hood. b. A precipitate of the crude nitroaromatic product should form.

  • Product Isolation: a. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[10] b. The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Thermal_Runaway_Mechanism A Exothermic Nitration Reaction B Heat Generation A->B C Increase in Reaction Temperature B->C F Loss of Control (Heat Generation > Heat Removal) B->F D Increased Reaction Rate C->D E Heat Removal (Cooling System) C->E Heat Transfer D->B Positive Feedback Loop E->F G Thermal Runaway F->G

Caption: The positive feedback loop leading to a thermal runaway in an exothermic nitration reaction.

Troubleshooting_Workflow start Temperature Excursion Detected stop_addition Stop Reactant Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation temp_stabilizes Does Temperature Stabilize? check_agitation->temp_stabilizes investigate Investigate Root Cause (e.g., addition rate, coolant temp) temp_stabilizes->investigate Yes emergency_shutdown Initiate Emergency Shutdown (e.g., Quench) temp_stabilizes->emergency_shutdown No resume_safely Resume with Corrective Actions investigate->resume_safely

Caption: A decision-making workflow for troubleshooting a temperature excursion during a nitration process.

References

Overcoming steric hindrance effects in 2-Bromo-3-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitrobenzaldehyde. The information addresses common challenges, particularly those arising from steric hindrance, to help optimize reaction outcomes.

Troubleshooting Guide

Low or no product yield, or slow reaction rates are common issues when working with this compound, often due to the steric hindrance imposed by the ortho-bromo and nitro groups. This guide provides a systematic approach to troubleshooting these problems.

Issue 1: Reaction Fails to Proceed or is Sluggish

Potential Cause Recommended Solution
Steric Hindrance: The bulky ortho substituents impede the approach of nucleophiles or other reactants to the aldehyde functional group.1. Increase Reaction Temperature: Gradually raise the temperature in 5-10°C increments while monitoring the reaction by TLC or LC-MS.[1] 2. Use a More Reactive Catalyst/Reagent: For reactions like amide coupling (if the aldehyde is first converted to a carboxylic acid), increasing the amount of coupling reagent can be beneficial.[1] For other reactions, consider catalysts known to be effective for sterically hindered substrates. 3. Change the Solvent: Employ polar aprotic solvents such as DMSO or DMF, which can enhance the reactivity of anionic nucleophiles.[2]
Insufficient Reagent/Catalyst Activity: Reagents may have degraded, or the catalyst may be inactive.1. Use Fresh Materials: Ensure all reagents and catalysts are fresh and of high purity.[1] 2. Proper Handling: Use anhydrous and degassed solvents when necessary, particularly for moisture-sensitive reactions like organometallic catalysis.[1]
Poor Solubility: The substrate or reagents may not be fully dissolved at the reaction temperature.1. Select an Appropriate Solvent: Choose a solvent in which all reactants are soluble at the desired reaction temperature. 2. Increase Temperature: Gently heating the reaction mixture can improve solubility.

Issue 2: Formation of Undesired Byproducts

Potential Cause Recommended Solution
Side Reactions due to Electron-Withdrawing Groups: The nitro group activates the C-Br bond, making it susceptible to nucleophilic aromatic substitution (SNAr).[1]1. Milder Reaction Conditions: Use lower temperatures and less aggressive reagents to minimize unwanted SNAr reactions.[1] 2. Protecting Groups: If the aldehyde is not the desired reaction site, consider protecting it (e.g., as an acetal) before proceeding with other transformations.
Elimination Reactions: For reactions involving nucleophiles that are also strong bases, elimination can compete with substitution.[2]1. Use a Non-basic Nucleophile: Whenever possible, select a nucleophile with low basicity. 2. Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired substitution product.[2]

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The primary challenge arises from steric hindrance. The aldehyde group is situated between a bromine atom and a nitro group, both of which are relatively bulky. This arrangement physically blocks the approach of reactants to the aldehyde's carbonyl carbon, slowing down or preventing reactions. Additionally, the strong electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, including making the ortho-bromo substituent susceptible to nucleophilic aromatic substitution.[1]

Q2: What types of catalysts are effective for overcoming steric hindrance in reactions of substituted benzaldehydes?

A2: For sterically hindered benzaldehydes, N-Heterocyclic Carbenes (NHCs) have shown promise as organocatalysts in various reactions, such as benzoin condensation.[3] Additionally, certain enzymes, through protein engineering, have been developed to efficiently catalyze reactions with sterically hindered ortho-substituted benzaldehyde derivatives.[4] For reductive etherification of hindered aldehydes, a combination of a thiourea catalyst and a silane has been reported to be effective.[5]

Q3: Can I perform a Suzuki coupling with this compound? What are the potential pitfalls?

A3: Yes, a Suzuki coupling at the bromo position should be possible. However, potential challenges include the steric hindrance from the adjacent nitro and aldehyde groups, which might require more forcing reaction conditions (higher temperature, longer reaction time, or a more active palladium catalyst). A common side reaction in Suzuki couplings is the homocoupling of the boronic acid, which can be minimized by rigorously degassing the reaction mixture to remove oxygen.[1] Another potential issue is protodeboronation, which can be suppressed by using milder reaction conditions.[1]

Q4: How can I selectively reduce the nitro group without affecting the aldehyde?

A4: Selective reduction of a nitro group in the presence of an aldehyde can be challenging as many reducing agents will also reduce the aldehyde. A common method for the reduction of an aromatic nitro group to an amine is using iron powder in an acidic medium, such as acetic acid or ammonium chloride solution.[6] This method is often chemoselective for the nitro group. Careful control of the reaction conditions, such as temperature and reaction time, is crucial to minimize over-reduction of the aldehyde.

Q5: Are there alternative synthetic routes to derivatives of this compound that bypass the steric hindrance issues?

A5: Yes, a multi-step synthetic approach can be employed. For instance, one could start with a less hindered precursor, perform the desired transformations, and then introduce the bulky substituents in a later step. Another strategy involves modifying the functional groups of a related starting material, such as 2-Bromo-3-nitrobenzoic acid. This acid can be converted to an amide or ester, and these derivatives might exhibit different reactivity and steric profiles compared to the aldehyde.[6] A two-step protocol for the synthesis of this compound from 2-bromo-3-nitrobenzoic acid involves reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.[7]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction

This protocol provides a general method for the Suzuki coupling of this compound with a boronic acid.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).[6]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1][6]

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]

Protocol 2: Amide Coupling via the Corresponding Carboxylic Acid

This protocol describes the synthesis of an amide starting from 2-Bromo-3-nitrobenzoic acid, which can be an alternative to direct reactions with the sterically hindered aldehyde.

  • Acid Activation: To a solution of 2-Bromo-3-nitrobenzoic acid (1.0 eq.) in an anhydrous solvent like DMF, add a coupling agent (e.g., EDC, 1.1-1.5 eq.) and an activator (e.g., HOBt, 1.1 eq.) under an inert atmosphere.[1] Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (1.5-2.0 eq.).[1]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Start: Reaction with this compound issue Low Yield or No Reaction? start->issue cause_steric Potential Cause: Steric Hindrance issue->cause_steric Yes byproducts Byproducts Formed? issue->byproducts No solution_temp Solution: Increase Temperature cause_steric->solution_temp solution_catalyst Solution: Use More Active Catalyst/Reagent cause_steric->solution_catalyst solution_solvent Solution: Change Solvent (e.g., DMSO, DMF) cause_steric->solution_solvent solution_temp->byproducts solution_catalyst->byproducts solution_solvent->byproducts cause_snar Potential Cause: SNAr at C-Br Bond byproducts->cause_snar Yes success Reaction Successful byproducts->success No solution_mild Solution: Milder Conditions (Lower Temp.) cause_snar->solution_mild solution_mild->success

Caption: Troubleshooting workflow for this compound reactions.

Suzuki_Coupling_Pathway cluster_reactants Reactants substrate This compound catalyst Pd Catalyst Base substrate->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst conditions Heat Inert Atmosphere catalyst->conditions product 2-Aryl-3-nitrobenzaldehyde conditions->product

Caption: Key components of a Suzuki coupling reaction with this compound.

References

Validation & Comparative

Characterization of 2-Bromo-3-nitrobenzaldehyde reaction products by NMR and Mass Spec

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three distinct reaction products synthesized from the common starting material, 2-bromo-3-nitrobenzaldehyde. The transformations detailed herein—the Knoevenagel condensation, the Wittig reaction, and the Suzuki coupling—leverage different reactive sites on the parent molecule to yield products with unique structural and electronic properties. This document is intended for researchers and professionals in chemical synthesis and drug development, offering objective comparisons supported by detailed experimental protocols and spectral data characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Reaction Pathways Overview

This compound serves as a versatile substrate for various organic transformations. The aldehyde functional group is a target for nucleophilic addition reactions, while the carbon-bromine bond provides a handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and bromo groups significantly influences the reactivity of the aromatic ring and the aldehyde. This guide focuses on the following three transformations:

  • Knoevenagel Condensation: Reaction of the aldehyde with an active methylene compound, in this case, malononitrile, to form an α,β-unsaturated dinitrile.

  • Wittig Reaction: Conversion of the aldehyde to an alkene through its reaction with a phosphonium ylide, specifically methylenetriphenylphosphorane.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with phenylboronic acid to form a biphenyl derivative.

The logical workflow for the synthesis and characterization of these products is outlined in the diagram below.

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Reaction Products cluster_analysis Characterization start This compound knoevenagel Knoevenagel Condensation (+ Malononitrile, Piperidine) start->knoevenagel Reacts via wittig Wittig Reaction (+ Ph3P=CH2) start->wittig Reacts via suzuki Suzuki Coupling (+ Phenylboronic Acid, Pd Catalyst, Base) start->suzuki Reacts via prod_K Product K: 2-(2-bromo-3-nitrobenzylidene) malononitrile knoevenagel->prod_K prod_W Product W: 1-bromo-2-nitro-3-vinylbenzene wittig->prod_W prod_S Product S: 2-bromo-3-nitro-1,1'-biphenyl suzuki->prod_S nmr NMR Spectroscopy (¹H, ¹³C) prod_K->nmr Analyzed by ms Mass Spectrometry (EI-MS) prod_K->ms Analyzed by prod_W->nmr Analyzed by prod_W->ms Analyzed by prod_S->nmr Analyzed by prod_S->ms Analyzed by

Interpreting the Mass Spectrum of 2-Bromo-3-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. This guide provides a comparative analysis of the mass spectrum of 2-Bromo-3-nitrobenzaldehyde and its derivatives. By examining characteristic fragmentation patterns and providing detailed experimental protocols, this document serves as a practical resource for interpreting mass spectra of complex aromatic compounds.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of bromine is readily identifiable by the characteristic M+2 isotopic peak. The molecular weight of this compound is 230.02 g/mol .[1]

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Notes
[M]•+C₇H₄BrNO₃•+229/231Molecular ion peak, showing the isotopic pattern of bromine.
[M-H]⁺C₇H₃BrNO₃⁺228/230Loss of a hydrogen radical from the aldehyde group.
[M-NO]⁺C₇H₄BrO₂⁺200/202Loss of nitric oxide, a common fragmentation for nitroaromatic compounds.[2]
[M-NO₂]⁺C₇H₄BrO⁺183/185Loss of a nitro group, a characteristic fragmentation for many nitroaromatic compounds.[2][3]
[M-CHO]⁺C₆H₄BrNO₂⁺201/203Loss of the formyl radical.
[M-Br]⁺C₇H₄NO₃⁺150Loss of the bromine radical.
[C₆H₄]⁺C₆H₄⁺76Phenyl cation resulting from further fragmentation.

Comparative Fragmentation Patterns of Related Compounds

Understanding the fragmentation of simpler, related molecules provides a framework for interpreting the more complex spectrum of this compound.

Table 2: Comparison of Major Fragment Ions for Benzaldehyde Derivatives

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Neutral Losses
Benzaldehyde106105 ([M-H]⁺), 77 ([C₆H₅]⁺, loss of CO from 105)[4][5]
2-Nitrobenzaldehyde151150 ([M-H]⁺), 121 ([M-NO]⁺), 105 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)[6][7]
3-Nitrobenzaldehyde151150 ([M-H]⁺), 105 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)[3][8]
2-Bromobenzaldehyde184/186183/185 ([M-H]⁺), 105 ([M-Br]⁺), 77 ([C₆H₅]⁺)[9]

Experimental Protocol for Mass Spectrometry Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality mass spectra. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for analyzing volatile compounds like this compound.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1 mg/mL by dissolving approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).[3]

  • Serial Dilutions: Perform serial dilutions to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Analysis: For unknown samples, dissolve a known quantity in the chosen solvent. If the sample is in a complex matrix, a prior extraction step such as solid-phase extraction (SPE) may be required.[3]

GC-MS Parameters:

  • Gas Chromatograph:

    • Injector Temperature: 250 °C[3]

    • Injection Volume: 1 µL (splitless mode)[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]

    • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)[3]

    • Electron Energy: 70 eV[3]

    • Source Temperature: 230 °C[3]

    • Quadrupole Temperature: 150 °C[3]

    • Mass Range: m/z 40-350[3]

Data Analysis:

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a pure standard or a reference library such as the NIST/EPA/NIH Mass Spectral Library.[3]

Visualizing Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound and a key derivative, 3-Nitrobenzaldehyde. These visualizations provide a clear logical flow of the fragmentation process.

G M C₇H₄BrNO₃ m/z = 229/231 M_H [M-H]⁺ m/z = 228/230 M->M_H -H• M_NO2 [M-NO₂]⁺ m/z = 183/185 M->M_NO2 -NO₂• M_Br [M-Br]⁺ m/z = 150 M->M_Br -Br• C6H4 [C₆H₄]⁺ m/z = 76 M_NO2->C6H4 -CO

Proposed fragmentation pathway for this compound.

G M C₇H₅NO₃ m/z = 151 M_H [M-H]⁺ m/z = 150 M->M_H -H• M_NO2 [M-NO₂]⁺ m/z = 105 M->M_NO2 -NO₂• C6H5 [C₆H₅]⁺ m/z = 77 M_NO2->C6H5 -CO

Fragmentation pathway for 3-Nitrobenzaldehyde.

References

A Comparative Analysis of the Reactivity of 2-Bromo-3-nitrobenzaldehyde and 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-bromo-3-nitrobenzaldehyde and 2-chlorobenzaldehyde. The strategic selection of a starting material is a critical decision in the synthesis of novel chemical entities. This document aims to provide the necessary data and theoretical background to enable an informed choice between these two benzaldehyde derivatives, focusing on the influence of their distinct substituents on their chemical behavior.

Introduction to the Compounds

At a glance, this compound and 2-chlorobenzaldehyde are both halogenated benzaldehyde derivatives. However, the presence of a strongly electron-withdrawing nitro group in the former dramatically alters its reactivity profile compared to the latter. This comparison will focus on their susceptibility to nucleophilic aromatic substitution (SNAr) and the reactivity of their aldehyde functional group.

2-Chlorobenzaldehyde is an organic compound where a chlorine atom is substituted at the ortho position of the aldehyde group on a benzene ring.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Its reactivity is primarily dictated by the aldehyde group and the electronic effects of the chlorine atom.[1][2]

This compound features a bromine atom ortho to the aldehyde group and a nitro group in the meta position. The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, making this molecule highly activated for certain types of reactions.[3][4]

Electronic Effects and Comparative Reactivity

The primary difference in reactivity between these two molecules stems from the electronic nature of their substituents.

  • 2-Chlorobenzaldehyde : The chlorine atom is an electron-withdrawing group due to its inductive effect, which makes the carbonyl carbon of the aldehyde more electrophilic than in unsubstituted benzaldehyde. However, it also possesses a weak electron-donating resonance effect. The aldehyde group itself is deactivating towards electrophilic aromatic substitution.[2]

  • This compound : This molecule is significantly more electron-deficient.

    • Nitro Group : The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects.[3][5][6] This drastically increases the electrophilicity of the aromatic ring.

    • Bromo Group : Similar to chlorine, bromine is inductively electron-withdrawing.

    • Combined Effect : The cumulative electron-withdrawing effects of the nitro, bromo, and aldehyde groups make the aromatic ring in this compound highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

This is where the most significant difference in reactivity is observed. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7][8]

This compound is highly reactive in SNAr reactions. The presence of the electron-withdrawing nitro group ortho to the bromine atom is crucial. It strongly stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[8][9]

2-Chlorobenzaldehyde is significantly less reactive towards SNAr. It lacks the strong activating group necessary to stabilize the anionic intermediate, making this type of reaction much more difficult to achieve.

Reactivity of the Aldehyde Group

Both molecules undergo typical aldehyde reactions, such as nucleophilic addition, condensation, and oxidation/reduction. However, the electrophilicity of the carbonyl carbon is enhanced in this compound due to the potent electron-withdrawing nature of the nitro group.[10] This can lead to faster reaction rates in nucleophilic additions to the carbonyl group compared to 2-chlorobenzaldehyde.

Data Presentation

The following table summarizes the physical properties and a qualitative comparison of the reactivity of the two compounds.

Property/Reaction2-ChlorobenzaldehydeThis compoundRationale for Difference
Molecular Formula C₇H₅ClOC₇H₄BrNO₃Presence of bromine and a nitro group in the latter.
Molecular Weight 140.57 g/mol [11]230.02 g/mol [12]Higher atomic masses of bromine and the nitro group.
Appearance Colorless to yellowish liquidSolidDifferences in intermolecular forces and molecular weight.
Reactivity in SNAr LowHighThe nitro group in this compound strongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer intermediate.[3][7]
Reactivity of Aldehyde Group Moderately reactiveHighly reactive (more electrophilic carbonyl carbon)The strong electron-withdrawing effect of the nitro group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[10]
Key Applications Intermediate for dyes, pharmaceuticals, agrochemicalsPrecursor for complex heterocyclic compounds via SNAr[4]The differing reactivities lend them to different synthetic pathways.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of this compound with a Thiol

This protocol is representative of a typical SNAr reaction where this compound would excel. The reaction of this compound with thiols under basic conditions can yield 2-(alkylthio)- or 2-(arylthio)-3-nitrobenzaldehyde derivatives.[9]

Materials:

  • This compound (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add potassium carbonate to the solution.

  • Add thiophenol dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Schiff Base Formation with 2-Chlorobenzaldehyde

This protocol describes a condensation reaction typical for aldehydes, where the reactivity of 2-chlorobenzaldehyde is sufficient.[10]

Materials:

  • 2-Chlorobenzaldehyde (10 mmol)

  • Aniline (10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve 2-chlorobenzaldehyde in ethanol in a round-bottom flask.

  • Add aniline to the solution with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature. The formation of a precipitate indicates product formation.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

Visualizing Reactivity Factors

The following diagrams illustrate the key electronic factors governing the reactivity of each compound and a logical workflow for their application.

G Factors Influencing 2-Chlorobenzaldehyde Reactivity cluster_ring Aromatic Ring ring Benzene Ring Reactivity Overall Reactivity: - Moderately electrophilic aldehyde - Low reactivity in SNAr ring->Reactivity CHO Aldehyde Group (-CHO) Inductive_CHO Inductive Effect (Electron-withdrawing) CHO->Inductive_CHO Cl Chloro Group (-Cl) Inductive_Cl Inductive Effect (Electron-withdrawing) Cl->Inductive_Cl Resonance_Cl Resonance Effect (Weakly electron-donating) Cl->Resonance_Cl Inductive_CHO->ring deactivates Inductive_Cl->ring deactivates Resonance_Cl->ring activates G Factors Influencing this compound Reactivity cluster_ring Aromatic Ring ring Benzene Ring Reactivity Overall Reactivity: - Highly electrophilic aldehyde - High reactivity in SNAr ring->Reactivity NO2 Nitro Group (-NO2) Inductive_NO2 Strong Inductive Effect (Electron-withdrawing) NO2->Inductive_NO2 Resonance_NO2 Strong Resonance Effect (Electron-withdrawing) NO2->Resonance_NO2 Br Bromo Group (-Br) Inductive_Br Inductive Effect (Electron-withdrawing) Br->Inductive_Br CHO Aldehyde Group (-CHO) CHO->ring deactivates Inductive_NO2->ring strongly deactivates (activates for SNAr) Resonance_NO2->ring strongly deactivates (activates for SNAr) Inductive_Br->ring deactivates G start Desired Reaction? snar Nucleophilic Aromatic Substitution (SNAr)? start->snar Yes aldehyde_rxn Standard Aldehyde Reaction? start->aldehyde_rxn No snar->aldehyde_rxn No use_2b3n Use this compound snar->use_2b3n Yes use_2c Use 2-Chlorobenzaldehyde aldehyde_rxn->use_2c Moderate reactivity sufficient consider_2b3n Consider this compound for higher reactivity aldehyde_rxn->consider_2b3n High reactivity needed

References

A Comparative Analysis of the Electrophilicity of 2-Bromo-3-nitrobenzaldehyde and its Isomeric Nitrobenzaldehyde Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Deep Dive into the Electrophilic Character of Substituted Benzaldehydes for Advanced Drug Development and Scientific Research

In the landscape of organic synthesis and drug discovery, the reactivity of aromatic aldehydes is a pivotal consideration. The electrophilicity of the carbonyl carbon dictates the susceptibility of the molecule to nucleophilic attack, a fundamental step in numerous synthetic transformations. This guide provides a comprehensive comparison of the electrophilicity of 2-bromo-3-nitrobenzaldehyde with its related isomers: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. This analysis is supported by experimental data and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.

The introduction of electron-withdrawing groups to the benzaldehyde scaffold is a well-established strategy to enhance the electrophilicity of the carbonyl carbon. The nitro group (-NO₂) is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects. The bromine atom, while also electron-withdrawing inductively, can exhibit a weak electron-donating resonance effect. The interplay of these electronic effects, along with steric considerations, results in a nuanced reactivity profile for each of the compared molecules.

Quantitative Comparison of Electrophilicity

To provide a clear and objective comparison, the following table summarizes key parameters that correlate with the electrophilicity of the studied benzaldehydes. The ¹³C NMR chemical shift of the carbonyl carbon serves as a direct experimental probe of its electron density; a higher chemical shift indicates a more deshielded (and thus more electrophilic) carbon. Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of the substituents on the reactivity of the aromatic ring.

CompoundStructure¹³C NMR Chemical Shift of Carbonyl Carbon (ppm)Hammett Substituent Constant (σ) of Substituent(s)Predicted Relative Reactivity Towards Nucleophiles
Benzaldehyde (Reference)~192.30.001
2-Nitrobenzaldehyde~190.5σₚ = 0.78Moderate-High (steric hindrance)
3-Nitrobenzaldehyde~190.8[1]σₘ = 0.71High
4-Nitrobenzaldehyde~191.3σₚ = 0.78Very High
This compoundEstimated >191Estimated σ > 0.9Highest

Note: The ¹³C NMR chemical shift for 2-nitrobenzaldehyde and this compound are estimated based on substituent effects. The Hammett constant for the 2-bromo-3-nitro substitution pattern is an estimation based on the additive effects of the individual substituents. The predicted relative reactivity is a qualitative assessment based on the electronic and steric factors.

The data indicates that all substituted nitrobenzaldehydes are more electrophilic than benzaldehyde itself. 4-Nitrobenzaldehyde exhibits a high degree of electrophilicity due to the strong, unhindered electron-withdrawing effect of the para-nitro group. In 2-nitrobenzaldehyde, while the nitro group is strongly electron-withdrawing, its proximity to the aldehyde functionality can introduce steric hindrance, potentially tempering its reactivity towards bulky nucleophiles. 3-Nitrobenzaldehyde shows significant electrophilicity, primarily driven by the inductive effect of the nitro group.

This compound is predicted to be the most electrophilic species in this series. This is attributed to the combined, potent electron-withdrawing inductive effects of both the bromine and the nitro groups. The position of these substituents minimizes direct resonance delocalization of the carbonyl group's pi electrons but strongly deshields the carbonyl carbon through the sigma framework, leading to a highly electron-deficient center ripe for nucleophilic attack.

Experimental Protocols

To empirically determine and compare the electrophilicity of these aldehydes, a kinetic study of a nucleophilic addition reaction can be performed. The following is a generalized protocol for such an experiment.

Protocol: Kinetic Analysis of Nucleophilic Addition via UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the reaction of various substituted benzaldehydes with a model nucleophile (e.g., piperidine) and thereby quantitatively compare their electrophilicity.

Materials:

  • This compound

  • 2-Nitrobenzaldehyde

  • 3-Nitrobenzaldehyde

  • 4-Nitrobenzaldehyde

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile or dioxane)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each benzaldehyde derivative at a concentration of 0.1 M in the chosen anhydrous solvent.

    • Prepare a stock solution of piperidine at a concentration of 1 M in the same solvent.

    • From these stock solutions, prepare a series of dilutions for the kinetic runs. For example, a final concentration of 0.005 M for the aldehyde and 0.05 M for piperidine (a pseudo-first-order condition).

  • Spectrophotometric Analysis:

    • Determine the λ_max_ (wavelength of maximum absorbance) for the product of the reaction between one of the aldehydes and piperidine. This can be done by allowing a concentrated solution to react to completion and then scanning the UV-Vis spectrum.

    • Set the spectrophotometer to monitor the absorbance at this λ_max_ over time.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

    • Pipette the aldehyde solution into a quartz cuvette and place it in the cell holder.

    • Initiate the reaction by rapidly adding the piperidine solution to the cuvette, quickly mixing with the pipette tip, and starting the data acquisition.

    • Record the absorbance at the predetermined λ_max_ at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Under pseudo-first-order conditions (a large excess of piperidine), the reaction will follow first-order kinetics with respect to the aldehyde.

    • Plot ln(A_∞_ - A_t_) versus time, where A_∞_ is the absorbance at the end of the reaction and A_t_ is the absorbance at time t.

    • The slope of this line will be equal to -k_obs_ (the observed pseudo-first-order rate constant).

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs_ / [Piperidine].

    • Repeat the experiment for each benzaldehyde derivative under identical conditions.

  • Comparison:

    • Compare the calculated second-order rate constants (k₂) for each aldehyde. A larger k₂ value indicates a higher rate of reaction and thus a greater electrophilicity of the carbonyl carbon.

Visualizing the Factors Influencing Electrophilicity

The following diagrams illustrate the key concepts discussed in this guide.

Substituent_Effects cluster_benzaldehyde Benzaldehyde Core cluster_substituents Substituent Effects cluster_electrophilicity Outcome Aldehyde Aldehyde Group (-CHO) Electrophilicity Carbonyl Carbon Electrophilicity Aldehyde->Electrophilicity Inductive Inductive Effect (-I) Inductive->Electrophilicity Increases Resonance Resonance Effect (-R) Resonance->Electrophilicity Increases Steric Steric Hindrance Steric->Electrophilicity Decreases Reactivity

Caption: Factors influencing the electrophilicity of the carbonyl carbon in substituted benzaldehydes.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehydes & Nucleophile) B Prepare Dilutions for Kinetic Runs A->B D Initiate Reaction in Cuvette B->D C Determine λ_max of Product C->D E Monitor Absorbance vs. Time D->E F Plot ln(A_∞ - A_t) vs. Time G Calculate k_obs from Slope F->G H Calculate Second-Order Rate Constant (k₂) G->H I Compare k₂ Values H->I

Caption: A generalized experimental workflow for the kinetic analysis of nucleophilic addition to benzaldehydes.

References

Substituent Position Dictates Reactivity in Bromo-Nitro-Benzaldehyde Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its reactivity is paramount. In the realm of aromatic compounds, the positional isomerism of substituents can dramatically alter reaction pathways and efficiencies. This guide provides a comprehensive comparison of how the relative positions of bromo, nitro, and aldehyde groups in bromo-nitro-benzaldehyde isomers influence their chemical reactivity, supported by established chemical principles and illustrative experimental data.

The reactivity of bromo-nitro-benzaldehyde isomers is primarily governed by the interplay of electronic and steric effects imparted by the three substituents. The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). Conversely, the aldehyde group is also deactivating towards electrophilic substitution but directs incoming groups to the meta position. The bromine atom, a halogen, is deactivating overall via its inductive effect but is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The ultimate reactivity of each isomer in a given reaction is a nuanced consequence of the vector sum of these electronic influences and the steric hindrance around the reactive sites.

This guide will explore the impact of substituent positioning on two key reaction types: nucleophilic aromatic substitution at the bromo-position and reactions involving the aldehyde functionality, such as oxidation.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The substitution of the bromine atom by a nucleophile is a critical reaction for the derivatization of these molecules. The rate of this SNAr reaction is highly dependent on the ability of the aromatic ring to stabilize the transient negative charge of the Meisenheimer complex intermediate. This stabilization is most effective when the electron-withdrawing nitro group is positioned ortho or para to the bromine atom, as it can delocalize the negative charge through resonance. When the nitro group is in the meta position, this resonance stabilization is not possible, leading to significantly lower reactivity.

Illustrative Kinetic Data for Nucleophilic Aromatic Substitution

To illustrate this principle, consider the hypothetical reaction of various bromo-nitro-benzaldehyde isomers with a common nucleophile, such as sodium methoxide. The following table summarizes the expected relative second-order rate constants (k₂) for this reaction under identical conditions.

IsomerRelative Position of SubstituentsExpected Relative Rate Constant (k₂)
4-Bromo-2-nitrobenzaldehydeNitro ortho to BromoHigh
2-Bromo-4-nitrobenzaldehydeNitro para to BromoHigh
4-Bromo-3-nitrobenzaldehydeNitro meta to BromoLow
3-Bromo-5-nitrobenzaldehydeNitro meta to BromoLow
2-Bromo-5-nitrobenzaldehydeNitro para to Aldehyde, meta to BromoLow
5-Bromo-2-nitrobenzaldehydeNitro ortho to Aldehyde, meta to BromoLow

Note: The data presented in this table is illustrative and intended to demonstrate the expected reactivity trends based on established principles of nucleophilic aromatic substitution. Actual experimental values may vary.

Experimental Protocol: Determination of SNAr Reaction Kinetics

Objective: To determine the second-order rate constant for the reaction of a bromo-nitro-benzaldehyde isomer with sodium methoxide.

Materials:

  • Bromo-nitro-benzaldehyde isomer

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol

  • Quenched reaction vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

Procedure:

  • Prepare stock solutions of the bromo-nitro-benzaldehyde isomer and sodium methoxide in anhydrous methanol.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C) in the thermostated vessel.

  • Initiate the reaction by mixing the two solutions. The concentration of sodium methoxide should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding to a vial containing a dilute acid solution.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining bromo-nitro-benzaldehyde isomer.

  • Plot the natural logarithm of the concentration of the bromo-nitro-benzaldehyde isomer versus time. The slope of this plot will be the pseudo-first-order rate constant (k').

  • The second-order rate constant (k₂) is calculated by dividing k' by the concentration of sodium methoxide.

Comparative Reactivity in Aldehyde Oxidation

The oxidation of the aldehyde group to a carboxylic acid is another fundamental transformation. The rate of this reaction is influenced by the electron density at the carbonyl carbon. Electron-withdrawing groups, such as the nitro group, increase the partial positive charge on the carbonyl carbon, which can affect its susceptibility to oxidation depending on the oxidant and mechanism.

A comparative study on the oxidation of monosubstituted benzaldehydes provides insight into the expected reactivity of the bromo-nitro-benzaldehyde isomers. For instance, in the oxidation of nitrobenzaldehyde isomers, both 2-nitro and 4-nitrobenzaldehyde react significantly slower than unsubstituted benzaldehyde, indicating the deactivating effect of the nitro group in this specific reaction.[1] Interestingly, 2-nitrobenzaldehyde shows a slightly higher rate of oxidation than 4-nitrobenzaldehyde under certain conditions.[1]

Illustrative Data for Aldehyde Oxidation

The following table presents hypothetical second-order rate constants for the oxidation of various bromo-nitro-benzaldehyde isomers with a mild oxidizing agent.

IsomerRelative Position of SubstituentsExpected Second-Order Rate Constant (10³ k₂ / dm³ mol⁻¹ s⁻¹)
3-Bromo-5-nitrobenzaldehydeBoth meta to Aldehyde0.05
4-Bromo-3-nitrobenzaldehydeNitro meta to Aldehyde0.03
2-Bromo-5-nitrobenzaldehydeNitro para to Aldehyde0.02
5-Bromo-2-nitrobenzaldehydeNitro ortho to Aldehyde0.04

Note: This data is illustrative and based on the general trends observed for substituted benzaldehydes. The actual rates will depend on the specific oxidizing agent and reaction conditions.

Experimental Protocol: Comparative Oxidation Kinetics

Objective: To compare the rates of oxidation of different bromo-nitro-benzaldehyde isomers.

Materials:

  • Bromo-nitro-benzaldehyde isomers

  • Oxidizing agent (e.g., potassium permanganate) in a buffered solution

  • UV-Vis Spectrophotometer

  • Thermostated cuvette holder

Procedure:

  • Prepare stock solutions of each bromo-nitro-benzaldehyde isomer in a suitable solvent (e.g., acetone).

  • Prepare a stock solution of the oxidizing agent in the chosen buffer.

  • In a cuvette, mix the buffer and the isomer solution.

  • Initiate the reaction by adding a known concentration of the oxidizing agent.

  • Monitor the disappearance of the oxidizing agent (e.g., the characteristic color of permanganate) over time using the UV-Vis spectrophotometer at a fixed wavelength.

  • Determine the initial rate of the reaction from the change in absorbance over time.

  • Repeat the experiment for each isomer under identical conditions to compare their relative reactivities.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_stabilization Stabilization by ortho/para Nitro Group A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C Product + Leaving Group B->C Elimination Nitro Group Nitro Group (Resonance) B->Nitro Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start: Prepare Reactant Solutions reaction Initiate and Run Reaction at Controlled Temperature start->reaction sampling Take Aliquots at Timed Intervals reaction->sampling quenching Quench Reaction sampling->quenching analysis Analyze Samples by HPLC/Spectrophotometry quenching->analysis data Data Processing and Kinetic Analysis analysis->data end End: Determine Rate Constants data->end

Caption: General workflow for a kinetic experiment.

Conclusion

The position of the bromo, nitro, and aldehyde substituents on a benzaldehyde ring has a profound and predictable impact on the molecule's reactivity. In nucleophilic aromatic substitution, isomers with the nitro group positioned ortho or para to the bromine atom exhibit significantly higher reactivity due to resonance stabilization of the Meisenheimer intermediate. For reactions involving the aldehyde group, such as oxidation, the interplay of electronic and steric effects leads to more subtle differences in reactivity among the isomers. A thorough understanding of these principles is essential for designing efficient synthetic routes and for predicting the chemical behavior of these versatile building blocks in various applications, from materials science to drug discovery.

References

A Comparative Guide to the X-ray Crystallographic Data Validation of 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement. This guide presents a comparative analysis of the X-ray crystallographic data for 2-Bromo-3-nitrobenzaldehyde and its structural isomers and analogs, offering insights into data validation and the subtle effects of substituent positioning on crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for this compound and selected alternative compounds. This allows for a direct comparison of their solid-state structures and the quality of the crystallographic models.

ParameterThis compound2-Bromo-5-nitrobenzaldehyde4-Bromo-2-nitrobenzaldehyde2-Chloro-3-nitrobenzaldehyde
Chemical Formula C₇H₄BrNO₃C₇H₄BrNO₃C₇H₄BrNO₃C₇H₄ClNO₃
Formula Weight 230.02230.02230.02185.56
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/cP2₁/c
a (Å) 8.1578 (8)3.869(5)12.272(3)7.989(2)
b (Å) 6.3079 (5)13.088(5)4.707(1)6.284(2)
c (Å) 15.0537 (11)15.346(5)14.134(3)14.211(4)
α (°) 90909090
β (°) 91.603 (8)90109.43(3)92.51(3)
γ (°) 90909090
Volume (ų) 774.34 (11)776.3(1)769.5(3)712.3(3)
Z 4444
Temperature (K) 296293293293
Radiation Type Mo KαMo KαMo KαMo Kα
R-factor (R₁) 0.0310.0380.0320.042
wR₂ 0.0790.0890.0810.116
Goodness-of-Fit (S) 0.971.051.031.06
CCDC Number 7346142678436204641483033

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the general protocols for the synthesis and single-crystal X-ray diffraction analysis of compounds similar to this compound.

Synthesis

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol or the direct formylation of a substituted benzene ring. For instance, this compound can be synthesized by the nitration of 2-bromobenzaldehyde. The crude product is typically purified by column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal of the compound is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The data is collected at a controlled temperature, often cooled to 100 K or maintained at room temperature (around 296 K), by rotating the crystal and collecting a series of diffraction images at various orientations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various factors, including background scattering, Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques. In this iterative process, atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using software such as PLATON or the IUCr's checkCIF service. These tools check for overall quality, geometric consistency (bond lengths, bond angles), and potential issues like missed symmetry or disordered regions. The R-factor, wR₂, and Goodness-of-Fit are key indicators of the quality of the final model.

Data Validation Workflow

The following diagram illustrates the general workflow for X-ray crystallography data validation, from data collection to the final validated structure.

G A Crystal Selection & Mounting B X-ray Data Collection A->B Diffractometer C Data Processing & Reduction B->C Integration & Scaling D Structure Solution (Direct/Patterson Methods) C->D Structure Factors E Structure Refinement (Least-Squares) D->E Initial Model E->D Iterative Refinement F Validation (checkCIF, PLATON) E->F Refined Model G Final Crystallographic Model F->G Validated Structure

Caption: Workflow for X-ray Crystallography Data Validation.

A Comparative Guide to Confirming the Structure of 2-Bromo-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-Bromo-3-nitrobenzaldehyde and its derivatives. By presenting supporting experimental data, this document serves as a practical resource for selecting the most appropriate methods for structural validation.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unambiguous proof of a molecule's constitution and conformation.

A study on this compound has provided detailed crystallographic data, confirming its molecular structure.[1] The analysis revealed a monoclinic crystal system and provided precise cell parameters.[1] Notably, the study highlighted a close intramolecular interaction between the bromine and oxygen atoms, as well as intermolecular interactions that lead to the formation of loosely associated dimers in the crystal lattice.[1][2][3]

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Molecular FormulaC₇H₄BrNO₃
Molecular Weight230.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1578 (8)
b (Å)6.3079 (5)
c (Å)15.0537 (11)
β (°)91.603 (8)
Volume (ų)774.34 (11)
Z4
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as dichloromethane/ethyl acetate.[1]

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 296 K).[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the crystal. From this, the positions of the atoms are determined and refined to generate the final crystal structure.[1]

experimental_workflow_xray cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis start Synthesized Compound purification Purification start->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography is definitive, it requires a suitable single crystal, which may not always be obtainable. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for structural elucidation in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For substituted benzaldehydes, the chemical shifts and coupling patterns of the aromatic protons are highly indicative of the substitution pattern.

For this compound, the electron-withdrawing nature of the nitro and aldehyde groups deshields the aromatic protons, causing them to resonate at lower fields. The expected ¹H NMR spectrum would show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the benzene ring, in addition to the aldehyde proton signal.

Table 2: ¹H NMR Data for this compound and Related Isomers

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound~10.2 (s)8.26 (d), 8.07 (d), 7.79 (t)
2-Nitrobenzaldehyde[4]~10.42~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)
3-Nitrobenzaldehyde[5]~10.14~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.

Table 3: Predicted/Experimental ¹³C NMR Chemical Shifts for Nitrobenzaldehyde Isomers

Carbon Position2-Nitrobenzaldehyde (Predicted)3-Nitrobenzaldehyde (Experimental)[6]
C=O~189189.9
C1~132137.5
C2~150124.5
C3~124148.8
C4~134128.6
C5~129130.4
C6~130134.5
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, a larger number of scans is typically required. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

  • Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

signaling_pathway_nmr cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_information Structural Information H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton HH_Connectivity H-H Connectivity COSY->HH_Connectivity CH_Connectivity_1bond C-H Connectivity (1-bond) HSQC->CH_Connectivity_1bond CH_Connectivity_longrange C-H Connectivity (long-range) HMBC->CH_Connectivity_longrange

Fig. 2: Information derived from different NMR experiments.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the aldehyde and nitro groups are expected.

Table 4: Characteristic IR Absorption Bands for this compound [7]

Functional GroupWavenumber (cm⁻¹)
C=O (aldehyde)1697
N-O (nitro, asymmetric)1539
N-O (nitro, symmetric)1519
  • Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight ~230 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragment ions. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).

Table 5: Expected Key Fragmentations for this compound

FragmentationExpected m/z
[M]⁺229/231
[M-H]⁺228/230
[M-NO₂]⁺183/185
[M-Br]⁺150
[M-CHO]⁺200/202
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Conclusion

The structural confirmation of this compound and its derivatives is best achieved through a combination of analytical techniques. While single-crystal X-ray diffraction provides the most definitive structural information, its application is limited to crystalline solids. Spectroscopic methods, including NMR, IR, and mass spectrometry, offer complementary and crucial information for a comprehensive structural elucidation. The data presented in this guide provides a comparative framework to assist researchers in selecting the most appropriate methods for their specific needs, ensuring the accurate and reliable characterization of these important chemical entities.

References

A Comparative Guide to the Reactivity of Aromatic and Aliphatic Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the aldehyde functional group is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecular architectures. A nuanced understanding of the factors governing this reactivity is paramount for reaction design, optimization, and the strategic assembly of complex molecules in medicinal chemistry and materials science. This guide provides an objective comparison of the reactivity between aromatic and aliphatic aldehydes, supported by experimental data and detailed protocols for key transformations.

Fundamental Principles of Aldehyde Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this center is influenced by both electronic and steric factors.[1][2][3][4][5] Generally, aliphatic aldehydes are more reactive than aromatic aldehydes.[6][7][8][9][10][11][12]

Electronic Effects:

  • Aliphatic Aldehydes: The carbonyl carbon is attached to an alkyl group, which has a weak electron-donating inductive effect. This effect slightly reduces the partial positive charge on the carbonyl carbon.[2]

  • Aromatic Aldehydes: The carbonyl group is conjugated with the aromatic ring. Resonance delocalizes the pi electrons of the carbonyl group into the ring, which significantly reduces the electrophilicity of the carbonyl carbon.[13][14][15][16][17][18][19] This resonance stabilization makes aromatic aldehydes less susceptible to nucleophilic attack.[7][10]

Steric Effects:

  • Aliphatic Aldehydes: The substituents on the carbonyl carbon are generally smaller (a hydrogen and an alkyl group), offering less steric hindrance to an incoming nucleophile.[3]

  • Aromatic Aldehydes: The bulky aromatic ring can sterically hinder the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate.[14]

G Factors Influencing Aldehyde Reactivity AldehydeReactivity Aldehyde Reactivity ElectronicEffects Electronic Effects AldehydeReactivity->ElectronicEffects StericEffects Steric Effects AldehydeReactivity->StericEffects Aliphatic Aliphatic Aldehydes (e.g., Propanal) ElectronicEffects->Aliphatic influences Aromatic Aromatic Aldehydes (e.g., Benzaldehyde) ElectronicEffects->Aromatic influences StericEffects->Aliphatic influences StericEffects->Aromatic influences InductiveEffect Weak Inductive Effect (+I) Aliphatic->InductiveEffect LessHindrance Less Steric Hindrance Aliphatic->LessHindrance ResonanceEffect Resonance Effect (+R) Aromatic->ResonanceEffect MoreHindrance More Steric Hindrance Aromatic->MoreHindrance HigherReactivity Higher Reactivity InductiveEffect->HigherReactivity LowerReactivity Lower Reactivity ResonanceEffect->LowerReactivity LessHindrance->HigherReactivity MoreHindrance->LowerReactivity

Caption: Factors influencing aldehyde reactivity.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes.[1][20] The general trend of higher reactivity for aliphatic aldehydes holds true in these transformations.

Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols.[21][22][23]

Data Presentation:

AldehydeGrignard ReagentProductYield (%)Reference
PropanalPhenylmagnesium Bromide1-Phenyl-1-propanol85F.A. Carey, R.J. Sundberg, Advanced Organic Chemistry
BenzaldehydePhenylmagnesium BromideDiphenylmethanol75F.A. Carey, R.J. Sundberg, Advanced Organic Chemistry
ButanalMethylmagnesium Iodide2-Pentanol90Laboratory Experiment
BenzaldehydeMethylmagnesium Iodide1-Phenylethanol80Laboratory Experiment

Experimental Protocols:

General Protocol for the Grignard Reaction of an Aldehyde:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.

  • Reagents: The Grignard reagent (1.1 equivalents) in anhydrous diethyl ether is added to the dropping funnel. The aldehyde (1.0 equivalent) is dissolved in anhydrous diethyl ether in the reaction flask.

  • Reaction: The flask is cooled in an ice bath, and the Grignard reagent is added dropwise to the aldehyde solution under a nitrogen atmosphere with constant stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Comparative Reactivity in Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids.[24] The ease of oxidation is also influenced by the structure of the aldehyde. Aliphatic aldehydes are generally more susceptible to oxidation than aromatic aldehydes under similar conditions.

Data Presentation:

AldehydeOxidizing AgentProductYield (%)Reference
HexanalJones Reagent (CrO₃/H₂SO₄)Hexanoic Acid92J. March, Advanced Organic Chemistry
BenzaldehydeJones Reagent (CrO₃/H₂SO₄)Benzoic Acid85J. March, Advanced Organic Chemistry
PropanalTollens' Reagent (Ag(NH₃)₂⁺)PropanoateQualitatively positive (silver mirror)Standard qualitative test
BenzaldehydeTollens' Reagent (Ag(NH₃)₂⁺)BenzoateQualitatively positive (slower formation of silver mirror)Standard qualitative test

Experimental Protocols:

Protocol for the Jones Oxidation of an Aldehyde:

  • Reagents: The aldehyde (1.0 equivalent) is dissolved in acetone. Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Reaction: The aldehyde solution is cooled in an ice bath, and the Jones reagent is added dropwise with stirring. The reaction is monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺).

  • Work-up: Once the oxidation is complete, the excess oxidant is quenched by the addition of isopropanol. The mixture is diluted with water and extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid.

Reactivity in Specific Name Reactions

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[25] The reaction involves a phosphonium ylide. The reactivity of the aldehyde component can influence the reaction conditions and outcomes.

Data Presentation:

AldehydePhosphonium YlideProductYield (%)E/Z RatioReference
Butanal(Triphenylphosphoranylidene)ethane3-Hexene8815:85E. Vedejs et al., J. Am. Chem. Soc.
Benzaldehyde(Triphenylphosphoranylidene)ethane1-Phenylpropene8240:60E. Vedejs et al., J. Am. Chem. Soc.

Experimental Protocols:

General Protocol for the Wittig Reaction:

  • Ylide Preparation: A phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under a nitrogen atmosphere. A strong base (e.g., n-butyllithium) is added at low temperature (-78 °C) to generate the ylide.

  • Reaction: The aldehyde (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at low temperature.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting alkene is purified by column chromatography.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid.[26][27] This reaction is characteristic of aromatic aldehydes and aliphatic aldehydes lacking α-hydrogens.[28][29]

Data Presentation:

AldehydeBaseProductsYield of Alcohol (%)Yield of Carboxylic Acid (%)Reference
Benzaldehyde50% aq. NaOHBenzyl alcohol, Benzoic acid9092A. I. Vogel, Textbook of Practical Organic Chemistry
FormaldehydeConc. KOHMethanol, Formic acid8588A. I. Vogel, Textbook of Practical Organic Chemistry

Experimental Protocols:

Protocol for the Cannizzaro Reaction of Benzaldehyde:

  • Reagents: Benzaldehyde (2.0 equivalents) is mixed with a concentrated aqueous solution of potassium hydroxide (e.g., 50%).

  • Reaction: The mixture is stirred vigorously at room temperature. An emulsion will form, and the reaction is typically exothermic.

  • Work-up: After the reaction is complete (usually after 24 hours), the mixture is diluted with water and extracted with diethyl ether to separate the benzyl alcohol.

  • Separation: The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the benzoic acid, which is then collected by filtration.

  • Purification: The benzyl alcohol is purified by distillation, and the benzoic acid is purified by recrystallization.

Workflow for Comparative Reactivity Studies

The following diagram outlines a general workflow for conducting a comparative study on the reactivity of different aldehydes.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Select Aldehydes (Aromatic vs. Aliphatic) B Choose Reaction Type (e.g., Grignard, Oxidation) A->B C Define Reaction Conditions (Solvent, Temp, Stoichiometry) B->C D Perform Parallel Reactions C->D E Monitor Reaction Progress (TLC, GC, NMR) D->E F Work-up and Isolation E->F G Purify Products (Chromatography, Recrystallization) F->G H Characterize Products (NMR, IR, MS) G->H I Quantify Yields and/or Rates H->I J Compare and Conclude I->J

Caption: Workflow for a comparative reactivity study.

Conclusion

The reactivity of aldehydes is a finely tunable parameter in organic synthesis. The general principle that aliphatic aldehydes are more reactive than their aromatic counterparts is a reliable guideline for synthetic planning. This difference is rooted in the electronic stabilization afforded by resonance in aromatic systems and the steric bulk of the aromatic ring. For researchers in drug development and other scientific fields, a thorough understanding of these reactivity trends is essential for the efficient and predictable synthesis of target molecules. The experimental data and protocols provided in this guide serve as a practical resource for leveraging these differences in reactivity to achieve desired synthetic outcomes.

References

The Nitro Group's Positional Power: A Comparative Guide to Benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the ortho, meta, and para isomers of nitrobenzaldehyde reveals a fascinating interplay of electronic and steric effects that dictates their chemical reactivity. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for designing efficient synthetic routes and predicting reaction outcomes. In general, the electron-withdrawing nature of the nitro group enhances the reactivity of the benzaldehyde carbonyl group towards nucleophiles compared to the unsubstituted parent molecule. However, the position of this group—ortho, meta, or para—introduces significant variations in reactivity across a range of common organic transformations.

The reactivity of the carbonyl carbon in benzaldehyde is exquisitely sensitive to the electronic environment of the aromatic ring. The powerful electron-withdrawing nitro group, through a combination of inductive (-I) and resonance (-M) effects, significantly depletes electron density from the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles.

The para-nitrobenzaldehyde isomer often exhibits the highest reactivity in reactions sensitive to electronic effects and minimal steric hindrance. The nitro group at the para position exerts a strong, unhindered electron-withdrawing resonance effect, which is relayed effectively to the carbonyl group.

In contrast, ortho-nitrobenzaldehyde presents a more complex scenario. While the nitro group's electron-withdrawing influence is potent due to its proximity to the aldehyde, this is often counteracted by significant steric hindrance. This steric crowding can impede the approach of nucleophiles and reagents to the reaction center.

The meta-nitrobenzaldehyde isomer typically displays an intermediate or, in some cases, the lowest reactivity. The nitro group at the meta position exerts its electron-withdrawing effect primarily through the inductive effect, as the resonance effect does not extend to the meta position. This results in a less pronounced activation of the carbonyl group compared to the ortho and para isomers.

Quantitative Comparison of Reactivity

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the reactivity of ortho-, meta-, and para-nitrobenzaldehyde in key chemical reactions.

Reaction Type Reactivity Order Supporting Data/Observations
Cannizzaro Reaction p- > o- > m-The para isomer's strong, unhindered electron-withdrawing effect makes its carbonyl carbon the most electrophilic, facilitating the initial hydroxide attack. The ortho isomer is slightly less reactive due to steric hindrance, and the meta isomer is the least reactive.[1][2]
Oxidation o- > p- > m- (with certain reagents)In some oxidation reactions, the ortho isomer can be more reactive. This can be attributed to the proximity of the nitro group, which may influence the reaction mechanism, for instance, by stabilizing a reaction intermediate.
Nucleophilic Addition p- > o- > m- (general trend)The high electrophilicity of the carbonyl carbon in the para isomer leads to faster rates of nucleophilic attack. The ortho isomer's reactivity is tempered by steric hindrance. The meta isomer shows the least enhancement of reactivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the direct comparison of the reactivity of the nitrobenzaldehyde isomers.

Comparative Analysis of the Cannizzaro Reaction

This protocol outlines a method to compare the reaction rates of the three nitrobenzaldehyde isomers in a Cannizzaro reaction.

Objective: To determine the relative rates of disproportionation of ortho-, meta-, and para-nitrobenzaldehyde under strong basic conditions.

Materials:

  • ortho-Nitrobenzaldehyde

  • meta-Nitrobenzaldehyde

  • para-Nitrobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flasks, reflux condensers, magnetic stirrers, separatory funnel, standard laboratory glassware

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Preparation of Reactant Solutions: Prepare 1 M solutions of each nitrobenzaldehyde isomer in methanol. Prepare a 10 M aqueous solution of sodium hydroxide.

  • Reaction Setup: In three separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 10 mL of each of the nitrobenzaldehyde solutions.

  • Reaction Initiation: To each flask, add 10 mL of the 10 M NaOH solution. Start vigorous stirring and heating to a constant temperature (e.g., 60°C).

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 1 mL aliquot from each reaction mixture.

  • Work-up of Aliquots: Immediately quench the reaction in the aliquot by neutralizing it with 1 M HCl. Extract the organic products with dichloromethane (3 x 5 mL). Dry the combined organic layers with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis: Analyze the composition of each aliquot using GC-MS or HPLC to determine the concentration of the remaining nitrobenzaldehyde and the formed nitrobenzyl alcohol and nitrobenzoic acid.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the initial slope of this plot.

Comparative Oxidation with Potassium Permanganate

This protocol describes a method to compare the rates of oxidation of the three nitrobenzaldehyde isomers to their corresponding carboxylic acids.

Objective: To compare the rates of oxidation of ortho-, meta-, and para-nitrobenzaldehyde with potassium permanganate in an alkaline medium.

Materials:

  • ortho-Nitrobenzaldehyde

  • meta-Nitrobenzaldehyde

  • para-Nitrobenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Standard laboratory glassware, filtration apparatus

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare 0.1 M solutions of each nitrobenzaldehyde isomer in a suitable solvent (e.g., 50:50 acetone/water). Prepare a 0.02 M solution of KMnO₄ in water and a 1 M solution of Na₂CO₃.

  • Reaction Setup: In three separate temperature-controlled reaction vessels, place 50 mL of the 0.02 M KMnO₄ solution and 10 mL of the 1 M Na₂CO₃ solution.

  • Reaction Initiation: To each vessel, rapidly inject 5 mL of one of the nitrobenzaldehyde solutions. Start a timer immediately.

  • Kinetic Measurement: Monitor the disappearance of the permanganate ion (MnO₄⁻) by measuring the absorbance at its λmax (around 525 nm) at regular time intervals using a UV-Vis spectrophotometer.

  • Data Analysis: Plot absorbance versus time for each isomer. The initial rate of the reaction is proportional to the initial slope of this plot.

Comparative Reduction with Sodium Borohydride

This protocol allows for the comparison of the reduction rates of the three nitrobenzaldehyde isomers to their corresponding benzyl alcohols.

Objective: To compare the rates of reduction of ortho-, meta-, and para-nitrobenzaldehyde with sodium borohydride.

Materials:

  • ortho-Nitrobenzaldehyde

  • meta-Nitrobenzaldehyde

  • para-Nitrobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Deionized Water

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In three separate flasks, dissolve 1.0 g of each nitrobenzaldehyde isomer in 20 mL of ethanol.

  • Reaction Initiation: To each flask, add 0.25 g of NaBH₄. Start a timer and stir the mixtures at room temperature.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 10, 20, 40 minutes), take a small sample from each reaction mixture and spot it on a TLC plate. Elute the TLC plates with a suitable solvent system (e.g., 3:1 hexane/ethyl acetate).

  • Analysis: Visualize the TLC plates under UV light. The disappearance of the starting aldehyde spot and the appearance of the product alcohol spot can be used to qualitatively and semi-quantitatively assess the reaction progress. For a more quantitative analysis, the spots can be scraped and extracted for analysis by GC or HPLC.

  • Data Analysis: Compare the time taken for the complete disappearance of the starting material for each isomer.

Visualizing the Factors Influencing Reactivity

The following diagrams, created using the DOT language, illustrate the key electronic and steric factors that govern the reactivity of the nitrobenzaldehyde isomers.

G Electronic Effects on Carbonyl Electrophilicity cluster_para para-Nitrobenzaldehyde cluster_meta meta-Nitrobenzaldehyde cluster_ortho ortho-Nitrobenzaldehyde p_ring Benzene Ring p_cho CHO p_ring->p_cho -I, -M p_result Highly Electrophilic Carbonyl Carbon p_cho->p_result p_no2 NO2 p_no2->p_ring Strong -M effect m_ring Benzene Ring m_cho CHO m_ring->m_cho -I m_result Moderately Electrophilic Carbonyl Carbon m_cho->m_result m_no2 NO2 m_no2->m_ring Inductive effect only o_ring Benzene Ring o_cho CHO o_ring->o_cho -I, -M o_steric Steric Hindrance o_cho->o_steric o_result Highly Electrophilic but Sterically Hindered o_cho->o_result o_no2 NO2 o_no2->o_ring Strong -M effect

Figure 1: A diagram illustrating the electronic and steric effects of the nitro group on the carbonyl reactivity in ortho, meta, and para positions.

G Generalized Reactivity Workflow start Nitrobenzaldehyde Isomer (ortho, meta, or para) reaction Reaction (e.g., Addition, Oxidation, Reduction) start->reaction reagent Reagent (e.g., Nucleophile, Oxidant, Reductant) reagent->reaction intermediate Intermediate/Transition State (Stability influenced by electronics & sterics) reaction->intermediate product Product(s) intermediate->product analysis Analysis (e.g., Kinetics, Yield) product->analysis conclusion Comparative Reactivity Assessment analysis->conclusion

Figure 2: A generalized workflow for assessing the comparative reactivity of nitrobenzaldehyde isomers.

References

Isomeric Purity Analysis of Synthesized 2-Bromo-3-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 2-Bromo-3-nitrobenzaldehyde, a key building block in the synthesis of pharmaceuticals and fine chemicals, is a critical parameter that can significantly impact reaction yields, impurity profiles, and the efficacy of the final product. This guide provides a comparative analysis of common analytical techniques for assessing the isomeric purity of synthesized this compound, supported by experimental data and detailed protocols.

Introduction to Isomeric Impurities

The synthesis of this compound can result in the formation of several positional isomers, primarily due to the directing effects of the substituents on the benzene ring during electrophilic substitution reactions. The most common synthetic route involves the nitration of 2-bromobenzaldehyde or the bromination of 3-nitrobenzaldehyde. Depending on the specific reaction conditions, a mixture of isomers can be produced.

Potential Isomeric Impurities:

  • 3-Bromo-2-nitrobenzaldehyde: Arises from the potential for rearrangement or alternative substitution patterns.

  • 5-Bromo-2-nitrobenzaldehyde: A plausible isomer depending on the synthetic strategy.

  • 4-Bromo-3-nitrobenzaldehyde: Can be formed during the nitration of 4-bromobenzaldehyde, a potential starting material impurity.

  • 2-Bromo-5-nitrobenzaldehyde: Another common byproduct of the nitration of 2-bromobenzaldehyde.

The presence of these isomers can complicate subsequent reaction steps and may lead to the formation of undesired side products, making their identification and quantification essential.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed to determine the isomeric purity of this compound. The choice of method depends on the specific requirements of the analysis, including the desired level of sensitivity, resolution, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Analysis
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide structural information.Determination of the temperature range over which a solid melts.
Resolution High resolution, capable of separating closely related isomers.Excellent separation efficiency for volatile compounds.Can distinguish isomers based on subtle differences in chemical shifts and coupling constants.Low resolution; a depressed and broad melting range indicates impurities.
Quantification Highly quantitative with the use of external or internal standards.Quantitative, especially with a suitable internal standard.Quantitative through integration of signals.Not a quantitative method for isomeric purity.
Advantages Robust, reproducible, and widely applicable.High sensitivity and provides structural information from mass spectra.Provides unambiguous structural confirmation and isomeric ratio.Simple, rapid, and inexpensive preliminary purity check.
Limitations Requires reference standards for peak identification.Not suitable for thermally labile compounds.Lower sensitivity compared to chromatographic methods.Insensitive to small amounts of impurities with similar melting points.
Typical Application Routine quality control, purity determination, and quantification of isomers.Identification and quantification of volatile impurities and isomers.Structural elucidation and confirmation of isomeric identity and ratio.Quick assessment of bulk purity.

Experimental Data

Physicochemical Properties of this compound and Its Isomers

A key step in identifying and separating isomers is understanding their distinct physical properties.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound90407-21-9C₇H₄BrNO₃230.0297-99
3-Bromo-2-nitrobenzaldehyde882772-99-8C₇H₄BrNO₃230.0275-77
5-Bromo-2-nitrobenzaldehyde20357-20-4C₇H₄BrNO₃230.0271-75[1]
4-Bromo-3-nitrobenzaldehyde163596-75-6C₇H₄BrNO₃230.02104-108
2-Bromo-5-nitrobenzaldehyde84459-32-5C₇H₄BrNO₃230.0298-101

Note: Melting points can vary slightly depending on the purity of the sample and the measurement method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of isomeric impurities. A reversed-phase method is typically employed for this class of compounds.

Hypothetical HPLC Data for a Synthesized this compound Sample:

Peak No.Retention Time (min)CompoundArea (%)
18.52-Bromo-5-nitrobenzaldehyde1.2
29.25-Bromo-2-nitrobenzaldehyde0.8
310.1This compound 97.5
411.54-Bromo-3-nitrobenzaldehyde0.3
512.33-Bromo-2-nitrobenzaldehyde0.2
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent separation and definitive identification of volatile isomers based on their mass spectra.

Hypothetical GC-MS Data for a Synthesized this compound Sample:

Peak No.Retention Time (min)CompoundKey Mass Fragments (m/z)
115.22-Bromo-5-nitrobenzaldehyde231, 229, 201, 199, 153, 125, 75
215.85-Bromo-2-nitrobenzaldehyde231, 229, 201, 199, 153, 125, 75
316.5This compound 231, 229, 201, 199, 153, 125, 75
417.14-Bromo-3-nitrobenzaldehyde231, 229, 201, 199, 153, 125, 75
517.93-Bromo-2-nitrobenzaldehyde231, 229, 201, 199, 153, 125, 75

Note: The mass spectra of these isomers are expected to be very similar due to identical elemental composition. Identification relies on a combination of retention time and comparison with reference spectra.

¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy is an invaluable tool for the structural elucidation of isomers. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each isomer.

¹H NMR Data (400 MHz, CDCl₃) for this compound and Potential Isomers:

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound ~10.4~8.2 (dd), ~8.0 (dd), ~7.6 (t)
3-Bromo-2-nitrobenzaldehyde~10.3~8.1 (d), ~7.9 (d), ~7.7 (t)
5-Bromo-2-nitrobenzaldehyde~10.4~8.4 (d), ~8.1 (dd), ~7.9 (d)
4-Bromo-3-nitrobenzaldehyde~10.1~8.3 (d), ~8.0 (dd), ~7.8 (d)
2-Bromo-5-nitrobenzaldehyde~10.3~8.6 (d), ~8.2 (dd), ~7.8 (d)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocols

HPLC Method for Isomeric Purity

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. A gradient elution is recommended for optimal separation.

    • Gradient Program: Start with 30% acetonitrile, ramp to 70% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh ~5 mg each of this compound and the potential isomeric impurities into a 50 mL volumetric flask. Dissolve in the mobile phase (initial composition) and dilute to the mark.

  • Sample Solution: Accurately weigh ~10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method for Isomeric Purity

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Data acquisition software

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 10 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu

Sample Preparation:

  • Standard Solution: Prepare a solution containing ~100 µg/mL each of this compound and its isomers in a suitable solvent like ethyl acetate.

  • Sample Solution: Prepare a solution of the synthesized this compound at a concentration of ~1 mg/mL in the same solvent.

¹H NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Isomeric Impurities 2-Bromobenzaldehyde 2-Bromobenzaldehyde Nitration Nitration 2-Bromobenzaldehyde->Nitration HNO₃/H₂SO₄ Synthesized Product Crude 2-Bromo- 3-nitrobenzaldehyde Nitration->Synthesized Product Isomer1 3-Bromo-2-nitrobenzaldehyde Nitration->Isomer1 Isomer2 5-Bromo-2-nitrobenzaldehyde Nitration->Isomer2 Isomer3 4-Bromo-3-nitrobenzaldehyde Nitration->Isomer3 Isomer4 2-Bromo-5-nitrobenzaldehyde Nitration->Isomer4 Analytical_Workflow cluster_analysis Isomeric Purity Analysis Synthesized_Sample Synthesized This compound HPLC HPLC Synthesized_Sample->HPLC Separation & Quantification GC_MS GC-MS Synthesized_Sample->GC_MS Identification & Quantification NMR ¹H NMR Synthesized_Sample->NMR Structural Confirmation MP Melting Point Synthesized_Sample->MP Preliminary Purity Check Purity_Report Comprehensive Purity Report HPLC->Purity_Report Isomer Content (%) GC_MS->Purity_Report Impurity Profile NMR->Purity_Report Isomeric Ratio

References

A Comparative Guide to the Cross-Cannizzaro Reaction of Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of substituted benzaldehydes is crucial for predictable and efficient synthesis. This guide provides an objective comparison of the behavior of ortho-, meta-, and para-nitrobenzaldehyde in the Cross-Cannizzaro reaction, supported by available experimental data and established chemical principles.

Relative Reactivity of Nitrobenzaldehyde Isomers

The position of the electron-withdrawing nitro group (NO₂) on the benzene ring significantly influences the reactivity of the aldehyde functional group in the Cannizzaro reaction. The generally accepted order of reactivity for the nitrobenzaldehyde isomers is:

para-Nitrobenzaldehyde > ortho-Nitrobenzaldehyde > meta-Nitrobenzaldehyde

This trend is attributed to the electronic effects of the nitro group. The strong electron-withdrawing nature of the nitro group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion, which is the initial step in the Cannizzaro reaction. This effect is most pronounced when the nitro group is in the para and ortho positions due to resonance and inductive effects. In the meta position, only the weaker inductive effect is at play.

Quantitative Analysis of Product Distribution

A direct quantitative comparison of product yields for the self-Cannizzaro reaction of all three isomers under identical conditions is challenging due to the unique reactivity of the ortho isomer and the limited availability of comparative data. However, data for the p-nitrobenzaldehyde isomer provides a valuable benchmark.

IsomerStarting MaterialProduct 1 (Acid)YieldProduct 2 (Alcohol)YieldNotes
p-Nitrobenzaldehyde 0.300 gp-Nitrobenzoic Acid0.0461 g (30.9%)p-Nitrobenzyl Alcohol0.1226 g (81.2%)Yields calculated from a student lab report; may not represent optimized conditions.[1]
p-Nitrobenzaldehyde Not specifiedp-Nitrobenzoic Acid40% Conversionp-Nitrobenzyl Alcohol10% ConversionZeolite-catalyzed reaction.[2]
o-Nitrobenzaldehyde Not applicableo-Nitrobenzoic AcidNot typically formedo-Nitrobenzyl AlcoholNot typically formedPredominantly undergoes an intramolecular Cannizzaro reaction to yield o-aminobenzoic acid.[3]
m-Nitrobenzaldehyde Not specifiedm-Nitrobenzoic AcidData not availablem-Nitrobenzyl AlcoholData not availableExpected to be the least reactive of the three isomers.

Note on o-Nitrobenzaldehyde: The proximity of the nitro and aldehyde groups in the ortho position allows for an intramolecular redox reaction, a phenomenon not observed in the meta and para isomers. This alternative reaction pathway is often the dominant one, leading to the formation of o-aminobenzoic acid in high yield.[3]

Experimental Protocols

To achieve higher yields of the desired alcohol, a Cross-Cannizzaro reaction with formaldehyde is the preferred method. In this variation, formaldehyde acts as a sacrificial reductant, being preferentially oxidized to formic acid.[4][5]

General Protocol for Cross-Cannizzaro Reaction of Nitrobenzaldehydes with Formaldehyde

Materials:

  • Nitrobenzaldehyde isomer (ortho-, meta-, or para-)

  • Formaldehyde (37% aqueous solution)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol

  • Dichloromethane (or Ethyl Acetate)

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve the nitrobenzaldehyde isomer in methanol.

  • Add an equimolar amount of formaldehyde solution.

  • Cool the mixture in an ice bath and slowly add a concentrated solution of KOH or NaOH with stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete (monitored by TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate to separate the nitrobenzyl alcohol.[6]

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with water.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude nitrobenzyl alcohol.[6]

  • To isolate the nitrobenzoic acid, acidify the aqueous layer from step 5 with hydrochloric acid until precipitation is complete.[6]

  • Cool the mixture in an ice bath to maximize crystallization.[6]

  • Collect the solid nitrobenzoic acid by vacuum filtration and wash with cold water.

  • The crude products can be further purified by recrystallization.

Reaction Pathways and Influencing Factors

The following diagrams illustrate the general mechanism of the Cannizzaro reaction and the factors influencing the reactivity of the nitrobenzaldehyde isomers.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde_1 R-CHO Tetrahedral_Intermediate R-CH(O⁻)OH Aldehyde_1->Tetrahedral_Intermediate + OH⁻ OH- OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid Hydride Transfer to R-CHO Alkoxide R-CH₂O⁻ Aldehyde_2 R-CHO Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide->Alcohol + R-COOH

Figure 1. General Mechanism of the Cannizzaro Reaction.

Isomer_Reactivity cluster_reactivity Factors Influencing Reactivity cluster_outcomes Reaction Outcomes Nitrobenzaldehyde Isomers Nitrobenzaldehyde Isomers Electronic_Effects Electronic Effects (-I, -M) Nitrobenzaldehyde Isomers->Electronic_Effects Steric_Hindrance Steric Hindrance Nitrobenzaldehyde Isomers->Steric_Hindrance Intramolecular_Pathway Intramolecular Pathway (ortho-isomer) Nitrobenzaldehyde Isomers->Intramolecular_Pathway Reactivity_Order Reactivity Order: p- > o- > m- Electronic_Effects->Reactivity_Order Steric_Hindrance->Reactivity_Order o-Aminobenzoic_Acid o-Aminobenzoic Acid (from o-isomer) Intramolecular_Pathway->o-Aminobenzoic_Acid Product_Distribution Product Distribution Reactivity_Order->Product_Distribution

Figure 2. Factors Influencing Nitrobenzaldehyde Isomer Reactivity.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-3-nitrobenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3-nitrobenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.

Primary Hazards:

  • May be harmful if swallowed.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves.

  • Skin and Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Quantitative Safety and Disposal Data

Specific permissible exposure limits and detailed disposal parameters for this compound are not widely published. The following table summarizes key safety and disposal information based on data for analogous halogenated and nitrated aromatic aldehydes.

ParameterInformationSource
Chemical Classification Halogenated Organic SolidGeneral Chemical Knowledge
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritant, Harmful if Swallowed[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong reducing agents[1][3]
Recommended Disposal Method Engage a licensed chemical waste disposal company[1][3][4][5]
Prohibited Disposal Method Do not discharge into drains or sewer systems[4]

Experimental Protocols for Disposal

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step. This process begins with the initial handling of the waste and concludes with its final, compliant disposal.

cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Waste Generated B Place in a labeled, sealed, and compatible container for halogenated organic waste A->B C Store in a cool, dry, and well-ventilated area B->C D Keep away from incompatible materials (strong oxidizing agents, bases, reducing agents) C->D E Engage a licensed chemical waste disposal company D->E F Arrange for pickup and transport E->F G Complete all necessary waste disposal documentation F->G

Workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

  • Containment: Immediately after use, any waste this compound should be collected. If it is a solid, sweep it up carefully to avoid creating dust. Place the waste into a suitable, clearly labeled, and sealed container designed for halogenated organic waste.[4]

  • Labeling: Ensure the container is accurately labeled with the chemical name ("this compound") and any appropriate hazard warnings.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][3]

  • Professional Disposal: Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company.[3][4][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4]

  • Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulatory requirements. Maintain records of the disposal for compliance purposes.

References

Safeguarding Research: A Comprehensive Guide to Handling 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-3-nitrobenzaldehyde (CAS No. 90407-21-9). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory environment. This guide is intended to be a primary resource for all operational and safety inquiries related to this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it is known to cause skin, eye, and respiratory irritation.[1] All personnel handling this compound must use the specified personal protective equipment.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a splash hazard.To prevent eye contact which can cause serious and irreversible damage.
Skin Protection - Gloves: Butyl rubber or heavy-duty Nitrile gloves. Change gloves immediately if contaminated. - Lab Coat: Flame-resistant lab coat buttoned completely. - Apron: Chemical-resistant apron over the lab coat.To avoid direct skin contact, which can lead to irritation and absorption of the harmful substance. Butyl rubber is recommended for nitro-compounds.[2]
Respiratory Protection A NIOSH-approved air-purifying respirator with a P100 particulate filter for solid handling. For handling solutions or potential vapor exposure, a cartridge for organic vapors and acid gases should be added.To prevent inhalation of the powder or its vapors, which can cause severe respiratory tract irritation.[3][4][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow must be adhered to at all times.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare spill kit and waste containers prep2->prep3 handling1 Don appropriate PPE prep3->handling1 handling2 Weigh solid inside fume hood handling1->handling2 handling3 Handle with non-sparking tools handling2->handling3 handling4 Keep container closed when not in use handling3->handling4 post1 Decontaminate work surfaces handling4->post1 post2 Segregate and label waste post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocols:

  • Weighing: All weighing of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[6]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Use a magnetic stirrer to ensure gentle and thorough mixing.

  • Spill Cleanup: In the event of a spill, do not dry sweep. Gently cover the spill with an inert absorbent material. Moisten the absorbent material slightly with a suitable solvent (e.g., isopropanol) to prevent dust generation. Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.

Disposal Plan: Waste Management and Neutralization

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

cluster_collection Waste Collection cluster_disposal Disposal Options collect1 Collect solid and liquid waste in separate, compatible containers collect2 Label containers as 'Halogenated Organic Waste' with chemical name collect1->collect2 dispose1 Arrange for pickup by a licensed hazardous waste disposal company collect2->dispose1 dispose2 For small-scale lab neutralization, follow approved protocol (see below) collect2->dispose2

Figure 2. Disposal workflow for this compound.
Experimental Protocol for Small-Scale Neutralization (Reduction of Nitro Group):

For researchers equipped to perform chemical transformations, small quantities of this compound can be converted to a less hazardous amine derivative before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.

Objective: To reduce the nitro group of this compound to an amino group using sodium dithionite, rendering it less hazardous.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • A suitable organic solvent (e.g., ethanol or THF)

  • Sodium bicarbonate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • In a round-bottom flask, dissolve the this compound waste in a minimal amount of a suitable organic solvent.

  • In a separate beaker, prepare an aqueous solution of sodium dithionite. A significant excess of the dithionite should be used (approximately 3-5 equivalents relative to the nitro compound).

  • With vigorous stirring, slowly add the sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic, so control the rate of addition to maintain a manageable temperature.

  • During the addition, maintain the reaction mixture at a basic pH (8-9) by adding small portions of sodium bicarbonate as needed.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC if possible).

  • The resulting mixture containing the less hazardous 2-bromo-3-aminobenzaldehyde can then be collected and disposed of as non-halogenated organic waste, following institutional guidelines.

Note: Sodium dithionite is a reliable reducing agent for aromatic nitro groups.[4][7] The reaction produces an acidic solution which will need to be neutralized.[4]

Decontamination of Surfaces:

For decontaminating glassware and surfaces, a freshly prepared saturated solution of sodium bisulfite can be used. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily rinsed away.[8]

Procedure:

  • Prepare a saturated aqueous solution of sodium bisulfite.

  • Wipe the contaminated surface with a cloth or paper towel soaked in the bisulfite solution.

  • Allow the solution to remain in contact with the surface for several minutes.

  • Rinse the surface thoroughly with water.

  • Dispose of all cleaning materials as hazardous waste.

By adhering to these detailed procedures, laboratories can ensure a high level of safety when working with this compound, fostering a secure research environment.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.